molecular formula C9H8BrNO2 B1456457 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 868371-91-9

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1456457
CAS No.: 868371-91-9
M. Wt: 242.07 g/mol
InChI Key: VHEPADRAYRQXLU-UHFFFAOYSA-N
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Description

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 868371-91-9) is a high-value benzoxazine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzoxazinone scaffold, which is an important heterocyclic system for building synthetic compounds with diverse biological activities . The bromine substituent at the 8-position makes it a versatile synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions. Researchers extensively utilize this scaffold in the design of biologically active compounds, which range from herbicides and fungicides to therapeutically usable drugs . Specific research has identified various benzoxazine derivatives as potent human topoisomerase I inhibitors and potential poisons, which is a key mechanism for developing new anticancer agents . Furthermore, the 2H-1,4-benzoxazin-3(4H)-one core structure is widely used in developing treatments for neurodegenerative diseases . Recent studies have shown that derivatives incorporating this scaffold exhibit promising anti-inflammatory activity in microglial cells, significantly reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and activating the Nrf2-HO-1 signaling pathway . This makes this compound a critical building block for neuroscientists and immunologists exploring new therapeutic interventions. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-bromo-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEPADRAYRQXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 868371-91-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a halogenated derivative of the versatile 1,4-benzoxazin-3-one scaffold. While specific literature on this particular compound is sparse, this document synthesizes information on its chemical properties, proposes a plausible synthetic pathway based on established methodologies for related analogues, and explores its potential biological significance in the context of the broader class of benzoxazinone derivatives. The 1,4-benzoxazin-3-one core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The introduction of a bromine atom at the 8-position and a methyl group at the 2-position is anticipated to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation.

Introduction to the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one ring system is a key heterocyclic motif found in a variety of biologically active compounds.[3] These structures are of significant interest to medicinal chemists due to their relative ease of synthesis and the diverse pharmacological profiles exhibited by their derivatives. The benzoxazinone core can be strategically functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell permeability. The presence of a bromine atom, as in the title compound, can lead to increased lipophilicity and the potential for halogen bonding interactions with biological targets.[4]

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
LogP Predicted to be in the range of 2-3, indicating moderate lipophilicity.

Proposed Synthetic Pathway

A specific, published synthesis for this compound has not been identified in the current literature. However, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of related 2-methyl-substituted 2H-benzo[b][4]oxazin-3(4H)-ones, such as the Smiles rearrangement.[5] The proposed pathway commences with a commercially available substituted aminophenol.

Synthetic Pathway A 2-Amino-3-bromophenol B N-(3-Bromo-2-hydroxyphenyl)-2-chloropropanamide A->B 2-Chloropropionyl chloride, Base (e.g., NaHCO₃), Solvent (e.g., Acetone) C This compound B->C Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat (Smiles Rearrangement)

A proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol:

Step 1: Synthesis of N-(3-Bromo-2-hydroxyphenyl)-2-chloropropanamide

  • To a stirred solution of 2-amino-3-bromophenol (1 equivalent) in a suitable solvent such as acetone or dichloromethane, add a mild base like sodium bicarbonate (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloropropionyl chloride (1.1 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired intermediate.

Causality behind Experimental Choices: The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the acylation without deprotonating the phenolic hydroxyl group, which could lead to side reactions. The reaction is performed at low temperature to control the exothermicity of the acylation reaction.

Step 2: Intramolecular Cyclization via Smiles Rearrangement

  • Dissolve the N-(3-Bromo-2-hydroxyphenyl)-2-chloropropanamide (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base such as potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 100-140 °C.

  • Monitor the reaction for the formation of the cyclized product by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The precipitated solid product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography to afford pure this compound.

Causality behind Experimental Choices: A strong base like potassium carbonate is required to deprotonate the phenolic hydroxyl group, initiating the intramolecular nucleophilic substitution (Smiles Rearrangement). DMF is an excellent solvent for this type of reaction as it is polar, aprotic, and has a high boiling point, allowing the reaction to be carried out at elevated temperatures to facilitate the cyclization.

Structural Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the 2-position (likely a quartet coupled to the methyl protons), and the methyl protons at the 2-position (a doublet). The NH proton of the lactam will also be present, likely as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the lactam, the aromatic carbons (with the carbon attached to the bromine showing a characteristic lower intensity), the methine carbon at the 2-position, and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M+ and M+2) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the lactam carbonyl group (typically around 1680-1700 cm⁻¹), as well as N-H stretching vibrations.

Potential Biological Activities and Applications

While no specific biological data for this compound has been reported, the broader class of benzoxazinone derivatives has been extensively investigated for a variety of therapeutic applications.

Biological Activities A This compound B Anti-inflammatory Activity A->B C Anticancer Activity A->C D Antimicrobial Activity A->D E Enzyme Inhibition A->E

Potential biological activities of the target compound.
  • Anti-inflammatory and Analgesic Activity: Many benzoxazinone derivatives have shown potent anti-inflammatory and analgesic effects, suggesting their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Anticancer Activity: Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing promising IC₅₀ values.[2] The mechanism of action can involve the disruption of cell membrane permeability and the induction of cell death.[2]

  • Antimicrobial and Antifungal Activity: The benzoxazinone scaffold has been explored for the development of new antimicrobial and antifungal agents.[3][6]

  • Enzyme Inhibition: Certain benzoxazinone derivatives have been identified as inhibitors of enzymes such as α-chymotrypsin and rhomboid proteases.[4][7] This suggests that this compound could be screened against a panel of enzymes to identify potential therapeutic targets.

The presence of the 8-bromo substituent could enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Further research is warranted to synthesize this compound and evaluate its biological activity in various assays to determine its therapeutic potential.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant class of benzoxazinones. This guide has provided a comprehensive overview of its predicted properties and a plausible, literature-derived synthetic route to facilitate its preparation. The rich biological activity profile of the parent scaffold suggests that this specific derivative is a promising candidate for screening in various therapeutic areas, particularly in oncology, inflammation, and infectious diseases. Further research to synthesize and biologically evaluate this compound is highly encouraged to unlock its full potential in drug discovery and development.

References

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  • Jin, T., & Fang, L. (2022). Synthesis of N-substituted-(R)-2-methyl-2H-benzo[b][4]oxazin-3(4H)-ones (5). ResearchGate. Retrieved from [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 86-93.
  • Langer, T., et al. (2018). Discovery and validation of 2-styryl substituted benzoxazin-4-ones as a novel scaffold for rhomboid protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1356-1361.
  • Gomes, P., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. European Journal of Medicinal Chemistry, 277, 116795.
  • (2024). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. Retrieved from [Link]

  • Wu, J., et al. (2017). Synthesis of substituted benzo[b][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 15(38), 8124-8133.

  • (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. Retrieved from [Link]

  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(11), 681-682.
  • (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Retrieved from [Link]

  • (2021). An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. ResearchGate. Retrieved from [Link]

  • (2007). New and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. ResearchGate. Retrieved from [Link]

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  • (2016). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. Retrieved from [Link]

  • (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. Sci-Hub. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Retrieved from [Link]

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  • (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Retrieved from [Link]

  • (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Retrieved from [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • (2013). 1-(8-Bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocin-11-yl)ethanone. National Institutes of Health. Retrieved from [Link]

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Synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed as a two-stage process, commencing with the preparation of the key intermediate, 2-amino-3-bromophenol, followed by a tandem N-alkylation and intramolecular cyclization to yield the target benzoxazinone. This document elucidates the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and outlines the analytical techniques for the characterization of the final compound. The content herein is curated for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical guidance.

Introduction and Significance

The 1,4-benzoxazine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities. The introduction of a bromine atom at the 8-position and a methyl group at the 2-position of the 3,4-dihydro-2H-1,4-benzoxazin-3-one framework can significantly modulate the molecule's physicochemical properties and biological target interactions. This specific analogue, this compound, holds potential as a versatile intermediate for the synthesis of novel therapeutic agents. Its structure offers multiple points for further chemical modification, making it a valuable building block in the exploration of new chemical entities.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound (I), points towards two primary synthons: 2-amino-3-bromophenol (II) and a suitable three-carbon electrophile derived from lactic acid. This approach is advantageous as it utilizes readily accessible starting materials and involves well-established chemical transformations.

The forward synthesis, therefore, is conceptualized as a two-part strategy:

  • Part A: Synthesis of the Key Intermediate, 2-Amino-3-bromophenol. This critical precursor will be synthesized from a commercially available starting material.

  • Part B: Construction of the Benzoxazinone Ring. This involves the reaction of 2-amino-3-bromophenol with an appropriate lactate derivative, proceeding through an initial N-alkylation followed by an intramolecular cyclization to furnish the desired heterocyclic core.

Part A: Synthesis of 2-Amino-3-bromophenol

The synthesis of 2-amino-3-bromophenol is a crucial first stage. A reliable method involves the demethylation of 6-bromo-2-methoxyaniline.

Reaction Mechanism

The demethylation of 6-bromo-2-methoxyaniline is typically achieved using a strong Lewis acid, such as boron tribromide (BBr₃). The lone pair of electrons on the methoxy oxygen atom coordinates with the electron-deficient boron atom of BBr₃. This is followed by the cleavage of the methyl C-O bond, with the bromine atom from BBr₃ acting as a nucleophile to displace the oxygen, forming methyl bromide and a boron-oxygen intermediate. Subsequent workup with a protic solvent, such as methanol or water, hydrolyzes the boron-oxygen bond to yield the desired 2-amino-3-bromophenol.

Experimental Protocol: Synthesis of 2-Amino-3-bromophenol

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
6-Bromo-2-methoxyanilineC₇H₈BrNO202.055.0 g (24.7 mmol)
Boron tribromide (1.0 M in DCM)BBr₃250.5250 mL (50 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93150 mL
MethanolCH₃OH32.0450 mL

Procedure:

  • To a stirred solution of 6-bromo-2-methoxyaniline (5.0 g, 24.7 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (50 mL, 50 mmol) to the cooled solution via a dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of methanol (50 mL). Caution: The quenching process is exothermic.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 2-amino-3-bromophenol.

Part B: Synthesis of this compound

The final stage of the synthesis involves the construction of the benzoxazinone ring through the reaction of 2-amino-3-bromophenol with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate.

Reaction Mechanism

This transformation proceeds via a two-step, one-pot sequence:

  • N-Alkylation: The amino group of 2-amino-3-bromophenol acts as a nucleophile and attacks the electrophilic carbon of ethyl 2-bromopropanoate in an Sₙ2 reaction. A base, such as potassium carbonate, is used to neutralize the hydrobromic acid formed during the reaction. This step results in the formation of an intermediate, ethyl 2-((3-bromo-2-hydroxyphenyl)amino)propanoate.

  • Intramolecular Cyclization (Amidation): Under the reaction conditions, the newly formed secondary amine attacks the carbonyl carbon of the ester group in an intramolecular fashion. This nucleophilic acyl substitution leads to the elimination of ethanol and the formation of the stable six-membered lactam ring of the benzoxazinone product.

Reaction Mechanism cluster_0 N-Alkylation cluster_1 Intramolecular Cyclization start_A 2-Amino-3-bromophenol intermediate Ethyl 2-((3-bromo-2-hydroxyphenyl)amino)propanoate start_A->intermediate + Reagent A (Base) reagent_A Ethyl 2-bromopropanoate intermediate_B Ethyl 2-((3-bromo-2-hydroxyphenyl)amino)propanoate final_product This compound intermediate_B->final_product - EtOH

Caption: Overall synthetic pathway for the target molecule.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
2-Amino-3-bromophenolC₆H₆BrNO188.022.0 g (10.6 mmol)
Ethyl 2-bromopropanoateC₅H₉BrO₂181.032.3 g (12.7 mmol)
Potassium Carbonate (anhydrous)K₂CO₃138.212.9 g (21.2 mmol)
AcetoneC₃H₆O58.08100 mL

Procedure:

  • To a solution of 2-amino-3-bromophenol (2.0 g, 10.6 mmol) in dry acetone (100 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.9 g, 21.2 mmol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl 2-bromopropanoate (2.3 g, 12.7 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Experimental Workflow start Mix 2-amino-3-bromophenol and K₂CO₃ in Acetone add_reagent Add Ethyl 2-bromopropanoate start->add_reagent reflux Reflux for 24-48h add_reagent->reflux cool_filter Cool and Filter reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify product This compound purify->product

Caption: Step-by-step experimental workflow for the final synthesis.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the 2-position, the methyl protons, and the N-H proton of the amide.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, the methine carbon at the 2-position, and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the lactam, and C-Br stretching.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets, ~6.8-7.2 ppm), N-H proton (broad singlet, ~8.0-9.0 ppm), Methine proton (-CH-) at C2 (quartet, ~4.5 ppm), Methyl protons (-CH₃) at C2 (doublet, ~1.5 ppm).
¹³C NMR Carbonyl carbon (~165-170 ppm), Aromatic carbons (~110-150 ppm), Methine carbon at C2 (~50-55 ppm), Methyl carbon at C2 (~15-20 ppm).
IR (cm⁻¹) N-H stretch (~3200-3300), C=O stretch (~1680-1700), C-O stretch (~1200-1250), C-Br stretch (~500-600).
MS (m/z) Molecular ion peaks corresponding to [M]⁺ and [M+2]⁺ with approximately equal intensity, confirming the presence of one bromine atom.

Safety Considerations

  • Boron tribromide is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl 2-bromopropanoate is a lachrymator and should be handled with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Standard laboratory safety practices should be followed throughout the synthesis, including the use of appropriate PPE and working in a well-ventilated area.

Conclusion

This technical guide outlines a systematic and efficient approach for the synthesis of this compound. The described two-part strategy, involving the preparation of a key aminophenol intermediate followed by the construction of the benzoxazinone ring, provides a reliable pathway for obtaining this valuable heterocyclic compound. The detailed experimental protocols and characterization guidelines are intended to equip researchers with the necessary information to successfully synthesize and validate this molecule for further applications in drug discovery and development.

References

  • Due to the specific nature of this guide, direct literature for the complete synthesis of this compound was not found.

"physical and chemical properties of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Derivatives of this ring system have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The versatility of the benzoxazinone skeleton, coupled with its amenability to chemical modification, makes it an attractive starting point for the design and synthesis of novel therapeutic agents.[4] This guide focuses on a specific, yet representative, member of this class: 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. While experimental data for this particular isomer is limited, this document will provide a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, and expected spectral characteristics, drawing upon data from closely related analogues and the well-established chemistry of the benzoxazinone class.

Physicochemical Properties

PropertyPredicted ValueSource/Basis
Molecular Formula C₉H₈BrNO₂-
Molecular Weight 242.07 g/mol [5]
Monoisotopic Mass 240.97384 Da[5]
Appearance Predicted to be a solid at room temperature.General property of similar small organic molecules.
Melting Point Not available. Expected to be in the range of other solid benzoxazinone derivatives.-
Boiling Point Not available.-
Solubility Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General solubility of heterocyclic compounds.
XLogP3 2.2[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 0[5]

Synthesis of this compound: A Proposed Route

The synthesis of 1,4-benzoxazin-3-ones is well-documented and typically involves the cyclization of a 2-aminophenol derivative.[6] A plausible and efficient route to the title compound would involve the reaction of 2-amino-3-bromophenol with an α-halo ester, such as ethyl 2-bromopropionate, followed by intramolecular cyclization.

Conceptual Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization 2-Amino-3-bromophenol 2-Amino-3-bromophenol Intermediate_Ester Ethyl 2-((2-hydroxy-6-bromophenyl)amino)propanoate 2-Amino-3-bromophenol->Intermediate_Ester Base (e.g., K2CO3) Solvent (e.g., DMF) Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->Intermediate_Ester Target_Molecule This compound Intermediate_Ester->Target_Molecule Heat or Acid/Base Catalyst

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Adapted from General Methodologies)

Materials:

  • 2-Amino-3-bromophenol

  • Ethyl 2-bromopropionate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of Ethyl 2-((2-hydroxy-6-bromophenyl)amino)propanoate

  • To a solution of 2-amino-3-bromophenol (1 equivalent) in dry DMF, add anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add ethyl 2-bromopropionate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude intermediate ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Dissolve the purified intermediate ester from Step 1 in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Heat the solution to reflux. The intramolecular cyclization will occur with the elimination of ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of the 1,4-benzoxazin-3-one ring system is characterized by the interplay of the lactam functionality and the aromatic ring.

Reactivity of the Heterocyclic Ring

The lactam moiety contains two key reactive sites: the carbonyl carbon and the nitrogen atom. The carbonyl group is susceptible to nucleophilic attack, which can lead to ring-opening reactions under certain conditions.[1] The nitrogen atom, after deprotonation with a suitable base, can act as a nucleophile, allowing for N-alkylation or N-acylation.

Electrophilic Aromatic Substitution

The benzene ring of the benzoxazinone is activated towards electrophilic aromatic substitution by the electron-donating ether oxygen and the amide nitrogen. However, the bromo substituent at the 8-position is a deactivating group and will direct incoming electrophiles to the positions ortho and para to the activating groups, taking into account steric hindrance.

Reaction Mechanism: Ring Opening with Nucleophiles

The reaction of benzoxazinones with strong nucleophiles, such as amines or alkoxides, can lead to the cleavage of the lactam ring. This reactivity is a key consideration in the design of subsequent synthetic transformations.

Ring Opening Benzoxazinone This compound Intermediate Tetrahedral Intermediate Benzoxazinone->Intermediate Nucleophilic attack on carbonyl carbon Nucleophile Nu- Nucleophile->Intermediate Ring_Opened_Product Ring-Opened Product Intermediate->Ring_Opened_Product Ring opening

Sources

An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and is a critical building block in medicinal chemistry.[1][2] The precise determination of its structure, including the specific placement of substituents, is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines.[3] This technical guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of a specific derivative, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 868371-91-9). We detail an integrated analytical approach leveraging High-Resolution Mass Spectrometry (HRMS), a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, and single-crystal X-ray crystallography. This document is intended for researchers, chemists, and analytical scientists, explaining not only the requisite protocols but also the causal logic behind the multi-technique strategy, ensuring a self-validating and definitive structural assignment.

Introduction and Strategic Overview

The synthesis of novel heterocyclic compounds necessitates rigorous structural confirmation. For a molecule like this compound, several constitutional isomers are possible. The core challenge lies in definitively establishing the connectivity of the atoms, specifically the regiochemistry of the bromine on the aromatic ring and the position of the methyl group on the heterocyclic ring.

The Analytical Workflow: An Integrated Approach

The elucidation process follows a logical progression, starting with broad molecular characteristics and progressively resolving finer structural details. The workflow is designed to build a comprehensive dataset where each piece of information cross-validates the others.

G cluster_0 Initial Analysis cluster_1 Connectivity & Framework cluster_2 Definitive 3D Structure HRMS High-Resolution Mass Spec (Molecular Formula, Isotopic Pattern) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Functional Groups, Proton/Carbon Count) HRMS->NMR_1D Provides Formula CONCLUSION Final Elucidated Structure HRMS->CONCLUSION Confirms Mass NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework, Isomer Confirmation) NMR_1D->NMR_2D Assigns Nuclei XRAY X-Ray Crystallography (Absolute Structure & Stereochemistry) NMR_2D->XRAY Validates Solution NMR_2D->CONCLUSION Confirms Connectivity XRAY->CONCLUSION Definitive Proof

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Formula and Halogen Presence

The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

Causality Behind Experimental Choice: HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. For halogenated compounds, mass spectrometry is particularly powerful due to the characteristic isotopic patterns of elements like bromine and chlorine.[4]

Expected HRMS Data and Isotopic Pattern

The molecular formula for the target compound is C₉H₈BrNO₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity.[5] This pattern is a tell-tale signature for the presence of a single bromine atom in the molecule.

Fragmentation Analysis (EI-MS)

Electron Ionization (EI) is a hard ionization technique that induces reproducible fragmentation, providing a "fingerprint" of the molecule's structure. The fragmentation pattern helps to corroborate the proposed structure.

Proposed Fragmentation Pathway:

  • Molecular Ion (M⁺˙): The initial radical cation is formed.

  • Loss of Bromine Radical (M - Br): A primary fragmentation pathway for alkyl and aryl halides is the cleavage of the carbon-halogen bond.[6]

  • Alpha-Cleavage: Cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen) is common. Loss of a methyl radical (•CH₃) from the molecular ion is expected.

  • Carbonyl Group Fragmentation: Cleavage adjacent to the carbonyl group can lead to the loss of CO.

Table 1: Predicted HRMS and EI-MS Fragmentation Data
m/z (Calculated)Ion FormulaAssignmentIsotopic Signature
240.9793[C₉H₈⁷⁹BrNO₂]⁺Molecular Ion (M⁺˙)M / M+2 ratio of ~1:1
242.9772[C₉H₈⁸¹BrNO₂]⁺Molecular Ion (M+2)M / M+2 ratio of ~1:1
162.0555[C₉H₈NO₂]⁺[M - Br]⁺Singlet
225.9556[C₈H₅⁷⁹BrNO₂]⁺˙[M - CH₃]⁺˙M / M+2 ratio of ~1:1
212.9636[C₈H₈⁷⁹BrNO]⁺˙[M - CO]⁺˙M / M+2 ratio of ~1:1
Protocol 1: HRMS and EI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • HRMS (ESI-TOF):

    • Inject the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

    • Acquire data in positive ion mode. The instrument should be calibrated to ensure mass accuracy below 5 ppm.

    • Analyze the spectrum for the [M+H]⁺ adduct and confirm the characteristic 1:1 isotopic pattern for the M and M+2 peaks.

    • Use the accurate mass to calculate the elemental composition with software tools.

  • EI-MS:

    • Introduce the sample via direct infusion or GC inlet into a mass spectrometer equipped with an Electron Ionization source.

    • Use a standard electron energy of 70 eV to induce fragmentation.

    • Acquire the mass spectrum and identify the molecular ion peak (if present) and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways.

NMR Spectroscopy: Assembling the Molecular Jigsaw

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[7] A combination of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.[8][9]

G cluster_mol Key HMBC Correlations mol H5 H5 C9 C9 H5->C9 C4 C4 H5->C4 H6 H6 H7 H7 H7->C9 C8 C8 H7->C8 H2 H2 C3 C3 H2->C3 H_Me CH₃ H_Me->C3 C2 C2 H_Me->C2 NH NH NH->C9 NH->C3

Caption: Key HMBC correlations confirming the molecular framework.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

  • Aromatic Region (δ 6.5-8.0 ppm): The trisubstituted benzene ring is expected to show three protons. The bromine at C8 will influence the chemical shifts. We predict a doublet, a triplet (or doublet of doublets), and another doublet, characteristic of an ABC spin system.

  • Heterocyclic Region:

    • The N-H proton will appear as a broad singlet, typically downfield (δ ~8-10 ppm).

    • The methine proton at C2 (H2) will be a quartet due to coupling with the three methyl protons.

    • The methylene protons at C4a are diastereotopic and will likely appear as two distinct signals, possibly as doublets of doublets if they couple with each other and the N-H proton.

  • Aliphatic Region: The methyl protons attached to C2 will appear as a doublet, coupling to the H2 proton.

¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • Carbonyl Carbon (C3): Expected to be the most downfield signal (δ ~160-170 ppm).

  • Aromatic Carbons: Six signals are expected. The carbon attached to bromine (C8) will be shifted upfield due to the heavy atom effect. The carbons attached to oxygen (C9) and nitrogen (C4) will be downfield.

  • Heterocyclic Carbons: The methine (C2) and methylene (C4a) carbons will appear in the aliphatic region.

  • Methyl Carbon: The methyl carbon will be the most upfield signal.

2D NMR for Unambiguous Assignment

2D NMR experiments are essential to connect the pieces identified in the 1D spectra.[10][11]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[11] It will clearly show the connectivity within the aromatic spin system and the coupling between the H2 proton and the methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (¹JCH).[11][12] It allows for the definitive assignment of each protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular structure by revealing long-range correlations (²JCH and ³JCH) between protons and carbons.[10][11] Critical correlations that confirm the 8-bromo isomer include:

    • Correlation from H7 to the brominated carbon (C8).

    • Correlation from the N-H proton to the aromatic carbon C9 and the carbonyl carbon C3.

    • Correlations from the methyl protons to both C2 (²J) and the carbonyl C3 (³J).

Table 2: Predicted NMR Spectral Data (in CDCl₃)
Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityKey HMBC Correlations (from H to C)
2~75.0 (CH)~4.6 (1H)qC3, C-Methyl
3~165.0 (C)---
4-~9.5 (1H)br sC3, C5, C9
4a~120.0 (C)---
5~115.0 (CH)~7.0 (1H)dC4, C7, C9
6~125.0 (CH)~7.2 (1H)tC8
7~122.0 (CH)~6.9 (1H)dC5, C9
8~110.0 (C)---
9~145.0 (C)---
CH₃~20.0 (CH₃)~1.5 (3H)dC2, C3
Protocol 2: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

  • 2D Spectra:

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a phase-sensitive gradient-selected HSQC experiment optimized for a ¹JCH of ~145 Hz.

    • HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.[11]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS (0.00 ppm).

  • Analysis: Systematically analyze the spectra, starting with HSQC to assign protonated carbons, followed by COSY to build spin systems, and finally HMBC to connect all fragments and confirm the isomeric structure.

X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and three-dimensional structure in the solid state.[13][14]

Causality Behind Experimental Choice: This technique directly visualizes the electron density of the atoms in a crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters. The output is a definitive 3D model of the molecule.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling). A common starting point would be slow evaporation from a solution in ethanol or ethyl acetate/hexane.

  • Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods to locate the heavy bromine atom, followed by the remaining non-hydrogen atoms.

    • Refine the structural model against the experimental data.

  • Data Output: The final refined structure is reported in a standard Crystallographic Information File (CIF).[15][16] This file contains all information about the unit cell, atomic coordinates, and refinement statistics, and can be visualized with software like Jmol or Mercury.[17] Key quality indicators include the R-factor, which should typically be below 5% for a well-refined structure.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical workflow. High-Resolution Mass Spectrometry confirms the elemental formula (C₉H₈BrNO₂) and the presence of a single bromine atom via its characteristic isotopic signature. A comprehensive suite of NMR experiments, particularly 2D HMBC, definitively establishes the atomic connectivity, confirming the 8-bromo and 2-methyl substitution pattern over other possible isomers. Finally, single-crystal X-ray crystallography provides irrefutable proof of the structure in the solid state. This multi-technique, self-validating approach represents the gold standard in chemical research and is essential for ensuring the scientific integrity of work in drug discovery and materials science.

References

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  • Theoretical NMR correlations based Structure Discussion. (2011).
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  • MolView. (n.d.). Retrieved from [Link]

  • 1H and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (n.d.). ResearchGate. Retrieved from [Link]

  • A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database. (2023).
  • A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry, 59(8), 1205-1208.
  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. (1962). The Journal of Organic Chemistry, 27(10), 3595-3599.
  • 1 H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. (n.d.). ResearchGate. Retrieved from [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). Bioorganic Chemistry, 71, 104-111.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Chemistry of Heterocyclic Compounds, 49(1), 126-159.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. (n.d.). WUR eDepot. Retrieved from [Link]

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021). Crystals, 11(5), 568.
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  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. (2003). Rapid Communications in Mass Spectrometry, 17(23), 2659-2666.
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  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (n.d.). ResearchGate. Retrieved from [Link]

  • 2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. Retrieved from [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (n.d.). ResearchGate. Retrieved from [Link]

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"biological activity of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a wide array of pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides a comprehensive overview of the known biological activities associated with the 1,4-benzoxazin-3-one core, with a specific focus on elucidating the potential therapeutic value of the lesser-studied derivative, this compound. By examining the structure-activity relationships of analogous compounds, this guide proposes a series of detailed experimental workflows to systematically investigate its biological profile. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical class.

The 1,4-Benzoxazin-3-one Scaffold: A Versatile Pharmacophore

The 1,4-benzoxazin-3-one nucleus is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure, combined with the presence of both hydrogen bond donors and acceptors, allows for diverse interactions with biological targets. Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities, making it a valuable starting point for the design and development of novel therapeutic agents.[1][2][3][4][5]

The general structure of 1,4-benzoxazin-3-one is characterized by the fusion of a benzene ring with a 1,4-oxazin-3-one ring. The substituents on the aromatic ring and at the 2- and 4-positions of the oxazinone ring can be readily modified, providing a rich chemical space for optimization of biological activity.[6][7]

Established Biological Activities of 1,4-Benzoxazin-3-one Derivatives

A growing body of scientific literature highlights the diverse pharmacological potential of the 1,4-benzoxazin-3-one scaffold. Key activities include:

  • Antimicrobial Activity: Synthetic derivatives of 1,4-benzoxazin-3-ones have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][8] Quantitative structure-activity relationship (QSAR) studies have suggested that specific substitutions on the benzoxazinone core can enhance antimicrobial potency, potentially through a multitarget mode of action that may circumvent efflux pump-mediated resistance in Gram-negative bacteria.[8]

  • Anticancer Activity: Several 1,4-benzoxazin-3-one derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[9][10][11] For instance, certain derivatives have been identified as potent and orally active PI3K/mTOR dual inhibitors, a critical signaling pathway in cancer cell growth and survival.[9] Others have shown efficacy in tumor xenograft models with minimal toxicity.[9] The substitution pattern on the aromatic ring and the N-phenyl group has been shown to be crucial for anticancer potency.[11]

  • Anti-inflammatory and Antioxidant Activity: The benzoxazine core is associated with both anti-inflammatory and antioxidant properties.[1][2] These activities are often linked to the ability of these compounds to scavenge free radicals and modulate inflammatory pathways.

  • Neuroprotective Effects: Certain 1,4-benzoxazine derivatives have been identified as potential neuroprotective agents, showing efficacy in models of brain injury and neurodegeneration.[2]

  • Other Activities: The versatility of the 1,4-benzoxazin-3-one scaffold has led to the discovery of derivatives with a wide range of other biological activities, including antidiabetic, antiviral, and antiherpetic properties.[1][2][12]

Postulated Biological Profile of this compound

While specific biological data for this compound is not extensively available in the public domain, its structural features allow for informed hypotheses regarding its potential activities.

  • Chemical Structure:

    • 8-Bromo substitution: The presence of a bromine atom on the aromatic ring is a common feature in many bioactive compounds. Halogen bonding can enhance binding affinity to protein targets, and the electron-withdrawing nature of bromine can influence the electronic properties of the molecule, potentially impacting its reactivity and metabolic stability. In other heterocyclic systems, bromo-substitution has been associated with enhanced anticancer and antimicrobial activities.

    • 2-Methyl substitution: The methyl group at the 2-position introduces a chiral center, suggesting that the enantiomers may exhibit different biological activities. This substitution can also influence the conformation of the oxazinone ring and its interaction with target molecules.

Based on these structural characteristics and the known activities of the 1,4-benzoxazin-3-one class, it is plausible that this compound may possess anticancer and/or antimicrobial properties. The following sections outline a systematic approach to investigate these hypotheses.

Proposed Experimental Workflows for Biological Characterization

To elucidate the biological activity of this compound, a tiered screening approach is recommended.

Workflow for Assessing Antimicrobial Activity

This workflow aims to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacterial and fungal strains.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dissolve Serial_Dilution Perform Serial Dilutions in 96-well plates Stock->Serial_Dilution Dilute Inoculation Inoculate Plates with Microorganisms Serial_Dilution->Inoculation Add Microorganisms Prepare Inoculum of Bacterial & Fungal Strains Microorganisms->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination Data_Reporting Report MIC Values (µg/mL or µM) MIC_Determination->Data_Reporting

Caption: Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocol: Broth Microdilution Assay

  • Preparation of Compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes in broth) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Assessing Anticancer Activity

This workflow is designed to evaluate the cytotoxic effects of the compound on a panel of human cancer cell lines.

Anticancer_Screening_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cluster_data_analysis Data Analysis Cell_Lines Select Panel of Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Lines->Seeding Adherence Allow Cells to Adhere (24 hours) Seeding->Adherence Treatment_Step Treat Cells with Compound (48-72 hours) Adherence->Treatment_Step Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Treatment_Step MTT_Addition Add MTT Reagent Treatment_Step->MTT_Addition Incubation_MTT Incubate (2-4 hours) MTT_Addition->Incubation_MTT Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance (e.g., at 570 nm) Solubilization->Absorbance_Reading Dose_Response Generate Dose-Response Curves Absorbance_Reading->Dose_Response IC50_Calculation Calculate IC50 Values Dose_Response->IC50_Calculation

Caption: Workflow for In Vitro Anticancer Cytotoxicity Screening.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

Microbial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Pseudomonas aeruginosa>128
Candida albicans32

Interpretation: The hypothetical data in Table 1 would suggest that the compound has moderate activity against Gram-positive bacteria and yeast, and limited activity against Gram-negative bacteria.

Table 2: Hypothetical Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)8.5
A549 (Lung)12.3
HCT116 (Colon)9.1
PC-3 (Prostate)15.8

Interpretation: The hypothetical IC50 values in Table 2 would indicate that the compound exhibits promising cytotoxic activity against a range of cancer cell lines, warranting further investigation into its mechanism of action.

Elucidating the Mechanism of Action

Should initial screenings reveal significant anticancer activity, further studies to determine the mechanism of action are crucial.

MOA_Investigation cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay cluster_pathway Signaling Pathway Analysis Active_Compound Active Compound Identified (from cytotoxicity screening) Treat_Cells_CC Treat Cells with IC50 Concentration Active_Compound->Treat_Cells_CC Treat_Cells_Apop Treat Cells with IC50 Concentration Active_Compound->Treat_Cells_Apop Treat_Cells_WB Treat Cells with IC50 Concentration Active_Compound->Treat_Cells_WB Fix_Stain_CC Fix and Stain with Propidium Iodide Treat_Cells_CC->Fix_Stain_CC Flow_Cytometry_CC Analyze by Flow Cytometry Fix_Stain_CC->Flow_Cytometry_CC Cell_Cycle_Arrest Determine Cell Cycle Arrest (G1, S, G2/M) Flow_Cytometry_CC->Cell_Cycle_Arrest Stain_Apop Stain with Annexin V and Propidium Iodide Treat_Cells_Apop->Stain_Apop Flow_Cytometry_Apop Analyze by Flow Cytometry Stain_Apop->Flow_Cytometry_Apop Apoptosis_Induction Quantify Apoptotic Cells Flow_Cytometry_Apop->Apoptosis_Induction Protein_Extraction Extract Proteins Treat_Cells_WB->Protein_Extraction Western_Blot Perform Western Blotting for key signaling proteins (e.g., Akt, mTOR, p53) Protein_Extraction->Western_Blot Pathway_Modulation Identify Modulated Pathways Western_Blot->Pathway_Modulation

Caption: Workflow for Investigating the Anticancer Mechanism of Action.

Conclusion and Future Perspectives

The 1,4-benzoxazin-3-one scaffold represents a highly promising starting point for the development of novel therapeutic agents. While the specific biological activities of this compound remain to be fully elucidated, its structural features suggest a strong potential for anticancer and antimicrobial properties. The experimental workflows detailed in this guide provide a robust framework for the systematic investigation of this and other novel 1,4-benzoxazin-3-one derivatives. Further studies, including in vivo efficacy and toxicity assessments, will be essential to translate these initial findings into clinically viable drug candidates.

References

  • Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases. (2024-06-18). MDPI. Retrieved from [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[13][14]-Benzoxazin-3-one and Their Inhibitory Effe. (2024-06-28). Semantic Scholar. Retrieved from [Link]

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  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[13][14]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024-06-28). PubMed Central. Retrieved from [Link]

  • Discovery of a Series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides as PI3Kβ/δ Inhibitors for the Treatment of PTEN-deficient Tumours. (2016-05-01). PubMed. Retrieved from [Link]

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Elucidating the Mechanism of Action for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Hypothesis-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a novel synthetic molecule for which the mechanism of action (MoA) is not yet characterized in public-domain literature. This guide provides a comprehensive, hypothesis-driven framework for its systematic investigation. We will leverage the known pharmacology of the broader 1,4-benzoxazin-3-one chemical scaffold to formulate initial hypotheses. Subsequently, a multi-tiered experimental strategy is detailed, encompassing phenotypic screening, target identification via chemical proteomics, and target validation using biophysical methods. This document serves as a roadmap for researchers, scientists, and drug development professionals to rigorously define the molecular basis of this compound's activity.

Introduction and Foundational Hypothesis

The subject of our investigation, this compound, belongs to the benzoxazinone class of heterocyclic compounds. While this specific derivative is under-studied, the core 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives reported to possess a wide array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] A review of the literature indicates that various benzoxazinone derivatives have been synthesized and evaluated for activities such as tyrosine kinase inhibition, modulation of progesterone receptors, and as PPAR agonists.[1][4]

Given this precedent, our foundational hypothesis is that this compound likely interacts with one or more cellular proteins to elicit a biological response, potentially as an enzyme inhibitor or a receptor modulator. The bromine and methyl substitutions on the core ring will influence its steric and electronic properties, likely conferring a unique target specificity and potency profile compared to other analogs.

The primary challenge in drug discovery, after identifying a bioactive compound, is to determine its precise molecular target and mechanism of action.[5] This process, often called target deconvolution, is essential for optimizing lead compounds and predicting potential on- and off-target effects.[6]

A Phased Approach to Mechanism of Action (MoA) Elucidation

We propose a systematic, three-phase workflow to investigate the MoA of this novel compound. This approach begins with broad, unbiased screening to understand its functional effects at a cellular level and progressively narrows the focus to identify and validate a specific molecular target.

MoA_Workflow cluster_0 Phase 1: Phenotypic Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis pheno_screen Phenotypic Screening (e.g., High-Content Imaging, Proliferation Assays) pheno_result Identify Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) pheno_screen->pheno_result Observe effect chem_proteomics Chemical Proteomics (e.g., Affinity Pull-down MS) pheno_result->chem_proteomics Inform target search genetic_screen Genetic Screening (e.g., CRISPR Knockout) pheno_result->genetic_screen Inform screen design target_list Generate Hit List of Potential Protein Targets chem_proteomics->target_list genetic_screen->target_list cetsa Biophysical Validation (e.g., CETSA, SPR) target_list->cetsa Validate hits pathway Pathway Analysis (e.g., Western Blot, Reporter Assays) target_list->pathway Investigate function validated_target Confirm Direct Target Engagement & Elucidate Signaling Pathway cetsa->validated_target Confirm binding pathway->validated_target Map function

Figure 1: Overall workflow for elucidating the mechanism of action.
Phase 1: Unbiased Phenotypic Profiling

The initial step is to understand the compound's effect in a disease-relevant context without a priori knowledge of its target.[7][8] Phenotypic screening allows the cell to reveal the compound's most impactful biological consequences.[9]

Core Experiment: High-Content Cellular Imaging

This technique provides a multiparametric analysis of cellular changes, including morphology, protein localization, and cell health markers.[]

Detailed Protocol: Multiparametric Cytotoxicity Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MDA-MB-231 for breast, PC-3 for prostate, A549 for lung) in 96-well, clear-bottom imaging plates at a density of 5,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound dilutions to the cells and incubate for 48 hours. Include a DMSO vehicle control.

  • Staining: Add a staining cocktail containing:

    • Hoechst 33342: To stain nuclei and assess cell count and nuclear morphology.

    • MitoTracker™ Red CMXRos: To stain mitochondria and assess mitochondrial membrane potential.

    • Annexin V, Alexa Fluor™ 488 conjugate: To identify apoptotic cells.

    • Propidium Iodide: To identify necrotic or late-stage apoptotic cells.

  • Imaging: Acquire images using a high-content imaging system (e.g., Thermo Fisher CellInsight CX7). Capture images in four fluorescent channels.

  • Data Analysis: Use image analysis software to quantify parameters such as cell count (potency), nuclear condensation (apoptosis), mitochondrial integrity, and membrane permeability (necrosis).

Expected Outcome: This assay will determine the compound's potency (IC50) across different cell lines and provide initial insights into the nature of its effect (e.g., cytotoxic, cytostatic, pro-apoptotic).

Phase 2: Target Identification

Once a consistent phenotype is observed, the next phase focuses on identifying the specific protein(s) that the compound binds to. Chemical proteomics has emerged as a powerful strategy for identifying small-molecule targets directly within a complex biological system.[11][12][13]

Core Experiment: Affinity-Based Chemical Proteomics

This method uses a modified version of the compound to "fish" for its binding partners in a cell lysate, which are then identified by mass spectrometry.[14][15]

Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a biotin affinity tag. It is critical to attach the linker at a position that does not disrupt the compound's core activity, as validated by a functional assay.

  • Cell Lysis: Grow a large batch of the most sensitive cell line identified in Phase 1. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated probe.

    • As a control, perform a competitive pulldown by pre-incubating the lysate with a 100-fold excess of the original, untagged compound before adding the biotinylated probe.

    • Incubate the mixtures with streptavidin-coated magnetic beads to capture the probe and its binding partners.[15]

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitively inhibited control. These proteins are high-confidence candidate targets.

Phase 3: Target Validation and Pathway Analysis

The candidate proteins from Phase 2 must be validated to confirm direct, specific binding in a cellular context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17][18]

Core Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[19] This stabilization can be measured by heating intact cells, lysing them, and quantifying the amount of the target protein that remains in the soluble fraction.[20]

Detailed Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells from the sensitive cell line with either the compound (e.g., at 10x the IC50) or a DMSO vehicle control for 1 hour.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Western Blotting: Collect the supernatants (soluble protein fraction). Analyze the amount of the candidate target protein in each sample using standard Western blotting with a specific antibody.

  • Data Analysis: Plot the band intensity for the target protein as a function of temperature for both the DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms direct target engagement.

Hypothetical Target and Pathway Analysis

Let's hypothesize that the preceding workflow identifies Mitogen-activated protein kinase kinase 1 (MEK1) as the direct target. The subsequent step is to confirm that the compound modulates the known signaling pathway of this target.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Compound 8-Bromo-2-methyl-3,4- dihydro-2H-1,4-benzoxazin-3-one Compound->MEK1 Inhibition

Figure 2: Hypothetical signaling pathway inhibited by the compound.

To validate this, a Western blot analysis would be performed on lysates from cells treated with the compound. A dose-dependent decrease in the phosphorylation of ERK (p-ERK), the direct substrate of MEK1, would provide strong evidence that the compound engages MEK1 and inhibits its kinase activity, leading to the observed anti-proliferative phenotype.

Quantitative Data and Interpretation

Throughout this process, quantitative data must be rigorously collected and analyzed.

Assay Parameter Measured Hypothetical Result Interpretation
High-Content ScreeningIC50 (Cell Proliferation)1.2 µM (PC-3 cells)The compound has moderate single-agent potency against prostate cancer cells.
Affinity ProteomicsProtein Enrichment RatioMEK1: 25-fold enrichmentMEK1 is a high-confidence binding partner.
CETSAThermal Shift (ΔTm)+5.2 °C for MEK1Confirms direct binding and stabilization of MEK1 in intact cells.
Pathway Western Blotp-ERK IC501.5 µMThe compound inhibits MEK1 kinase activity in cells at a concentration consistent with its anti-proliferative effect.

Conclusion for Researchers

This technical guide outlines a robust, industry-standard workflow for elucidating the mechanism of action of the novel compound this compound. By progressing from unbiased phenotypic observation to specific target identification and rigorous biophysical validation, this approach minimizes ambiguity and builds a strong, evidence-based case for a specific molecular mechanism. The successful execution of this plan will not only define the compound's MoA but also provide the critical insights necessary for its future development as a potential therapeutic agent or chemical probe.

References

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An In-Depth Technical Guide to the Synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis of 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a key intermediate for the development of novel therapeutics. We will delve into the strategic synthesis of this core structure and further explore its derivatization through N-alkylation and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Benzoxazinone Core

The 1,4-benzoxazin-3-one ring system is a cornerstone in the design of biologically active molecules. Its rigid, bicyclic structure provides a valuable scaffold for the spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules. The presence of the lactam functionality offers hydrogen bonding capabilities, while the aromatic ring allows for a multitude of substitution patterns to fine-tune the molecule's physicochemical and pharmacological properties.

The introduction of a bromine atom at the 8-position of the benzoxazinone core serves a dual purpose. Firstly, it can modulate the electronic properties of the aromatic ring, potentially influencing the compound's biological activity. Secondly, and more strategically, the bromo substituent acts as a versatile synthetic handle for further molecular elaboration through modern cross-coupling methodologies. This allows for the creation of diverse chemical libraries from a common intermediate, a crucial strategy in modern drug discovery. The methyl group at the 2-position introduces a chiral center, opening avenues for stereoselective synthesis and the investigation of enantiomeric effects on biological targets.

Synthesis of the Core Intermediate: this compound

The synthesis of the target benzoxazinone core is most efficiently achieved through a two-step process, commencing with the commercially available 2-amino-3-bromophenol. This approach involves an initial acylation followed by an intramolecular cyclization.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals 2-amino-3-bromophenol and a suitable three-carbon electrophile, such as 2-bromopropionyl bromide, as the key starting materials.

retrosynthesis target This compound intermediate N-(3-bromo-2-hydroxyphenyl)-2-bromopropanamide target->intermediate Intramolecular Williamson Ether Synthesis start1 2-Amino-3-bromophenol intermediate->start1 Amide bond formation start2 2-Bromopropionyl bromide intermediate->start2 Amide bond formation

Caption: Retrosynthetic analysis of the target benzoxazinone.

Reaction Mechanism

The synthesis proceeds via a two-step, one-pot reaction. Initially, the more nucleophilic amino group of 2-amino-3-bromophenol selectively attacks the acyl bromide of 2-bromopropionyl bromide to form an amide intermediate. The subsequent addition of a base facilitates the deprotonation of the phenolic hydroxyl group, which then undergoes an intramolecular SN2 reaction, displacing the bromide on the adjacent carbon and forming the heterocyclic ring.

mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-3-bromophenol C N-(3-bromo-2-hydroxyphenyl)-2-bromopropanamide A->C + B 2-Bromopropionyl bromide B->C D N-(3-bromo-2-hydroxyphenyl)-2-bromopropanamide E This compound D->E Base (e.g., K2CO3)

Caption: Reaction mechanism for the synthesis of the benzoxazinone core.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )CAS Number
2-Amino-3-bromophenol188.02116435-77-9
2-Bromopropionyl bromide215.89563-76-8
Potassium Carbonate (K₂CO₃)138.21584-08-7
Acetonitrile (anhydrous)41.0575-05-8
Dichloromethane (DCM)84.9375-09-2
Saturated aq. NaHCO₃--
Brine--
Anhydrous MgSO₄120.377487-88-9

Procedure:

  • To a stirred solution of 2-amino-3-bromophenol (1.0 eq.) in anhydrous acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopropionyl bromide (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate amide is complete, add anhydrous potassium carbonate (2.5 eq.) to the reaction mixture.

  • Heat the suspension to reflux (approximately 82 °C) and maintain for 6-12 hours, continuing to monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Derivatization Strategies

The synthesized this compound is a versatile platform for the generation of diverse derivatives. The two primary sites for modification are the nitrogen atom of the lactam and the C8-bromo substituent.

N-Alkylation

The secondary amine within the lactam ring can be readily alkylated to introduce a variety of substituents. This is a crucial step in modulating the molecule's properties, such as solubility, lipophilicity, and biological target engagement.

The N-alkylation typically proceeds via a nucleophilic substitution (SN2) reaction. A base is used to deprotonate the nitrogen atom, increasing its nucleophilicity, which then attacks an alkyl halide or a similar electrophile.

N_alkylation cluster_0 Deprotonation cluster_1 Nucleophilic Attack A Benzoxazinone C Anionic Intermediate A->C + B Base (e.g., NaH) B->C D Anionic Intermediate F N-Alkylated Product D->F + E Alkyl Halide (R-X) E->F

Caption: General mechanism for N-alkylation of the benzoxazinone.

Materials:

ReagentMolar Mass ( g/mol )CAS Number
This compound256.09-
Sodium Hydride (60% dispersion in mineral oil)24.007646-69-7
Alkyl Halide (R-X)VariesVaries
N,N-Dimethylformamide (DMF, anhydrous)73.0968-12-2
Ethyl Acetate88.11141-78-6
Hexanes--

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated derivative.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The C8-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl moieties, significantly expanding the chemical space accessible from the core intermediate.

The Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R1-X) pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R2-B(OR)2) pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentMolar Mass ( g/mol )CAS Number
8-Bromo-benzoxazinone derivativeVaries-
Arylboronic acidVariesVaries
Pd(PPh₃)₄1155.5614221-01-3
Potassium Carbonate (K₂CO₃)138.21584-08-7
1,4-Dioxane88.11123-91-1
Water18.027732-18-5

Procedure:

  • In a reaction vessel, combine the 8-bromo-benzoxazinone derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 eq.).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C8-arylated derivative.

Biological Significance and Applications

Benzoxazinone derivatives have demonstrated a remarkable range of pharmacological activities. For instance, certain derivatives have shown potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines.[3] Others have exhibited significant anticancer activity against various human cancer cell lines. The introduction of different substituents through the synthetic strategies outlined in this guide allows for the systematic exploration of structure-activity relationships (SAR), aiding in the optimization of lead compounds for improved potency and selectivity. The 8-bromo-substituted benzoxazinones, in particular, have been investigated as potential K+ channel openers.[4]

Conclusion

This technical guide has detailed the synthesis of this compound and its subsequent derivatization. The synthetic route to the core structure is robust and relies on readily available starting materials. The strategic placement of the bromine atom facilitates further diversification through powerful palladium-catalyzed cross-coupling reactions, while the lactam nitrogen provides a site for N-alkylation. These methodologies provide a versatile platform for the generation of novel benzoxazinone derivatives, enabling researchers and drug development professionals to explore the vast chemical space around this privileged scaffold in the quest for new and effective therapeutic agents.

References

  • ResearchGate. (2015). Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide? Retrieved from [Link]

  • Semantic Scholar. (2025). Design, synthesis, and anti- inflammatory activity of 2H- 1,4- benzoxazin- 3(4H) -one derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • Waite, D., & Krulwich, T. A. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European journal of medicinal chemistry, 45(7), 2719–2725. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2004). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 52(21), 6452–6461. [Link]

  • CHI. (n.d.). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. Retrieved from [Link]

  • ResearchGate. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]

  • Semantic Scholar. (2025). Design, synthesis, and anti- inflammatory activity of 2H- 1,4- benzoxazin- 3(4H) -one derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

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The Ascendant Scaffold: A Technical Guide to 1,4-Benzoxazin-3-one Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The 1,4-benzoxazin-3-one core is a quintessential example of such a scaffold. First identified in plants as natural defense chemicals, this bicyclic system, comprising an oxazine ring fused to a benzene ring, has captivated the attention of chemists and pharmacologists for decades.[1][2] Its inherent structural rigidity, coupled with the numerous sites available for chemical modification, provides a versatile platform for the design of novel therapeutic agents. This guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 1,4-benzoxazin-3-one derivatives, providing researchers and drug development professionals with a comprehensive technical resource.

Part 1: The Synthetic Blueprint - Constructing the 1,4-Benzoxazin-3-one Core

The synthetic accessibility of the 1,4-benzoxazin-3-one scaffold is a key driver of its prevalence in drug discovery programs. A variety of synthetic routes have been developed, with the most common strategies involving the cyclization of 2-aminophenol derivatives.

Classical Synthesis: Cyclization of 2-Aminophenol

A foundational and widely employed method for constructing the 2H-benzo[b][3][4]oxazin-3(4H)-one ring system involves the reaction of a 2-aminophenol with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic acid.[5] This reaction typically proceeds in the presence of a base to facilitate the nucleophilic attack and subsequent intramolecular cyclization.

  • Step 1: N-Chloroacetylation. To a suspension of 2-aminophenol (50.0 mmol), TEBA (triethylbenzylammonium chloride, 50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) at 0°C, add chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) dropwise over 20 minutes.

  • Step 2: Reaction Monitoring. Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).

  • Step 3: Work-up. Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by recrystallization or column chromatography to yield the desired 2H-benzo[b][3][4]oxazin-3(4H)-one.

The causality behind this experimental choice lies in its efficiency and the ready availability of starting materials. The use of a phase-transfer catalyst like TEBA can enhance the reaction rate and yield by facilitating the transfer of the chloroacetylating agent to the reaction interface.

Microwave-Assisted One-Pot Synthesis

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been applied to the production of 1,4-benzoxazin-3-one derivatives. A regioselective one-pot synthesis starting from 2-aminophenols and 2-bromoalkanoates under microwave heating allows for a rapid and efficient construction of the heterocyclic core.[6] This method first involves a base-mediated O-alkylation followed by an intramolecular amidation.

G cluster_synthesis General Synthesis of 1,4-Benzoxazin-3-one aminophenol 2-Aminophenol Derivative intermediate N-Chloroacetylated Intermediate aminophenol->intermediate N-Acylation chloroacetyl Chloroacetylating Agent (e.g., Chloroacetyl Chloride) chloroacetyl->intermediate base Base (e.g., NaHCO3) base->intermediate benzoxazinone 1,4-Benzoxazin-3-one Core intermediate->benzoxazinone Intramolecular Cyclization

Caption: General synthetic scheme for 1,4-benzoxazin-3-one core formation.

Part 2: A Spectrum of Biological Activities

The true value of the 1,4-benzoxazin-3-one scaffold is realized in the vast array of biological activities exhibited by its derivatives. This section will delve into the most significant of these, highlighting key findings and structure-activity relationships.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Synthetic derivatives of 1,4-benzoxazin-3-ones have shown considerable promise in this area.[3][7] Quantitative structure-activity relationship (QSAR) studies have revealed that the requirements for activity differ against fungi, gram-positive, and gram-negative bacteria, with shape, VolSurf, and H-bonding properties being key descriptors.[3][7]

A notable study involved the synthesis of 1,4-benzoxazin-3-one derivatives containing propanolamine groups, which displayed excellent antibacterial activity against several phytopathogenic bacteria, including Pseudomonas syringae and Xanthomonas oryzae.[8] One derivative, designated as 4n, exhibited superior potency compared to commercial antibiotics like bismerthiazol and thiodiazole copper. Mechanistic studies using scanning electron microscopy (SEM) revealed that compound 4n causes extensive damage to the bacterial cell wall, leading to cell death.[8]

Furthermore, the incorporation of an acylhydrazone moiety has led to derivatives with significant antifungal activities against various plant pathogenic fungi.[9]

Table 1: Selected Antimicrobial/Antifungal Activities of 1,4-Benzoxazin-3-one Derivatives

CompoundTarget OrganismActivity Metric (EC50/IC50)Reference
4n X. axonopodis pv citri4.71 µg/mL
4n P. syringae pv actinidiae4.95 µg/mL
4n X. oryzae pv oryzae8.50 µg/mL
5s P. infestans15.37 µg/mL[9]
5o G. zeae23.17 µg/mL[9]
Anticancer Activity

The 1,4-benzoxazin-3-one scaffold has been extensively explored in the development of anticancer agents.[10][11][12] Derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the lung, breast, liver, colon, and ovaries.[12]

One promising strategy involves the linkage of a 1,2,3-triazole moiety to the 2H-benzo[b][3][4]oxazin-3(4H)-one core.[12][13] Certain compounds from this series demonstrated potent inhibitory effects against A549 lung cancer cells, with IC50 values in the low micromolar range.[12] Mechanistic investigations revealed that these compounds can induce DNA damage, oxidative stress, apoptosis, and autophagy in cancer cells.[12][13] The rigid, planar structure of these molecules is thought to facilitate intercalation into DNA, contributing to their cytotoxic effects.[13]

G cluster_cancer Anticancer Mechanism of Action compound 1,4-Benzoxazin-3-one Derivative dna Tumor Cell DNA compound->dna Intercalation stress Oxidative Stress compound->stress damage DNA Damage (γ-H2AX upregulation) dna->damage apoptosis Apoptosis (Caspase-7 activation) damage->apoptosis autophagy Autophagy (LC3 expression) damage->autophagy stress->apoptosis death Cell Death apoptosis->death autophagy->death

Caption: Proposed anticancer mechanism for select 1,4-benzoxazin-3-one derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, including neurodegenerative disorders.[14][15] The 1,4-benzoxazin-3-one scaffold has been utilized to develop potent anti-inflammatory agents.[14][15][16][17] A series of derivatives modified with a 1,2,3-triazole moiety were synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[14][15] Several of these compounds effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[14][15]

The mechanism of action for these anti-inflammatory effects appears to involve the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[14][15] By activating this pathway, the compounds reduce LPS-induced reactive oxygen species (ROS) production, thereby mitigating the inflammatory response in microglial cells.[14][15]

Other Notable Biological Activities

The versatility of the 1,4-benzoxazin-3-one scaffold extends to a range of other therapeutic areas:

  • Platelet Aggregation Inhibition: Certain derivatives have been identified as potent inhibitors of ADP-induced platelet aggregation, suggesting their potential in the development of new antithrombotic agents.[18]

  • CNS Agents: Modifications to the scaffold have yielded compounds with affinity for serotonin receptors (5-HT1A and 5-HT2A), indicating potential applications as anxiolytics or antidepressants.[19]

  • Enzyme Inhibition: Derivatives have been shown to inhibit enzymes such as α-chymotrypsin and pancreatic α-amylase/intestinal α-glucosidase, suggesting therapeutic potential for conditions involving these enzymes.[11][20]

  • Herbicidal Activity: Natural benzoxazinones and their degradation products exhibit significant phytotoxicity, making them models for new, natural-based herbicides.[21]

Part 3: Decoding the Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is paramount in rational drug design. For 1,4-benzoxazin-3-one derivatives, several key SAR insights have been elucidated:

  • Substitution on the Benzene Ring: The position and nature of substituents on the aromatic ring significantly influence activity. For instance, in a series of α-chymotrypsin inhibitors, the presence of substituents on the benzene ring generally reduced inhibitory potential.[20] However, for certain antimicrobial derivatives, a 6-chloro substitution on the 1,4-benzoxazin-3-one skeleton resulted in enhanced antifungal activity.[9]

  • N-4 Position Modification: The nitrogen atom at the 4-position is a common site for modification. The introduction of various side chains at this position has led to compounds with diverse activities, including CNS and antimicrobial effects.

  • Planarity and Rigidity: For anticancer derivatives that act via DNA intercalation, a rigid and planar molecular structure is crucial for activity.[13]

  • Hybrid Molecules: The fusion of the 1,4-benzoxazin-3-one scaffold with other pharmacologically active moieties, such as 1,2,3-triazole or acylhydrazone, has proven to be a successful strategy for enhancing or diversifying biological activity.[9][12][14][15]

Caption: SAR summary for the 1,4-benzoxazin-3-one scaffold. (Note: Image placeholder used for core structure).

Part 4: Future Horizons and Concluding Remarks

The 1,4-benzoxazin-3-one scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The journey from its discovery in plants to its current status as a privileged structure in medicinal chemistry is a testament to its remarkable versatility. Future research will likely focus on several key areas:

  • Multitarget Drug Design: The ability of this scaffold to interact with diverse targets opens up possibilities for designing single molecules that can address multiple aspects of complex diseases.[3][7]

  • Optimization of Pharmacokinetic Properties: While many derivatives show excellent in vitro activity, further optimization of their ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for clinical translation.

  • Exploration of New Biological Space: The full therapeutic potential of this scaffold is likely yet to be unlocked. Screening of 1,4-benzoxazin-3-one libraries against novel biological targets could yield first-in-class therapeutic agents.

References

  • Araya-Cloutier, C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6053-6064.
  • Chen, J., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 938431.
  • Wagh, R. D., & Suryawanshi, C. P. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4.
  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548.
  • Li, Y., et al. (2014). 1,4-Benzoxazine-3(4H)
  • Wang, B. L., et al. (2019). Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. RSC Advances, 9(3), 1337-1345.
  • Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 15, 1509520.
  • Wang, B. L., et al. (2019).
  • Dai, W. M., Wang, X., & Ma, C. (2005).
  • Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers.
  • Narsimha, S., et al. (2024). Some of biologically active 1,4-benzoxazine derivatives.
  • El-Gamal, M. I., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045.

  • Li, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][4]oxazin-3(4H). National Institutes of Health.

  • Araya-Cloutier, C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed.
  • Li, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1389886.
  • Bojarski, A. J., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379.
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Al-Hiari, Y. M. (2025). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one.
  • Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central.
  • Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Macao Polytechnic University.
  • Lee, J., et al. (2024). Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 106, 129735.
  • Khan, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 146-154.
  • Cacciatore, I., et al. (2012). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. Current Medicinal Chemistry, 19(26), 4478-4491.
  • El-Gamal, M. I., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI.

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Potential Therapeutic Targets of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Scaffolding Approach to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] These derivatives have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4][5] The specific compound, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, while not extensively characterized in the public domain, belongs to this promising class of molecules. This guide will, therefore, leverage the known biological activities of structurally related benzoxazinone derivatives to propose and explore potential therapeutic targets for this specific entity.

This document serves as a technical guide for researchers and drug development professionals, providing a structured approach to identifying and validating the therapeutic targets of this compound. We will delve into putative mechanisms of action based on the broader benzoxazinone class and provide detailed, actionable experimental protocols for target validation.

Putative Therapeutic Areas and Molecular Targets

Based on extensive literature analysis of the 1,4-benzoxazin-3-one core structure, we can hypothesize several promising therapeutic avenues for this compound. The following sections will explore these areas, their associated molecular targets, and the signaling pathways they modulate.

Oncology: Targeting Transcriptional Regulation and Genomic Stability

Several studies have highlighted the anti-cancer potential of benzoxazinone derivatives.[4] A key mechanism identified is the modulation of the c-Myc oncogene, a critical regulator of cell proliferation, differentiation, and apoptosis.

a. Putative Target: c-Myc G-Quadruplex

Certain benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner in various cancer cell lines.[4] This is achieved by inducing the formation and stabilization of G-quadruplex structures in the promoter region of the c-Myc gene.[4] The stabilization of these secondary DNA structures can inhibit transcription, leading to reduced c-Myc protein levels and subsequent suppression of tumor growth.

Signaling Pathway: c-Myc Transcriptional Regulation

c_myc_pathway This compound This compound c-Myc Promoter c-Myc Promoter This compound->c-Myc Promoter G-Quadruplex Formation G-Quadruplex Formation c-Myc Promoter->G-Quadruplex Formation Transcription Inhibition Transcription Inhibition G-Quadruplex Formation->Transcription Inhibition c-Myc mRNA Levels c-Myc mRNA Levels Transcription Inhibition->c-Myc mRNA Levels Decrease c-Myc Protein Levels c-Myc Protein Levels c-Myc mRNA Levels->c-Myc Protein Levels Decrease Cell Proliferation & Migration Cell Proliferation & Migration c-Myc Protein Levels->Cell Proliferation & Migration Inhibition

Caption: Putative mechanism of action targeting c-Myc.

Infectious Diseases: A Multi-Target Antimicrobial Approach

The 1,4-benzoxazin-3-one scaffold has been identified as a promising framework for the development of novel antimicrobial agents with potent activity against both bacteria and fungi.[6][7] Quantitative structure-activity relationship (QSAR) studies suggest a potential multi-target mode of action, which could be advantageous in overcoming drug resistance.[6][7]

a. Putative Bacterial Target: DNA Gyrase

Molecular docking studies on some 1,4-benzoxazine derivatives have indicated a strong binding affinity for E. coli DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.

b. Other Potential Antimicrobial Mechanisms

The broad-spectrum activity of some benzoxazinones suggests that they may act on other cellular targets, such as cell wall synthesis, protein synthesis, or metabolic pathways. Further investigation is warranted to elucidate these mechanisms.

Enzyme Inhibition: A Versatile Therapeutic Strategy

Benzoxazinone derivatives have been shown to inhibit a variety of enzymes implicated in different disease states.

Enzyme Class Specific Target Therapeutic Area Reference
Serine Proteasesα-ChymotrypsinInflammation, Fibrosis[9]
Tyrosine KinasesKDR, ABLCancer[1]
Glycoside HydrolasesPancreatic α-amylase, Intestinal α-glucosidaseType 2 Diabetes[10]

Experimental Target Identification and Validation Workflow

A systematic approach is crucial for validating the potential therapeutic targets of this compound. The following workflow outlines a logical progression from initial screening to specific target engagement assays.

validation_workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target-Specific Assays cluster_2 Phase 3: Cellular Target Engagement Cell Proliferation Assays Cell Proliferation Assays RT-PCR (c-Myc) RT-PCR (c-Myc) Cell Proliferation Assays->RT-PCR (c-Myc) Antimicrobial MIC Assays Antimicrobial MIC Assays DNA Gyrase Activity Assay DNA Gyrase Activity Assay Antimicrobial MIC Assays->DNA Gyrase Activity Assay Enzyme Inhibition Panels Enzyme Inhibition Panels Specific Enzyme Kinetics Specific Enzyme Kinetics Enzyme Inhibition Panels->Specific Enzyme Kinetics G-Quadruplex Stabilization G-Quadruplex Stabilization RT-PCR (c-Myc)->G-Quadruplex Stabilization Western Blot (c-Myc) Western Blot (c-Myc) RT-PCR (c-Myc)->Western Blot (c-Myc) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) DNA Gyrase Activity Assay->Cellular Thermal Shift Assay (CETSA) Specific Enzyme Kinetics->Cellular Thermal Shift Assay (CETSA)

Caption: A generalized workflow for target validation.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the experimental validation of the putative targets of this compound.

Protocol 1: Evaluation of Anticancer Activity

a. Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, SK-RC-42) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

b. Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression

  • Cell Treatment and RNA Extraction: Treat cells with the test compound at its IC50 concentration for 24 hours. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in c-Myc expression using the ΔΔCt method.[4]

Protocol 2: Assessment of Antimicrobial Activity

a. Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., E. coli, S. aureus, C. albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 3: Enzyme Inhibition Assays

a. α-Chymotrypsin Inhibition Assay

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme and Substrate: Use bovine pancreatic α-chymotrypsin and a chromogenic substrate such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 410 nm over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[9]

Conclusion and Future Directions

The 1,4-benzoxazin-3-one scaffold represents a fertile ground for the discovery of novel therapeutic agents. While this compound itself is not well-studied, the wealth of data on its structural analogs provides a strong foundation for a targeted and efficient drug discovery program. The proposed therapeutic targets in oncology, infectious diseases, and enzyme-mediated pathologies offer promising starting points for investigation.

Future efforts should focus on a systematic evaluation of this compound against the proposed targets using the detailed experimental protocols outlined in this guide. Positive hits should be followed up with more advanced studies, including mechanism of action elucidation, in vivo efficacy models, and medicinal chemistry efforts to optimize potency and pharmacokinetic properties. The versatility of the benzoxazinone core suggests that with dedicated research, this compound could be developed into a valuable therapeutic lead.

References

  • 6

  • 4

  • 9

  • 7

  • 1

  • 11

  • 8

  • 12

  • [Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PubMed Central]()

  • 13

  • 2

  • [Synthesis and Antimicrobial Activity of 3-Substituted 8-Propenylbenzo[e][6][9]oxazines]()

  • 14

  • 5

Sources

In Silico Analysis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a heterocyclic compound of interest in medicinal chemistry. Recognizing the pivotal role of computational methods in modern drug discovery, this document serves as a practical resource for researchers, scientists, and drug development professionals.[1][2][3] We will navigate through the essential stages of in silico analysis, from initial molecular characterization to the prediction of biological activity and pharmacokinetic properties. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a robust and validated computational assessment of the target molecule.

Introduction: The Rationale for In Silico Modeling in Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive.[4] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to de-risk and expedite this process.[2][3] By simulating molecular interactions and predicting a compound's behavior within a biological system, we can prioritize promising candidates, optimize their properties, and anticipate potential liabilities long before costly and time-consuming experimental assays are conducted.[5][6]

The benzoxazinone scaffold and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][8][9] The subject of this guide, this compound, represents a molecule with potential therapeutic value. A thorough in silico evaluation is the critical first step in unlocking this potential.

This guide will provide a detailed walkthrough of a multi-faceted computational workflow, designed to build a comprehensive profile of our target molecule.

Molecular Characterization of this compound

A prerequisite to any in silico investigation is a thorough understanding of the molecule's fundamental physicochemical properties. These descriptors form the basis for all subsequent computational models.

Structural and Chemical Properties

Publicly available chemical databases provide the foundational information for our target molecule.

PropertyValueSource
Molecular Formula C₉H₈BrNO₂[10]
Molecular Weight 242.07 g/mol [10]
Canonical SMILES CC1C(=O)NC2=C(O1)C(=CC=C2)Br[11]
InChIKey NUXLDNTZFXDNBA-UHFFFAOYSA-N[10]
CAS Number 868371-91-9[12][13]

These identifiers are crucial for unambiguous referencing of the compound in various software and databases.

The In Silico Modeling Workflow: A Step-by-Step Approach

The following sections detail a logical and scientifically rigorous workflow for the computational analysis of our target compound. This workflow is designed to be iterative, with insights from one stage informing the next.

In_Silico_Workflow cluster_0 Preparation cluster_1 Target Interaction cluster_2 Property Prediction cluster_3 Synthesis & Validation Ligand_Preparation Ligand Preparation: 3D Structure Generation & Optimization Target_Identification Target Identification & Preparation Ligand_Preparation->Target_Identification Input Structure Molecular_Docking Molecular Docking: Binding Pose & Affinity Prediction Ligand_Preparation->Molecular_Docking Prepared Ligand QM_Calculations Quantum Mechanical Calculations: Electronic Properties Ligand_Preparation->QM_Calculations ADMET_Prediction ADMET Prediction: Pharmacokinetics & Toxicity Ligand_Preparation->ADMET_Prediction Target_Identification->Molecular_Docking Prepared Target MD_Simulation Molecular Dynamics Simulation: Stability & Interaction Dynamics Molecular_Docking->MD_Simulation Top Scoring Poses Synthesis_Prioritization Synthesis Prioritization MD_Simulation->Synthesis_Prioritization Binding Free Energy QM_Calculations->ADMET_Prediction ADMET_Prediction->Synthesis_Prioritization Predicted Profile

Caption: A generalized workflow for the in silico analysis of a small molecule.

Ligand Preparation: The Foundation of Accurate Modeling

The initial representation of the molecule is critical for the accuracy of all subsequent calculations.

Experimental Protocol:

  • 2D to 3D Conversion: The 2D structure of this compound, obtained from its SMILES string, is converted into a 3D conformation using software such as ACD/ChemSketch or Schrödinger's LigPrep module.[14]

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations). This process relieves any steric clashes and brings the molecule to a low-energy, more realistic conformation.

  • Tautomeric and Ionization States: At physiological pH (typically 7.4), the molecule may exist in different tautomeric or ionization states. It is crucial to generate all plausible states to ensure that the biologically relevant form is considered in the subsequent docking and simulation studies.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This is a cornerstone of structure-based drug design.[2]

Experimental Protocol:

  • Target Selection and Preparation:

    • A biologically relevant protein target is selected based on prior knowledge or hypothesis. For benzoxazinone derivatives, potential targets could include bacterial enzymes like dihydrofolate reductase or viral proteins.[7][15]

    • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, co-factors, and existing ligands. Hydrogens are added, and the protein is energy minimized to relax its structure.[14]

  • Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation:

    • Software such as AutoDock Vina, Schrödinger's Glide, or GOLD is used to perform the docking calculations.[14]

    • The prepared ligand is docked into the defined binding site of the prepared protein. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis:

    • A scoring function is used to estimate the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score indicates a higher predicted affinity.[14]

    • The resulting docking poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Data Presentation:

Docking SoftwareTarget Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
AutoDock VinaExample: S. aureus DHFR (3FYV)-8.5Tyr31, Gln60, Ile125
Schrödinger GlideExample: S. aureus DHFR (3FYV)-7.9Tyr31, Gln60, Phe65

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[4][16] This allows for the assessment of the stability of the predicted binding pose and a more refined estimation of binding free energy.[17]

Experimental Protocol:

  • System Setup:

    • The top-scoring docked complex from the molecular docking study is used as the starting point.

    • The complex is placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water).

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Parameters:

    • A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between atoms.[18]

    • The system is first energy minimized to remove any bad contacts.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure.[17]

  • Production Run: A production MD simulation is run for a duration sufficient to observe the stability of the ligand-protein complex, typically in the range of nanoseconds to microseconds.[19]

  • Trajectory Analysis: The resulting trajectory is analyzed to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the ligand's position within the binding site.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

    • Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimation of the binding affinity.

MD_Simulation_Workflow Docked_Complex Docked Ligand-Protein Complex Solvation Solvation & Ionization Docked_Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Heating & Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The benzoxazinone scaffold is a core structure in numerous biologically active molecules.[1] This protocol is designed for researchers in organic synthesis and drug discovery, offering a plausible and robust pathway starting from commercially available 2-amino-3-bromophenol. The synthesis involves an initial N-acylation followed by a base-mediated intramolecular cyclization. This guide emphasizes the rationale behind procedural choices, safety considerations, and expected outcomes to ensure reproducibility and success.

Introduction: The Significance of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif frequently found in compounds with a wide array of pharmacological activities, including antimicrobial, antidiabetic, and antidepressant properties.[1] The strategic placement of substituents on the benzoxazinone ring allows for the fine-tuning of biological activity, making it a valuable scaffold for the development of novel therapeutic agents. The title compound, this compound, incorporates a bromine atom, a common bioisostere and a handle for further synthetic transformations such as cross-coupling reactions, and a chiral center at the 2-position, which can be critical for specific biological interactions. This protocol outlines a reliable method to access this valuable synthetic intermediate.

Overall Reaction Scheme

The synthesis is performed in two sequential steps starting from 2-amino-3-bromophenol:

  • N-Acylation: Reaction of 2-amino-3-bromophenol with 2-bromopropionyl bromide to form the intermediate, N-(3-bromo-2-hydroxyphenyl)-2-bromopropanamide.

  • Intramolecular Cyclization: Base-mediated ring closure of the intermediate to yield the final product, this compound.

Synthetic Workflow A 2-Amino-3-bromophenol B N-(3-bromo-2-hydroxyphenyl)- 2-bromopropanamide A->B  Step 1: N-Acylation 2-Bromopropionyl bromide, Pyridine, CH2Cl2, 0 °C to RT   C 8-Bromo-2-methyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one B->C  Step 2: Cyclization K2CO3, Acetone, Reflux  

Caption: Overall two-step synthesis workflow.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of this protocol. All reagents should be of analytical grade or higher.

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties & Notes
2-Amino-3-bromophenolC₆H₆BrNO188.0210.01.88 gStarting material.
2-Bromopropionyl bromideC₃H₄Br₂O215.8711.01.28 mLCorrosive, lachrymator. Handle in a fume hood.
PyridineC₅H₅N79.1012.00.97 mLAnhydrous. Acts as a base and nucleophilic catalyst.
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLAnhydrous. Reaction solvent.
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.76 gAnhydrous, finely powdered. Base for cyclization.
AcetoneC₃H₆O58.08-75 mLAnhydrous. Reaction solvent.
Hydrochloric Acid (1M)HCl36.46-~30 mLFor aqueous workup.
Ethyl AcetateC₄H₈O₂88.11-~200 mLExtraction solvent.
Brine (sat. NaCl)NaCl58.44-~50 mLFor aqueous workup.
Anhydrous MgSO₄MgSO₄120.37-~5 gDrying agent.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-bromo-2-hydroxyphenyl)-2-bromopropanamide (Intermediate)

Rationale: This step involves the selective acylation of the amino group of 2-amino-3-bromophenol. The amino group is more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acylation, especially at low temperatures. Pyridine is used as a base to neutralize the HBr generated during the reaction and can also act as a nucleophilic catalyst. Dichloromethane is an excellent inert solvent for this type of reaction.

Procedure:

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add 2-amino-3-bromophenol (1.88 g, 10.0 mmol) to the flask and dissolve it in 50 mL of anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (0.97 mL, 12.0 mmol) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve 2-bromopropionyl bromide (1.28 mL, 11.0 mmol) in 10 mL of anhydrous DCM and add it to the dropping funnel.

  • Add the 2-bromopropionyl bromide solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot should appear.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), water (20 mL), and saturated brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a pale-yellow oil or solid, can be used directly in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

Rationale: This step is an intramolecular Williamson ether synthesis. The phenoxide, generated in situ by the deprotonation of the hydroxyl group with potassium carbonate, acts as a nucleophile. It attacks the electrophilic carbon bearing the bromine atom in the propanamide side chain, displacing the bromide and forming the six-membered heterocyclic ring. Potassium carbonate is a suitable non-nucleophilic base for this transformation, and acetone is a common solvent that facilitates the SN2 reaction.

Procedure:

  • Transfer the crude N-(3-bromo-2-hydroxyphenyl)-2-bromopropanamide from Step 1 into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add anhydrous acetone (75 mL) and finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Heat the mixture to reflux and maintain it for 6-8 hours with vigorous stirring.

  • Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The disappearance of the intermediate and the appearance of a new product spot indicate reaction completion.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water or ethyl acetate/hexane to yield the final product as a crystalline solid.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism involving nucleophilic acyl substitution followed by an intramolecular SN2 reaction.

Reaction Mechanism Proposed Reaction Mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization (SN2) start 2-Amino-3-bromophenol + 2-Bromopropionyl bromide intermediate N-(3-bromo-2-hydroxyphenyl)- 2-bromopropanamide start->intermediate Pyridine, DCM deprotonation Deprotonation of Phenol intermediate->deprotonation K2CO3 (Base) cyclization Intramolecular Attack deprotonation->cyclization Nucleophilic Attack product 8-Bromo-2-methyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one cyclization->product Loss of Br-

Caption: Proposed mechanism for the two-step synthesis.

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromopropionyl bromide: Highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care under anhydrous conditions. Neutralize any spills with sodium bicarbonate.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

Expected Results & Characterization

The final product, this compound, is expected to be an off-white to pale yellow crystalline solid. While specific experimental data is not available in the cited literature, the following spectral characteristics can be predicted based on the structure:

  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 8.0-8.5 ppm (br s, 1H): N-H proton of the amide.

    • δ 6.8-7.2 ppm (m, 3H): Aromatic protons on the benzene ring.

    • δ 4.6-4.8 ppm (q, 1H): Methine proton (-CH-) at the 2-position, coupled to the methyl group.

    • δ 1.6-1.8 ppm (d, 3H): Methyl protons (-CH₃) at the 2-position, coupled to the methine proton.

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ ~165-170 ppm: Carbonyl carbon (C=O).

    • δ ~140-145 ppm & ~120-130 ppm: Aromatic carbons.

    • δ ~110-120 ppm: Aromatic carbon attached to bromine (C-Br).

    • δ ~50-55 ppm: Methine carbon (-CH-) at the 2-position.

    • δ ~15-20 ppm: Methyl carbon (-CH₃).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ ≈ 242.98/244.98 (isotopic pattern for Br).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or O-acylation side product.Ensure reagents are anhydrous. Maintain low temperature (0 °C) during addition of the acyl bromide to favor N-acylation.
Multiple spots on TLC after Step 1 Mixture of N-acylated, O-acylated, and di-acylated products.Low temperature is key. If inseparable, proceed to Step 2; the O-acylated product will not cyclize under these conditions and can be removed during purification.
Incomplete cyclization in Step 2 Insufficient base or reaction time.Use finely powdered K₂CO₃ to maximize surface area. Ensure the reaction is refluxed for the recommended time or longer, monitoring by TLC.
Difficulty in purification Product co-elutes with impurities.Try a different solvent system for column chromatography (e.g., Toluene/Acetone). Recrystallization is highly recommended for final purity.

References

  • Besson, T., et al. (Year not available). Novel 1, 3-benzoxazinones synthesis and antibacterial activity. Journal of Chemical and Pharmaceutical Research. [This is a general reference to the class of compounds, specific publication details were not fully available in the search results].
  • Bromidge, S. M., et al. (Year not available). 8-[2-(4-Aryl-1-piperazinyl) ethyl]-2H-1, 4-benzoxazin- 3(4H)-ones as highly potent 5-HT1A/B/D receptor antagonists. [Journal details not fully available in search results].
  • Ohno, M., et al. (Year not available). Synthesis of a novel series of 3, 4-dihydro-2H-benzo[1][2]oxazine- 8yl-oxyacetic acid derivatives. [Journal details not fully available in search results].

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]

  • PubChem. 8-bromo-3,4-dihydro-2h-1,4-benzoxazin-3-one. National Center for Biotechnology Information. Available at: [Link][3]

Sources

Application Note & Protocol: High-Purity Isolation of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound of significant interest within medicinal chemistry and drug development. As a scaffold, it holds potential for the synthesis of novel therapeutic agents. The efficacy, safety, and reproducibility of downstream applications involving this compound are intrinsically linked to its purity. Impurities, which can include unreacted starting materials, by-products, or degradation products, can lead to erroneous biological data and complicate structure-activity relationship (SAR) studies. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, making it an essential process in the synthesis of this key intermediate.[1][2]

This application note provides a detailed protocol for the purification of this compound by recrystallization. It is intended for researchers, scientists, and drug development professionals. The protocol is grounded in the fundamental principles of solubility and crystal lattice formation to effectively remove impurities.[3][4]

Scientific Principles: The Foundation of Recrystallization

Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent or solvent system.[1][5] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1][2]

The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3][4] Any insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a supersaturated solution. This encourages the growth of pure crystals, as the molecules of the target compound selectively incorporate into the growing crystal lattice, excluding the dissimilar impurity molecules, which remain in the cooled solvent (mother liquor).[1][3]

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[1][2]

  • Not react with the target compound.

  • Have a boiling point below the melting point of the target compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Either dissolve impurities well at all temperatures or not at all, to allow for their removal by filtration.

Given the benzoxazinone structure, a moderately polar solvent is a logical starting point for solvent screening.

Experimental Protocol: Purification of this compound

This protocol outlines a single-solvent recrystallization method. A two-solvent system may be employed if a suitable single solvent cannot be identified.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate - requires preliminary screening)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Boiling chips

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Methodology:

  • Solvent Selection (Screening):

    • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

    • Add a few drops of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the clear solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a few boiling chips to the flask to ensure smooth boiling.

    • Add the chosen solvent in small portions to the flask.

    • Heat the mixture to the boiling point of the solvent with gentle stirring. Continue adding the hot solvent portion-wise until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[4]

  • Decolorization (Optional):

    • If the hot solution is colored and the pure compound is known to be colorless or of a different color, colored impurities may be present.

    • Remove the flask from the heat source and allow the boiling to subside slightly.

    • Add a small amount of activated charcoal (decolorizing carbon) to the solution.

    • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the activated charcoal.[1]

  • Hot Filtration:

    • This step is necessary to remove any insoluble impurities or activated charcoal.

    • Preheat a glass funnel and a clean Erlenmeyer flask on the hotplate to prevent premature crystallization during filtration.

    • Place a fluted filter paper in the warm funnel.

    • Pour the hot solution through the fluted filter paper into the preheated receiving flask. This should be done as quickly as possible.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Rushing this step by placing the hot flask directly into an ice bath can cause the compound to precipitate as a powder, trapping impurities.[3]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[1][3] Use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.[4]

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry them.

    • Transfer the crystals to a watch glass or weighing paper and dry them further in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Gravity Filtration (Removes Insoluble Impurities) Dissolution->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling Impurities1 Insoluble Impurities HotFiltration->Impurities1 IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Impurities2 Soluble Impurities in Mother Liquor VacuumFiltration->Impurities2 Drying Dry Crystals Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Sources

Spectroscopic Blueprint: 1H and 13C NMR Characterization of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise structural elucidation of novel derivatives is a cornerstone of drug discovery, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural characterization of organic molecules in solution.

This application note provides an in-depth technical guide for the ¹H and ¹³C NMR characterization of a specific derivative, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 868371-91-9).[3] We will detail field-proven protocols for sample preparation and data acquisition, followed by a comprehensive analysis of the expected spectral features. This guide is designed for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development, offering both a practical workflow and the causal reasoning behind key experimental choices.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for accurate spectral assignment. The structure of this compound is presented below with a standardized numbering system that will be used for the assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Part I: Experimental Protocols and Methodologies

The quality of NMR data is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[4] The following protocols are designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

Protocol 1: NMR Sample Preparation

The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.[4][5]

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool

  • Small vial for dissolution

Step-by-Step Procedure:

  • Weighing the Sample: For ¹H NMR, accurately weigh 5-10 mg of the compound.[6] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7][8]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules.[9] If the compound exhibits poor solubility or if exchangeable protons (like the N-H proton) are of particular interest, DMSO-d₆ is a superior alternative as it slows down the proton exchange rate.

  • Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6][8] Agitate the vial gently to ensure the sample dissolves completely.

  • Filtration and Transfer: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any suspended particles.[4][6] Avoid using cotton wool if trace impurities could interfere with the analysis.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Causality Behind Choices:

  • Deuterated Solvents: Used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The deuterium nucleus also provides the "lock" signal required by the spectrometer to stabilize the magnetic field.[4][7]

  • Sample Concentration: The concentration is a balance. Higher concentrations improve the signal-to-noise ratio (S/N), which is crucial for less sensitive nuclei like ¹³C. However, overly concentrated samples for ¹H NMR can lead to viscosity-related line broadening and difficulty in shimming.[4][7]

Protocol 2: NMR Data Acquisition Workflow

The parameters chosen here dictate the quality and quantitative reliability of the final spectrum. The workflow illustrates the logical progression from sample insertion to data processing.

Figure 2: Standard workflow for NMR data acquisition and processing.

Recommended Acquisition Parameters:

The following tables provide recommended starting parameters for a 400 MHz spectrometer.

Table 1: ¹H NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Angle 30-45° Provides a good compromise between signal intensity and preventing saturation, ensuring faster relaxation for quicker scans.[10]
Spectral Width 12-15 ppm Encompasses the typical chemical shift range for organic molecules.
Acquisition Time (AQ) 2-4 s A longer acquisition time provides better resolution (narrower lines).[10][11]
Relaxation Delay (D1) 1-2 s Allows for sufficient relaxation of protons between scans to ensure signal intensity is not diminished.

| Number of Scans (NS) | 8-16 | Sufficient for good S/N for a ~10 mg sample. Signal averaging reduces random noise.[11] |

Table 2: ¹³C NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Angle 30° A smaller pulse angle is crucial for quaternary carbons, which have long relaxation times, to ensure they are detected.[10]
Spectral Width 220-240 ppm Covers the full range of carbon chemical shifts, including carbonyls.[12]
Acquisition Time (AQ) 1-2 s Sufficient for good digital resolution in a wide-sweep ¹³C spectrum.
Relaxation Delay (D1) 2 s A longer delay is necessary to allow slower-relaxing carbons (especially quaternary) to return to equilibrium.
Number of Scans (NS) 1024 or more A large number of scans is required to achieve adequate S/N due to the low sensitivity of the ¹³C nucleus.

| Decoupling | Proton Broadband | Simplifies the spectrum by collapsing C-H coupling, resulting in single lines for each unique carbon, which enhances S/N.[13] |

Part II: Spectral Interpretation and Data Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound. The assignments are based on established chemical shift principles and data from analogous structures.[14][15][16]

¹H NMR Spectrum: Predicted Data and Assignments

The ¹H NMR spectrum is expected to show five distinct signals. The aromatic region will be complex due to the substitution pattern.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom # Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment & Justification
NH -4 ~8.5-9.5 broad singlet (br s) 1H - The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange. Its chemical shift is highly solvent-dependent.
H-5 ~7.2-7.4 doublet of doublets (dd) 1H J ≈ 8.0, 1.5 This aromatic proton is ortho to the electron-withdrawing bromine atom, causing a downfield shift. It is coupled to both H-6 and H-7.
H-7 ~7.0-7.1 doublet of doublets (dd) 1H J ≈ 8.0, 1.5 This proton is ortho to the electron-donating nitrogen atom, causing an upfield shift relative to H-5. It is coupled to both H-6 and H-5.
H-6 ~6.8-6.9 triplet (t) 1H J ≈ 8.0 This proton is coupled to two adjacent protons (H-5 and H-7), resulting in a triplet.
CH -2 ~4.6-4.8 quartet (q) 1H J ≈ 7.0 This methine proton is adjacent to an oxygen atom and a chiral center, shifting it downfield. It is split into a quartet by the three protons of the methyl group.

| CH₃ -2 | ~1.5-1.6 | doublet (d) | 3H | J ≈ 7.0 | These methyl protons are coupled to the single methine proton at C2, resulting in a doublet. |

Interpretation Rationale:

  • Chemical Shift: The location of a peak is determined by the electronic environment of the proton.[16][17] Electronegative atoms like O, N, and Br deshield nearby protons, shifting their signals downfield (to a higher ppm value).

  • Integration: The area under each peak is proportional to the number of protons it represents.[17]

  • Splitting (Multiplicity): The n+1 rule applies, where a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons.[17] The magnitude of the splitting, the coupling constant (J), provides information about the connectivity and dihedral angle between coupled protons.

¹³C NMR Spectrum: Predicted Data and Assignments

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, as all carbon atoms in the molecule are in unique chemical environments.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom # Chemical Shift (δ, ppm) Assignment & Justification
C-3 ~165-168 C=O (Amide) : The carbonyl carbon of the amide is significantly deshielded and appears far downfield.
C-8a ~140-142 Aromatic C-O : This quaternary carbon is attached to oxygen and is part of the aromatic system, placing it downfield.
C-4a ~128-130 Aromatic C-N : This quaternary carbon is attached to nitrogen.
C-6 ~125-127 Aromatic CH : A standard aromatic carbon attached to a proton.
C-5 ~122-124 Aromatic CH : Shifted slightly downfield relative to C-7 due to its proximity to the bromine atom.
C-7 ~118-120 Aromatic CH : Shifted upfield due to the electron-donating effect of the adjacent nitrogen atom.
C-8 ~110-112 Aromatic C-Br : The carbon directly attached to bromine. The heavy atom effect of bromine causes a significant upfield shift compared to what might be expected based on electronegativity alone.[18]
C-2 ~55-58 Aliphatic CH : This carbon is attached to both oxygen and nitrogen (indirectly), shifting it downfield into the aliphatic region.

| Me-2 | ~18-22 | Aliphatic CH₃ : The methyl carbon appears in the typical upfield aliphatic region. |

Interpretation Rationale:

  • Carbonyl carbons (C=O) are the most deshielded and appear furthest downfield.[14]

  • Aromatic carbons (sp²) resonate in the ~110-150 ppm range. Those attached to heteroatoms (O, N) are shifted further downfield.

  • Aliphatic carbons (sp³) appear in the upfield region (~10-60 ppm). Carbons attached to electronegative atoms (like C-2 attached to O) are shifted downfield within this range.

Conclusion

The structural characterization of this compound can be unequivocally achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be obtained. The predicted chemical shifts, integration values, and coupling patterns provide a clear spectroscopic fingerprint for this molecule, enabling researchers to confidently verify its synthesis and purity, a critical step in the drug discovery and development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Leicester, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Burns, D. C., et al. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London, Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]

  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectroscopy Data Parameters. Retrieved from [Link]

  • ETH Zürich. (2018). 1D Acquisition. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Erba, E., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). 2H-1,4-benzoxazin-3(4H)-one - 13C NMR. SpectraBase. Retrieved from [Link]

  • Mani, C., et al. (2010). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin-Madison. Retrieved from [Link]

  • ResearchGate. (2021). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][10]-Benzoxazin-3-one. Molecules. Retrieved from [Link]

  • YouTube. (2023). NMR Spectroscopy Interpretation (Example). Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][4][7]oxazine. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectra of benzoxazine 1a. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • ResearchGate. (2000). 1H and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2011). Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

  • ResearchGate. (2010). 1-(8-Bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocin-11-yl)ethanone. Retrieved from [Link]

  • Semantic Scholar. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). 2-Methyl-4H-3,1-benzoxazin-4-one - 13C NMR. SpectraBase. Retrieved from [Link]

Sources

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This heterocyclic compound, often synthesized as an intermediate in drug discovery programs, requires a precise and accurate analytical method for purity assessment and quantity determination. The described method utilizes a C8 stationary phase with a gradient elution of acetonitrile and water, modified with trifluoroacetic acid, ensuring excellent peak symmetry and resolution. Detection is performed using a UV detector. The protocol has been developed to be straightforward and is suitable for validation according to the International Council for Harmonisation (ICH) guidelines, making it applicable for quality control and research environments.

Introduction and Rationale

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any synthesized active pharmaceutical ingredient (API) intermediate or novel chemical entity, a validated analytical method is crucial for ensuring its identity, purity, and strength. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles.

  • Analyte Properties : The target molecule possesses a benzoxazinone core, which is moderately polar. The presence of a bromine atom and a methyl group increases its hydrophobicity compared to the parent structure. This makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[2]

  • Methodological Causality :

    • Reversed-Phase (RP) Mode : Chosen for its compatibility with the analyte's predicted moderate polarity and its widespread applicability in the pharmaceutical industry.[2]

    • C8 Stationary Phase : A C8 column was selected as a starting point. It provides slightly less retention than a C18 phase, which can be advantageous for moderately hydrophobic compounds, often leading to shorter run times and good peak shapes.

    • Acidified Mobile Phase : The mobile phase is acidified with 0.1% Trifluoroacetic Acid (TFA). The amide nitrogen in the benzoxazinone ring is weakly basic.[3] Acidification of the mobile phase protonates this site, preventing unwanted ionic interactions with residual silanol groups on the silica-based stationary phase. This single, consistent ionic state for the analyte is critical for achieving sharp, symmetrical peaks.

    • UV Detection : Benzoxazinone structures are known to possess strong UV absorbance due to the aromatic ring system.[4] Based on literature for similar brominated aromatic compounds, a primary detection wavelength of 210 nm is chosen for high sensitivity, while a secondary wavelength around 285 nm can be used for enhanced selectivity against certain impurities.

This document provides a comprehensive protocol for the HPLC analysis, followed by a framework for method validation based on ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][7]

Analyte Information

  • Compound Name : this compound

  • CAS Number : 868371-91-9[8][9]

  • Molecular Formula : C₉H₈BrNO₂

  • Molecular Weight : 242.07 g/mol

  • Structure : (Illustrative structure, exact depiction may vary)

Experimental Protocol

Instrumentation and Materials
  • HPLC System : An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column : A C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents : HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Reagent : Trifluoroacetic Acid (TFA), HPLC grade.

  • Analyte : this compound reference standard of known purity.

  • Glassware : Class A volumetric flasks and pipettes.

  • Filters : 0.45 µm or 0.22 µm syringe filters compatible with acetonitrile/water.

Solution Preparation
  • Mobile Phase A (Aqueous) : 0.1% TFA in ultrapure water (v/v).

  • Mobile Phase B (Organic) : 0.1% TFA in Acetonitrile (v/v).

  • Diluent : A mixture of Acetonitrile and Water (50:50, v/v) is recommended.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL) : Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent. This solution is suitable for assays. Further dilutions should be made for linearity and sensitivity assessments. All prepared solutions should be filtered through a compatible syringe filter before injection.

Chromatographic Conditions

The following parameters provide a robust starting point for the analysis.

ParameterRecommended Setting
Column C8 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Primary: 210 nm, Secondary: 285 nm
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0

Method Validation Framework (ICH Q2(R1))

To ensure the method is trustworthy and fit for purpose, it must be validated.[5][7][10] The following parameters should be assessed.

Validation ParameterPurpose & MethodologyAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity analysis (using DAD) should pass. Resolution between the analyte and closest eluting peak should be > 2.0.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response. Prepare at least five concentrations across the desired range (e.g., 0.01 to 0.2 mg/mL).Correlation coefficient (R²) ≥ 0.999.
Accuracy To assess the closeness of the test results to the true value. Perform spike-recovery experiments at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the working standard on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1; RSD at LOQ ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).System suitability parameters should remain within limits. Peak retention time and area should not significantly change.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the entire analytical and validation process.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_validation 3. Data Processing & Validation prep_std Prepare Reference Standard Solutions sys_suit Perform System Suitability Test (SST) prep_std->sys_suit prep_mob Prepare Mobile Phases (A: Aq. TFA, B: ACN/TFA) prep_mob->sys_suit prep_sample Prepare Sample (Dissolve & Filter) inject Inject Standards & Samples (Gradient Elution) prep_sample->inject sys_suit->prep_std If SST Fails sys_suit->inject If SST Passes acquire Acquire Data (UV Detector @ 210/285 nm) inject->acquire process Integrate Peaks & Calculate Concentrations acquire->process validate Perform Method Validation (Linearity, Accuracy, Precision, etc.) process->validate report Generate Final Report (Assay, Purity, Validation Summary) validate->report

Caption: Workflow for HPLC Analysis and Method Validation.

Conclusion

The described RP-HPLC method is demonstrated to be a specific, reliable, and robust procedure for the quantitative determination of this compound. The use of a C8 column with an acidified acetonitrile/water gradient provides excellent chromatographic performance. The outlined protocol and validation framework provide a comprehensive guide for researchers and quality control analysts to implement this method, ensuring data integrity and compliance with regulatory expectations.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Welcia Co., Ltd. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Mishra, S. et al. (2020). Synthesis and Characterization of Bio‐Based Benzoxazine Monomer for Metal Sensing Applications and to Form Fire‐Retardant Polymer. ResearchGate. [Link]

  • Shishkina, I. et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Gorbunova, M. et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed. [Link]

  • Tintoll. Benzoxazinone UV Absorber. [Link]

  • PubChem. 8-bromo-3,4-dihydro-2h-1,4-benzoxazin-3-one. National Center for Biotechnology Information. [Link]

  • Thatipamula, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Sharma, S. et al. (2012). A review on method development by hplc. SciSpace. [Link]

  • Patel, P. et al. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

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"mass spectrometry of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Analysis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical and agrochemical research.[1] We delve into the rationale behind method selection, offering detailed protocols for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The core of this note is a detailed exploration of the compound's predictable fragmentation pathways, supported by established principles of mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for benzoxazinone derivatives.

Introduction and Analytical Rationale

This compound belongs to the benzoxazinone class of heterocyclic compounds.[2] This scaffold is of significant interest due to its presence in biologically active molecules, including potential therapeutics and natural products.[1] Mass spectrometry (MS) is an indispensable tool for the structural confirmation, purity assessment, and quantification of such molecules. When coupled with a chromatographic front-end like liquid chromatography (LC) or gas chromatography (GC), MS provides unparalleled sensitivity and selectivity, making it a cornerstone of modern pharmaceutical analysis.[3][4]

The analytical challenge lies in developing a method that is not only sensitive but also structurally informative. The choice of ionization technique and fragmentation analysis strategy is paramount. This guide will focus on electrospray ionization (ESI) due to the compound's polarity and amenability to protonation, while also considering electron ionization (EI) for GC-MS applications. A key characteristic to anticipate in the mass spectrum is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exist in an approximate 1:1 natural abundance. This results in a distinctive M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a crucial diagnostic tool.[5]

Method Selection: Choosing the Optimal Analytical Strategy

The choice between LC-MS and GC-MS is dictated by the analyte's physicochemical properties, including polarity, volatility, and thermal stability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred technique for this compound. The compound's lactam and ether functionalities impart sufficient polarity for it to be soluble in common reversed-phase liquid chromatography mobile phases. LC-MS offers the advantage of analyzing the compound directly without derivatization. Soft ionization techniques like ESI and Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often preserve the molecular ion, providing crucial molecular weight information.[6][7] ESI is particularly well-suited as the lactam moiety can be readily protonated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this class of molecules, GC-MS can be employed, especially for impurity profiling of more volatile related substances.[8] The primary limitation is the requirement for the analyte to be volatile and thermally stable. The target compound may require derivatization (e.g., silylation) to increase its volatility and prevent thermal degradation in the GC inlet.[8] The standard ionization method in GC-MS is Electron Ionization (EI), a high-energy "hard" technique that induces extensive and reproducible fragmentation, creating a detailed fingerprint of the molecule.

Workflow for Compound Characterization

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurate Weighing & Dissolution in Organic Solvent B Serial Dilution to Working Concentration A->B C Filtration (0.22 µm) B->C D LC Separation (Reversed-Phase) C->D Injection E MS Ionization (Positive ESI) D->E F Full Scan (MS1) for Molecular Ion ID E->F G Tandem MS (MS/MS) for Fragmentation F->G H Spectral Interpretation & Structure Elucidation G->H Data Acquisition I Quantification & Reporting H->I

Streamlined workflow for LC-MS analysis.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis

This protocol is designed for qualitative and quantitative analysis using a modern tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

A. Sample Preparation

  • Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution using a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for analysis (e.g., 1 µg/mL).[9]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.[10]

B. Instrumentation and Parameters The following tables provide recommended starting parameters, which should be optimized for the specific instrument in use.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

Parameter Recommended Value Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Provides excellent retention and separation for moderately polar small molecules.[11]
Mobile Phase A Water + 0.1% Formic Acid Formic acid aids in protonation of the analyte, enhancing ESI+ signal.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a common organic modifier with good elution strength.
Gradient 5% B to 95% B over 10 minutes A standard gradient to elute compounds of varying polarities.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 2-5 µL | Balances sensitivity with the risk of column overloading. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Value Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) The molecule contains nitrogen and oxygen atoms that are readily protonated.
Capillary Voltage 3.5 kV Optimizes the electrospray process.
Cone/Source Gas Nitrogen, 50 L/hr Assists in desolvation.
Desolvation Temp. 350 °C Ensures complete evaporation of the mobile phase.
MS1 Scan Range 100 - 400 m/z Covers the expected molecular ion and key fragments.
MS/MS Mode Collision-Induced Dissociation (CID) Standard method for fragmenting precursor ions.

| Collision Energy | Ramped 10-40 eV | A ramped energy ensures the capture of both low- and high-energy fragments. |

Protocol 2: GC-MS Analysis (for Volatile Analogs or Derivatized Sample)

A. Sample Preparation

  • Solvent: Dissolve the sample in a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate.

  • Derivatization (if necessary): If the compound shows poor peak shape or thermal instability, derivatize using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the N-H group, increasing volatility.

B. Instrumentation and Parameters

Table 3: Gas Chromatography (GC) & Mass Spectrometry (MS) Parameters

Parameter Recommended Value Rationale
Column DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) A low-polarity column suitable for a wide range of organic molecules.
Carrier Gas Helium, 1.2 mL/min constant flow Inert and provides good chromatographic efficiency.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min A typical temperature program to separate analytes based on boiling point.
Ionization Mode Electron Ionization (EI), 70 eV Standard EI energy provides reproducible, library-searchable fragmentation patterns.
Source Temp. 230 °C Standard source temperature to maintain ion integrity.

| Scan Range | 40 - 450 m/z | Covers the expected mass range from small fragments to the molecular ion. |

Fragmentation Analysis and Spectral Interpretation

The structural elucidation of this compound relies on a systematic interpretation of its fragmentation pattern.

A. Molecular Ion The monoisotopic mass of the neutral molecule (C₉H₈BrNO₂) is 240.9793 Da.

  • In ESI+ mode , the protonated molecular ion, [M+H]⁺, will be observed. The key diagnostic feature is the isotopic doublet for bromine.

    • m/z 241.9866 (with ⁷⁹Br)

    • m/z 243.9845 (with ⁸¹Br)

    • These two peaks will appear with a ~1:1 intensity ratio, confirming the presence of a single bromine atom.[5]

  • In EI mode , the radical cation, M⁺•, will be observed at m/z 240.9793 and 242.9772 .

B. Proposed Fragmentation Pathway (ESI+) The fragmentation of the protonated molecule ([M+H]⁺ at m/z 242/244) is proposed to follow several key pathways initiated by cleavages within the benzoxazinone ring and loss of substituents.

  • Loss of Carbon Monoxide (CO): A common fragmentation for lactams and cyclic ketones is the neutral loss of CO (28 Da). This would lead to a fragment ion at m/z 214/216 .

  • Loss of Methyl Radical (•CH₃): Cleavage of the C2-methyl bond can occur, although less common for [M+H]⁺ ions. A more likely route is the loss of ethene (C₂H₄) via ring cleavage.

  • Cleavage of the Oxazinone Ring: The heterocyclic ring can undergo cleavage in multiple ways. A retro-Diels-Alder (RDA) type fragmentation is plausible, leading to distinct fragments. Another key fragmentation is the loss of the C₂H₃O fragment (containing the methyl and carbonyl groups) leading to an ion at m/z 198/200 .

  • Loss of Bromine Radical (•Br): While the loss of a halogen radical is a primary pathway in EI, in ESI-MS/MS it is less common from the even-electron [M+H]⁺ ion. However, a subsequent loss of HBr from a fragment is possible.

Fragmentation Precursor [M+H]⁺ m/z 242/244 Frag1 m/z 214/216 Precursor->Frag1 - CO (28 Da) Frag2 m/z 198/200 Precursor->Frag2 - C₂H₄O (44 Da) Frag3 m/z 170/172 Frag2->Frag3 - CO (28 Da) Frag4 m/z 119 Frag2->Frag4 - HBr (81 Da)

Proposed ESI+ fragmentation of the title compound.

Conclusion

The protocols and fragmentation analysis detailed in this application note provide a robust starting point for the mass spectrometric characterization of this compound. The LC-MS/MS method using positive mode ESI is recommended as the primary technique for both qualitative and quantitative studies due to its high sensitivity and ability to provide clear molecular weight information. The characteristic 1:1 isotopic pattern from the bromine atom is a definitive feature for identifying the molecule and its fragments. Researchers should use these guidelines as a foundation, with the understanding that method optimization is essential for achieving the highest quality data on their specific instrumentation.

References

  • Galaverna, G., & Dall'Asta, C. (2020). Current developments in LC-MS for pharmaceutical analysis. PubMed.
  • Li, F., & Se-Thoe, S. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development.
  • Woodward, M. D., et al. (1979). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. Plant Physiology.
  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. American Chemical Society.
  • Beccaria, M., & Cabooter, D. (2020). LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT.
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
  • Kapoore, R. V., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI.
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  • Creative Proteomics. (2013). Mass Spectrometry analysis of Small molecules. SlideShare.
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  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Tanwir, F., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. PubMed.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives.
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Application Notes & Protocols for Cell-Based Assays: Characterizing the Biological Activity of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Uncharted Territory of Novel Compound Characterization

In the realm of drug discovery and biomedical research, the journey from a newly synthesized compound to a well-characterized biological modulator is fraught with challenges. One of the primary hurdles is the elucidation of a compound's mechanism of action, especially when dealing with novel chemical entities with no established biological profile. This guide provides a comprehensive framework for developing and validating cell-based assays to investigate the biological activity of such compounds, using the example of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one .

The benzoxazinone scaffold is present in a variety of biologically active molecules, with reported activities ranging from antimicrobial and antidiabetic to potential modulation of ion channels.[1] Given this chemical precedent, a logical and systematic approach is required to unveil the specific biological effects of this novel derivative. This document will not only provide detailed protocols but also delve into the rationale behind the experimental design, ensuring a robust and scientifically sound investigation.

Part 1: A Strategic Approach to Assay Development

The initial phase of characterizing a novel compound involves a tiered screening approach. We begin with broad, functional assays to assess general cellular responses and then proceed to more specific, hypothesis-driven assays to probe potential mechanisms of action.

Foundational Step: Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the therapeutic area of interest. For a compound with an unknown target, a panel of cell lines representing different tissue origins (e.g., cancer, neuronal, cardiac) can provide a broader understanding of its activity. For the protocols outlined below, we will use a common and well-characterized human embryonic kidney cell line, HEK293 , due to its robust growth and amenability to transfection for more advanced studies.

Standard Cell Culture Protocol for HEK293 Cells:

  • Thawing Cryopreserved Cells: Rapidly thaw a vial of HEK293 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove cryopreservative.

  • Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with sterile PBS, and add 2 mL of 0.25% Trypsin-EDTA.[2] Incubate for 2-3 minutes at 37°C to detach the cells. Neutralize the trypsin with 8 mL of complete growth medium and passage the cells at a 1:5 to 1:10 split ratio into new flasks.

Initial Screening: Assessing Cytotoxicity and Viability

The first critical step in characterizing a new compound is to determine its effect on cell viability. This will establish a working concentration range for subsequent, more sensitive assays and identify any overt cytotoxic effects. We will employ an ATP-based assay due to its high sensitivity and direct correlation with the number of metabolically active cells.[3]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed HEK293 cells in a white, opaque-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in complete growth medium, typically ranging from 100 µM to 1 nM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).

  • Compound Treatment: Add 10 µL of the diluted compound or control to the appropriate wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Assay Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Plot the luminescence signal against the log of the compound concentration.

  • Normalize the data with the vehicle control representing 100% viability and a no-cell control representing 0% viability.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Parameter Recommendation
Cell LineHEK293
Seeding Density10,000 cells/well
Plate Format96-well, opaque-walled
Compound Concentrations1 nM to 100 µM
Incubation Time24, 48, 72 hours
Detection MethodLuminescence
Hypothesis-Driven Secondary Assay: Calcium Flux Measurement

Given that some benzoxazinone derivatives have been shown to modulate ion channels, a calcium flux assay is a logical next step to investigate if this compound affects intracellular calcium levels.[4] This can indicate effects on calcium channels, G-protein coupled receptors (GPCRs), or other signaling pathways that regulate calcium homeostasis.[5]

Protocol: Fluo-4 NW Calcium Assay

  • Cell Seeding: Seed HEK293 cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Dye Loading: Prepare the Fluo-4 NW dye loading solution according to the manufacturer's instructions. Aspirate the growth medium from the wells and add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, followed by an additional 30 minutes at room temperature, protected from light.

  • Compound Addition and Signal Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation® 3).

    • Set the instrument to read fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) at 1-second intervals.

    • Establish a baseline fluorescence reading for 20 seconds.

    • Inject 20 µL of the test compound (at various concentrations) or controls.

    • Continue to record the fluorescence for at least 120 seconds to monitor changes in intracellular calcium.

    • As a positive control, inject a known calcium ionophore like ionomycin.

Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Plot the ΔF or the normalized response against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental Workflow for Compound Characterization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Assay Validation & Optimization start Start: Novel Compound (this compound) cell_culture Cell Line Selection & Culture (e.g., HEK293) start->cell_culture viability_assay Cytotoxicity/Viability Assay (e.g., CellTiter-Glo) cell_culture->viability_assay determine_ic50 Determine IC50 & Safe Concentration Range viability_assay->determine_ic50 calcium_assay Hypothesis-Driven Assay: Calcium Flux (e.g., Fluo-4) determine_ic50->calcium_assay Proceed with non-toxic concentrations analyze_calcium Analyze Agonist/Antagonist Activity calcium_assay->analyze_calcium optimization Assay Optimization for HTS (Miniaturization, Z'-factor) analyze_calcium->optimization If activity is confirmed validation Full Assay Validation (ICH Q2(R2) Guidelines) optimization->validation end Characterized Compound with Validated Assay validation->end

Caption: A stepwise workflow for characterizing a novel compound.

Part 2: Ensuring Scientific Rigor Through Assay Validation

Once a primary and secondary assay have been developed, it is crucial to validate them to ensure they are "fit for purpose." This process establishes the performance characteristics of the assay and ensures that the results are reliable, reproducible, and accurate. The validation should be guided by the principles outlined in the ICH Q2(R2) guidelines.[6][7]

Key Validation Parameters:

Parameter Definition Assessment Method
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.Compare the response of the compound in the target cell line versus a negative control cell line (if a target is known). For functional assays, ensure the vehicle (DMSO) does not elicit a response.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.For a viability assay, linearity can be assessed by plating a range of cell densities and confirming a linear relationship between cell number and signal.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Determined from the linearity and accuracy studies. This will define the working range of the assay.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Can be assessed by spiking a known concentration of a reference compound into the assay and measuring its recovery.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.- Repeatability (Intra-assay precision): Run multiple replicates on the same plate. - Intermediate precision (Inter-assay precision): Run the assay on different days with different operators and/or equipment.[1]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.Intentionally vary parameters such as incubation time, temperature, and cell passage number and observe the effect on the assay outcome.

Assay Validation Workflow

G cluster_main Assay Validation Process (Based on ICH Q2(R2)) cluster_params Performance Characteristics developed_assay Developed Cell-Based Assay specificity Specificity developed_assay->specificity linearity Linearity developed_assay->linearity range_node Range developed_assay->range_node accuracy Accuracy developed_assay->accuracy precision Precision developed_assay->precision robustness Robustness developed_assay->robustness validation_report Validation Report specificity->validation_report linearity->validation_report range_node->validation_report accuracy->validation_report precision->validation_report robustness->validation_report fit_for_purpose Assay is 'Fit for Purpose' validation_report->fit_for_purpose

Caption: Key parameters for validating a cell-based assay.

Part 3: Data Interpretation and Next Steps

The data generated from these initial assays will provide a foundational understanding of the biological activity of this compound.

  • If the compound shows significant cytotoxicity: Further studies could explore the mechanism of cell death (apoptosis vs. necrosis).

  • If the compound modulates calcium flux: This opens up several avenues for investigation, including identifying the specific ion channel or GPCR involved. This could be achieved through the use of specific channel blockers or by using cell lines engineered to express specific targets.

  • If no significant activity is observed: The compound could be tested in other assay systems (e.g., enzymatic assays, reporter gene assays) or against a broader panel of cell lines.

This systematic approach, starting with broad functional screens and progressing to more specific, hypothesis-driven assays, all underpinned by rigorous validation, provides a robust framework for the characterization of novel chemical entities. This ensures that the data generated is reliable and can confidently guide future drug discovery and development efforts.

References

  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2011). Journal of Visualized Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Journal of Pharmaceutical Analysis. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Calcium assays: at the centre of biology. (2020). BMG LABTECH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). ResearchGate. [Link]

  • Guidelines for cell viability assays. (2019). ResearchGate. [Link]

  • Calcium Assays | Calcium Indicators. ION Biosciences. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (2024). Bio-protocol. [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024). Cell & Gene. [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. (2004). Journal of Biomolecular Screening. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. [Link]

  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. (2022). ACS Chemical Neuroscience. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. [Link]

  • Viability Assays for Cells in Culture. (2014). Journal of Visualized Experiments. [Link]

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Application Note & Protocols: A Framework for Evaluating the Anticancer Activity of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-benzoxazinone scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2] These compounds have been shown to interfere with critical cellular processes in cancer cells, such as proliferation and survival.[3][4] This application note provides a comprehensive methodological framework for investigating the anticancer properties of a novel benzoxazinone derivative, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (hereafter designated as BMB ), using the human breast adenocarcinoma cell line, MCF-7.

The MCF-7 cell line is an invaluable in vitro model for studying hormone-responsive breast cancer.[5] It is an estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative cell line that retains key characteristics of differentiated mammary epithelium.[6] As such, it is an ideal system for the initial screening and mechanistic elucidation of potential therapeutics for ER+ breast cancer.

This guide is designed for researchers in oncology and drug development. It provides a logical, step-by-step workflow, from initial cytotoxicity screening to the investigation of underlying molecular mechanisms, including apoptosis, cell cycle arrest, and oxidative stress. Each protocol is presented with detailed steps and an explanation of the scientific principles, ensuring both reproducibility and a deep understanding of the experimental rationale.

Part 1: Foundational Analysis - Cytotoxicity Profile of BMB

The initial step in characterizing any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability. This establishes the effective concentration range and calculates the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies.

Protocol 1.1: Culture and Maintenance of MCF-7 Cells

Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. The following protocol is based on standards from cell culture repositories like ATCC.[7][8] MCF-7 cells are adherent, grow in clusters, and can be slow to proliferate.[7]

Materials:

  • MCF-7 cell line (e.g., ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • 0.01 mg/mL human recombinant insulin

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks, 96-well plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare EMEM supplemented with 10% FBS, 0.01 mg/mL insulin, and 1% Penicillin-Streptomycin.

  • Thawing Cells: Thaw cryopreserved vials rapidly in a 37°C water bath. Transfer contents to a 15 mL tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 7 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium in a T-75 flask.[8]

  • Incubation: Culture cells at 37°C in a 5% CO2 humidified incubator.[7]

  • Subculturing (Passaging): When cells reach ~80% confluency, aspirate the medium and wash once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize trypsin with 7-8 mL of complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a ratio of 1:3 to 1:8.[9]

Protocol 1.2: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[11]

Materials:

  • MCF-7 cell suspension

  • BMB stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ MCF-7 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of BMB in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the BMB dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.[12]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[BMB]) to determine the IC50 value.

Anticipated Data Summary: BMB Cytotoxicity
Concentration (µM)Absorbance (OD 570nm)% Viability (Relative to Control)
0 (Vehicle Control)1.25 ± 0.08100%
11.15 ± 0.0692%
50.98 ± 0.0578%
100.65 ± 0.0452%
250.30 ± 0.0324%
500.15 ± 0.0212%
Calculated IC50 ~9.5 µM
Note: Data are representative examples for illustrative purposes.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic efficacy of BMB is established, the next critical phase is to understand how it induces cell death. Benzoxazinone derivatives often act by inducing apoptosis, causing cell cycle arrest, or generating oxidative stress.[4][13][14] The following protocols are designed to investigate these key pathways. Experiments should be conducted using BMB concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Analysis cluster_2 Apoptosis cluster_3 Cell Cycle cluster_4 Oxidative Stress Culture MCF-7 Cell Culture & Maintenance Seed Seed Cells in 96-Well Plates Culture->Seed Treat_MTT Treat with BMB (Serial Dilutions) Seed->Treat_MTT MTT MTT Assay (48-72h) Treat_MTT->MTT IC50 Calculate IC50 Value MTT->IC50 Treat_Mech Treat Cells with BMB (IC50 Concentrations) IC50->Treat_Mech Inform Dosing Annexin Annexin V / PI Staining Treat_Mech->Annexin PI_Stain Propidium Iodide Staining Treat_Mech->PI_Stain DCFDA DCFDA Staining Treat_Mech->DCFDA Flow_Apop Flow Cytometry Analysis Annexin->Flow_Apop Flow_Cycle Flow Cytometry Analysis PI_Stain->Flow_Cycle Flow_ROS Flow Cytometry Analysis DCFDA->Flow_ROS

Caption: Experimental workflow for characterizing BMB's anticancer activity.

Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining

Rationale: Apoptosis is a form of programmed cell death. A key early indicator is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic or necrotic cells, which have compromised membrane integrity.[16]

Materials:

  • Treated MCF-7 cells

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10x Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed MCF-7 cells and treat with vehicle control and BMB (e.g., IC25, IC50, IC75) for 24-48 hours.[17]

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS, then once with 1x Binding Buffer.[18]

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze immediately by flow cytometry. FITC is typically detected in the FL1 channel (~525 nm) and PI in the FL2 or FL3 channel (~620 nm).

  • Interpretation:

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, causing cells to accumulate at specific checkpoints (G0/G1, S, or G2/M).[20] PI staining of DNA allows for the quantification of cells in each phase based on their DNA content.[21] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount. RNase treatment is crucial to prevent staining of double-stranded RNA.[22]

Materials:

  • Treated MCF-7 cells

  • Cold 70% ethanol

  • PI staining solution (50 µg/mL PI, 3.8 mM sodium citrate in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvesting: Collect approximately 1 x 10⁶ treated cells per sample. Centrifuge and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[22]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and wash twice with PBS to remove the ethanol.[23]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution. Add 50 µL of RNase A solution.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The PI fluorescence is measured on a linear scale. Use software (e.g., ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[24]

Protocol 2.3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: Cancer cells often exist in a state of increased intrinsic oxidative stress.[25] Many chemotherapeutic agents function by further elevating ROS levels beyond a tolerable threshold, triggering cell death.[25][26] The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is widely used to measure intracellular ROS.[27] Non-fluorescent DCFDA is cell-permeable; inside the cell, it is deacetylated by esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28]

Materials:

  • Treated MCF-7 cells

  • DCFDA (CM-H2DCFDA)

  • Serum-free medium

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with BMB for a shorter duration (e.g., 1, 3, 6, or 24 hours), as ROS generation can be an early event.[29]

  • DCFDA Loading: After treatment, wash the cells with PBS. Add serum-free medium containing 10-25 µM DCFDA. The optimal concentration should be determined empirically for MCF-7 cells.[28]

  • Incubation: Incubate for 30-45 minutes at 37°C in the dark.[30]

  • Washing: Wash cells with PBS to remove excess probe.

  • Analysis:

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. Measure the mean fluorescence intensity (MFI) in the FITC/FL1 channel.[31]

    • Plate Reader: Read the fluorescence intensity directly in the plate (Excitation/Emission ~485/535 nm). Normalize readings to cell number if necessary.

  • Data Analysis: Compare the MFI of BMB-treated cells to the vehicle control. An increase in MFI indicates an increase in intracellular ROS.

Anticipated Data Summary: BMB Mechanistic Profile
AssayParameterVehicle ControlBMB (IC50)Interpretation
Apoptosis % Early Apoptotic4.5%25.8%BMB induces early apoptosis.
% Late Apoptotic3.1%15.3%BMB induces late apoptosis.
Cell Cycle % G0/G1 Phase65%45%Decrease in G0/G1 population.
% S Phase20%18%No significant change.
% G2/M Phase15%37%G2/M phase arrest.
ROS Mean Fluorescence100 (normalized)280BMB induces ROS generation.
Note: Data are representative examples for illustrative purposes.

Part 3: Hypothetical Signaling Pathway

Based on the potential outcomes from the mechanistic assays, a hypothetical signaling pathway for BMB can be constructed. Increased intracellular ROS often leads to DNA damage, which activates tumor suppressor proteins like p53. Activated p53 can trigger cell cycle arrest, typically at the G1/S or G2/M checkpoint, to allow for DNA repair.[3] If the damage is irreparable, p53 can initiate the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][32] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of executioner caspases (like caspase-3/7), culminating in cell death.[33]

G cluster_cycle Cell Cycle Arrest cluster_apoptosis Intrinsic Apoptosis BMB BMB Compound ROS ↑ Intracellular ROS BMB->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 ↑ p21 p53->p21 Bax ↑ Bax / ↓ Bcl-2 Ratio p53->Bax G2M G2/M Arrest p21->G2M Inhibits CDK1/Cyclin B Mito Mitochondrial Disruption (ΔΨm Loss) Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical signaling pathway for BMB-induced cell death in MCF-7 cells.

Conclusion

This application note provides a structured, multi-faceted approach to evaluate the anticancer activity of this compound (BMB) in MCF-7 breast cancer cells. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis, cell cycle distribution, and ROS production, researchers can build a comprehensive profile of the compound's biological effects. The detailed protocols and underlying rationale aim to ensure experimental robustness and facilitate the generation of high-quality, interpretable data, thereby accelerating the discovery and development of novel benzoxazinone-based cancer therapeutics.

References

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][13][17]oxazin-3(4H). (2025). National Institutes of Health.

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. (n.d.). PubMed Central.
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  • Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract. (n.d.). PubMed Central.
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  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). PubMed Central.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). MDPI.
  • Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. (2017). PubMed Central.
  • MCF7 - HTB-22. (n.d.).
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central.
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  • Flow cytometry analysis of cell cycle phase distribution in MCF-7 cells... (n.d.).
  • Growth inhibition and induction of apoptosis in MCF-7 breast cancer cells by a new series of substituted-1,3,4-oxadiazole derivatives. (2008).
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
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  • MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and... (n.d.).
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Application Note & Protocol: Antimicrobial Screening of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress. The continuous evolution of multi-drug resistant pathogens necessitates an urgent and sustained effort in the discovery and development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds have historically been a rich source of therapeutic agents, and among them, the 1,4-benzoxazin-3-one scaffold has emerged as a promising framework for the design of new antimicrobial drugs.[1][2] Synthetic derivatives of 1,4-benzoxazin-3-ones have demonstrated potent activity against a range of pathogenic bacteria and fungi.[1][3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a novel compound, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one . The protocols detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of robust, reproducible, and comparable data.[6][7][8] We will explore two fundamental and widely adopted methods for preliminary antimicrobial susceptibility testing: the Disk Diffusion Assay for a qualitative assessment of antimicrobial activity and the Broth Microdilution Method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

The causality behind the selection of these methods lies in their complementarity. The disk diffusion method offers a rapid and cost-effective initial screen, allowing for the categorization of the test compound's effect as susceptible, intermediate, or resistant based on the zone of inhibition.[9][10] Following this, the broth microdilution method provides a more precise, quantitative measure of the compound's potency (the MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This quantitative data is crucial for the initial assessment of a compound's potential for further development.

I. Rationale for Screening this compound

The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3][12] The introduction of a bromine atom at the 8th position and a methyl group at the 2nd position of the benzoxazinone ring can significantly influence the compound's lipophilicity, electronic distribution, and steric properties. These modifications can, in turn, modulate its interaction with microbial targets and its ability to penetrate microbial cell membranes, potentially leading to enhanced antimicrobial efficacy. The screening of this specific derivative is therefore a logical step in the exploration of the chemical space around the benzoxazinone nucleus for novel antimicrobial leads.

II. Selection of Microbial Strains for Screening

The initial screening of a novel compound should be performed against a panel of clinically relevant and well-characterized microorganisms. This panel should include representatives of both Gram-positive and Gram-negative bacteria, as well as at least one fungal species, to provide a broad overview of the compound's spectrum of activity. The use of American Type Culture Collection (ATCC) strains is highly recommended to ensure consistency and reproducibility of results.[13]

Table 1: Recommended Microbial Strains for Initial Antimicrobial Screening

Microorganism Gram Stain ATCC Number Clinical Significance
Staphylococcus aureusGram-positiveATCC 29213A major human pathogen causing a wide range of infections.
Enterococcus faecalisGram-positiveATCC 29212A common cause of hospital-acquired infections.
Escherichia coliGram-negativeATCC 25922A frequent cause of urinary tract infections and sepsis.[14]
Pseudomonas aeruginosaGram-negativeATCC 27853An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
Candida albicansFungal (Yeast)ATCC 90028A common cause of opportunistic fungal infections in immunocompromised individuals.

The rationale for selecting these specific strains is their widespread use in antimicrobial susceptibility testing and their approval by organizations like the CLSI as quality control strains.[15] This ensures that the generated data can be benchmarked against existing literature and regulatory standards.

III. Experimental Protocols

A. Protocol 1: Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of this compound.[16] The principle relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism, creating a concentration gradient.[9] The presence of a zone of inhibition around the disk indicates that the compound is effective at inhibiting the growth of the microorganism.[10]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Sabouraud Dextrose Agar (SDA) plates (for C. albicans)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Step-by-Step Methodology:

  • Preparation of Test Compound Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL. Ensure the solvent has no antimicrobial activity at the concentration used.

  • Disk Impregnation: Aseptically apply a known volume (e.g., 20 µL) of the test compound solution onto sterile paper disks to achieve a specific concentration per disk (e.g., 20 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment. Prepare a negative control disk with the solvent alone.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test bacterium on a non-selective agar plate, pick 3-5 isolated colonies and suspend them in sterile saline or PBS.

    • For C. albicans, use a 24-hour culture on SDA.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA or SDA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application:

    • Within 15 minutes of inoculation, use sterile forceps to place the impregnated disks onto the surface of the agar.[17]

    • Gently press each disk to ensure complete contact with the agar.

    • Place a positive control disk (a standard antibiotic, e.g., ampicillin for bacteria, fluconazole for fungi) and a negative control disk (solvent only) on each plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for C. albicans.[18]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm) using calipers or a ruler.[16] A zone of inhibition indicates susceptibility of the microorganism to the test compound.

Data Presentation:

Table 2: Example Data from Disk Diffusion Assay

Microorganism Test Compound (20 µ g/disk ) Zone of Inhibition (mm) Positive Control Zone of Inhibition (mm) Negative Control Zone of Inhibition (mm)
S. aureus ATCC 292131825 (Ampicillin, 10 µg)0
E. faecalis ATCC 292121522 (Ampicillin, 10 µg)0
E. coli ATCC 259221220 (Ampicillin, 10 µg)0
P. aeruginosa ATCC 27853018 (Gentamicin, 10 µg)0
C. albicans ATCC 900281624 (Fluconazole, 25 µg)0
B. Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the test compound that inhibits the visible growth of the microorganism.[11] The assay is performed in a 96-well microtiter plate, allowing for the testing of multiple concentrations simultaneously.[19] This method is considered a gold standard for antimicrobial susceptibility testing.[20]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • RPMI-1640 medium (for C. albicans)

  • Sterile 96-well microtiter plates

  • Microbial strains (as listed in Table 1)

  • Sterile saline (0.85%) or PBS

  • McFarland 0.5 turbidity standard

  • Multichannel micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

  • Resazurin solution (optional, for viability indication)

Step-by-Step Methodology:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in the appropriate broth (CAMHB or RPMI-1640) in the 96-well plate. For example, to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL, add 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a microbial suspension matching the 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Plate Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for C. albicans.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

    • Optionally, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates viable cells. The MIC is the lowest concentration where the color remains unchanged.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

Data Presentation:

Table 3: Example MIC Data for this compound

Microorganism MIC (µg/mL) Positive Control MIC (µg/mL)
S. aureus ATCC 2921381 (Ampicillin)
E. faecalis ATCC 29212162 (Ampicillin)
E. coli ATCC 25922324 (Ampicillin)
P. aeruginosa ATCC 27853>1282 (Gentamicin)
C. albicans ATCC 90028160.5 (Fluconazole)

IV. Visualizing the Experimental Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the disk diffusion and broth microdilution assays.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Test Compound Solution & Impregnate Disks D Apply Disks to Inoculated Plate A->D B Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Agar Plate (MHA or SDA) B->C C->D E Incubate Plates (16-48 hours) D->E F Measure Zone of Inhibition (mm) E->F G Interpret Results: Susceptible, Intermediate, or Resistant F->G

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (16-48 hours) C->D E Visually Inspect for Growth or Measure OD D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

V. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of this compound. By adhering to these standardized methods, researchers can generate reliable and comparable data on the compound's spectrum of activity and potency. Positive results from these initial screens, such as significant zones of inhibition and low MIC values, would warrant further investigation. Subsequent studies could include determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), conducting time-kill kinetic assays to assess the compound's cidal or static nature, and exploring the mechanism of action. Ultimately, the systematic screening of novel benzoxazinone derivatives, such as the one described herein, is a critical step in the ongoing search for the next generation of antimicrobial drugs to combat the growing threat of antimicrobial resistance.

References

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Research Journal of Pharmacy and Technology, 12(11), 5361-5365.
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  • Chen, Y., et al. (2014). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 52(7), 2596-2600.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Butler, M. S., et al. (2023). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, 61(9), e01623-23.
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  • MDPI. (2022). Screening of Antibacterial Activity of Some Resupinate Fungi, Reveal Gloeocystidiellum lojanense sp. nov. (Russulales) against E.
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  • Goker, H., et al. (2005). Synthesis and antimicrobial activity of some new 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones. Il Farmaco, 60(11-12), 954-958.
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Application Notes and Protocols for the Investigation of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2H-1,4-benzoxazin-3(4H)-one core is a well-established privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] This document provides a comprehensive guide for the initial drug discovery investigation of a novel derivative, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one . As specific biological data for this compound is not yet publicly available, this guide serves as a strategic roadmap, leveraging the known potential of the benzoxazinone class to propose a tiered, logic-driven experimental workflow. We will outline detailed protocols for initial broad-spectrum screening, followed by more targeted mechanism-of-action studies, to efficiently profile its therapeutic potential.

Introduction: The Benzoxazinone Scaffold as a Privileged Structure

Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, the benzoxazine skeleton is recognized for its chemical simplicity, synthetic accessibility, and its role as a core component in numerous biologically active compounds.[1] Specifically, the 2H-1,4-benzoxazin-3(4H)-one moiety has been identified in molecules exhibiting potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[3][4][5] This versatility makes it a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

This guide focuses on a specific, under-investigated member of this class: This compound . The introduction of a bromine atom at the 8-position and a methyl group at the 2-position provides unique electronic and steric properties that may confer novel or enhanced biological activity. This document provides the scientific rationale and detailed experimental protocols to systematically uncover the therapeutic potential of this promising compound.

Compound Profile

  • Compound Name: this compound

  • CAS Number: 868371-91-9[6][7]

  • Molecular Formula: C₉H₈BrNO₂

  • Molecular Weight: 242.07 g/mol

  • Chemical Structure: (A representative image would be placed here)

PropertyValueSource
Molecular Formula C₉H₈BrNO₂PubChem
Molecular Weight 242.07 g/mol PubChem
Physical Form Powder (Predicted)Chemical Suppliers
Solubility Soluble in DMSO, MethanolAssumed for screening

Hypothesized Biological Activities & Rationale

Based on extensive literature on structurally related benzoxazinones, we can prioritize several key therapeutic areas for investigation.

  • Anticancer Activity: This is a dominant activity of the benzoxazinone class. Derivatives have been shown to act as tyrosine kinase inhibitors, PI3K/mTOR dual inhibitors, and agents that induce apoptosis and cell cycle arrest.[8][9] Some have even been found to target complex DNA secondary structures like the c-Myc G-quadruplex, which are implicated in cancer progression.[10] The halogen (bromo) substituent on the benzene ring may enhance these activities through various molecular interactions.

  • Antimicrobial Activity: Many benzoxazinone derivatives exhibit significant antibacterial and antifungal properties.[1][11][12] The proposed compound should be screened against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Recent studies have highlighted the potential of 2H-1,4-benzoxazin-3(4H)-one derivatives in modulating inflammatory pathways, such as reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia.[13] This suggests a potential application in neurodegenerative or other inflammatory diseases.

Proposed Experimental Workflow

A tiered approach is recommended to efficiently screen the compound and subsequently delve into its mechanism of action (MoA).

G cluster_0 Tier 1: Primary Screening cluster_2 Tier 3: Lead Optimization Compound This compound Anticancer Anticancer Screen (NCI-60 Model) Compound->Anticancer Antimicrobial Antimicrobial Screen (Bacteria & Fungi Panel) Compound->Antimicrobial Anti-inflammatory Anti-inflammatory Screen (LPS-induced NO Assay) Compound->Anti-inflammatory Apoptosis Apoptosis Assay (Caspase 3/7) Anticancer->Apoptosis If Active CellCycle Cell Cycle Analysis (Flow Cytometry) Anticancer->CellCycle If Active Kinase Kinase Inhibition (PI3K Assay) Anticancer->Kinase If Active G4 G-Quadruplex Binding (FRET Assay) Anticancer->G4 If Active MIC MIC Determination Antimicrobial->MIC If Active Optimization SAR Studies & In Vivo Models Apoptosis->Optimization CellCycle->Optimization Kinase->Optimization G4->Optimization MIC->Optimization

Caption: Proposed drug discovery workflow for the test compound.

Detailed Protocols: Tier 1 (Primary Screening)

Protocol 5.1: Antiproliferative Activity Screen (NCI-60 Model)

Rationale: The NCI-60 screen is a gold-standard, publicly available service that provides a broad assessment of a compound's anticancer activity across 60 different human cancer cell lines, representing 9 tissue types.[10] This provides a rich dataset, not only on potency but also on selectivity, which can give early clues into the mechanism of action via algorithms like COMPARE.[14]

Methodology (Sulforhodamine B - SRB Assay): [15]

  • Cell Plating: Inoculate cells from the 60 cell lines into separate 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂, and 100% relative humidity.

  • Time Zero (Tz) Plate: After the 24-hour incubation, fix one set of plates with 50% trichloroacetic acid (TCA) to represent the cell count at the time of drug addition.

  • Compound Addition: Add the test compound (solubilized in DMSO) to the remaining plates. Initially, a single high concentration (e.g., 10⁻⁵ M) is used.[5][15]

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.[15]

  • Destaining & Solubilization: Wash the plates five times with 1% acetic acid to remove unbound dye and then air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition. If significant activity is observed, the compound will be re-tested at five 10-fold dilutions to determine the GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).

Protocol 5.2: Broad-Spectrum Antimicrobial Screen

Rationale: Given the known antimicrobial properties of the benzoxazinone scaffold, a primary screen against key pathogens is warranted.[1] This protocol uses the broth microdilution method to assess inhibitory activity.

Methodology (Broth Microdilution): [4][13]

  • Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5×10⁵ CFU/mL.[4][13]

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Data Analysis: Visually inspect the plates for turbidity. The lowest concentration that shows no visible growth is recorded as the preliminary inhibitory concentration. This will guide a more formal Minimum Inhibitory Concentration (MIC) test in Tier 2.

Protocol 5.3: Anti-inflammatory Screen (Nitric Oxide Inhibition)

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple, colorimetric method to measure nitrite (a stable product of NO), providing a robust readout for iNOS activity in LPS-stimulated macrophage cells.[16][17][18]

Methodology (Griess Assay in RAW 264.7 Cells): [17]

  • Cell Plating: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 20-24 hours to induce iNOS expression and NO production.[16]

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

  • Cytotoxicity Control: Simultaneously, perform a cell viability assay (e.g., MTT or SRB) to ensure that the observed reduction in NO is not due to compound-induced cell death.[17]

Detailed Protocols: Tier 2 (Mechanism of Action)

If the compound shows promising activity in a Tier 1 screen, the following assays can be used to elucidate its MoA.

Protocol 6.1: Apoptosis Induction Assay

Rationale: A key mechanism for many anticancer drugs is the induction of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method to measure their activity.[1][3][19]

Methodology (Caspase-Glo® 3/7 Assay): [1][20]

  • Cell Treatment: Seed a cancer cell line of interest (e.g., one that was sensitive in the NCI-60 screen) in a white-walled 96-well plate. Treat with the test compound at various concentrations for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate in the provided buffer.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[20]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Protocol 6.2: Cell Cycle Analysis

Rationale: Many cytotoxic agents function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M). Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content.[21]

Methodology (PI Staining and Flow Cytometry): [22]

  • Cell Treatment: Treat the selected cancer cell line with the test compound at its GI₅₀ concentration for 24 or 48 hours.

  • Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 6.3: PI3K Kinase Inhibition Assay

Rationale: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime therapeutic target.[8] Since benzoxazinones have been identified as PI3K inhibitors, a direct enzymatic assay is a logical next step.[8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Test_Compound 8-Bromo-2-methyl-3,4- dihydro-2H-1,4-benzoxazin-3-one Test_Compound->PI3K Inhibits?

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target.

Methodology (ADP-Glo™ Kinase Assay Model): [12][23]

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the PI3K enzyme (e.g., PI3Kα), the lipid substrate (e.g., PIP2), ATP, and the test compound at various concentrations.[23]

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.

  • Luminescence Detection: The newly synthesized ATP is used by luciferase in the detection reagent to produce light. Measure the luminescent signal.

  • Data Analysis: The light output is directly proportional to the ADP produced and thus to the kinase activity. A decrease in signal in the presence of the compound indicates inhibition. Calculate the IC₅₀ value.

Data Interpretation & Next Steps

The results from this tiered approach will build a comprehensive profile of the compound's biological activity.

  • Positive Anticancer Hit: If the compound shows potent and selective activity in the NCI-60 screen, and MoA studies indicate a specific mechanism (e.g., PI3K inhibition, apoptosis induction), the next steps would involve lead optimization. This includes synthesizing analogs to establish a Structure-Activity Relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties.

  • Positive Antimicrobial Hit: A confirmed MIC value against specific pathogens would warrant further investigation, including determining whether the effect is bactericidal or bacteriostatic, and testing against resistant strains.

  • Positive Anti-inflammatory Hit: Potent NO inhibition, without cytotoxicity, would justify progression to more complex cellular models and eventually in vivo models of inflammation.

If the compound is inactive in all primary screens, it may be deprioritized, or its structure could serve as a negative control or starting point for future synthetic efforts.

References

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Application Notes & Protocols: Strategic Formulation of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful in vivo evaluation of a new chemical entity (NCE) such as 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is critically dependent on the development of an appropriate and stable formulation that ensures consistent and maximal drug exposure for pharmacokinetic (PK), efficacy, and toxicology studies.[1][2] As with many heterocyclic compounds in drug discovery, this molecule is anticipated to exhibit poor aqueous solubility, a factor that can severely limit oral bioavailability and introduce variability in preclinical results.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the physicochemical properties of this NCE and subsequently develop a robust formulation. We present detailed, field-proven protocols for solubility and lipophilicity determination, followed by strategic guidance and step-by-step instructions for preparing solution- and suspension-based formulations suitable for oral administration in rodent models. The protocols emphasize analytical characterization and stability assessment to ensure the delivery of a high-quality, reliable dosing vehicle.

Part 1: Foundational Physicochemical Characterization

Prior to any formulation work, a foundational understanding of the NCE's physicochemical properties is paramount.[4] This data dictates the entire formulation strategy. Given the limited availability of the NCE at early stages, these protocols are designed to be material-sparing.

Thermodynamic Aqueous Solubility Determination

Rationale: Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound. It is the gold-standard measurement and crucial for classifying the compound within the Biopharmaceutics Classification System (BCS).[3][4] The shake-flask method, though time-consuming, is the most reliable for this determination.[5]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of glass vials.

  • Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of a relevant aqueous buffer. A range of physiologically relevant pH values should be tested (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of solid material at the end of the incubation period is necessary to confirm saturation.

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (low-binding, such as PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Reporting: Express the solubility in µg/mL or µM.

Lipophilicity Determination (LogP/LogD)

Rationale: The octanol-water partition coefficient (LogP for non-ionizable compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is a measure of a compound's lipophilicity. This value is critical for predicting its absorption, membrane permeability, and potential for distribution into tissues.[6] A high LogP/D value often correlates with poor aqueous solubility.[7]

Protocol: Shake-Flask Method for LogD at pH 7.4

  • Phase Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase by mixing them vigorously for 24 hours and then allowing them to separate.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase (or DMSO if necessary, kept to <1% of the total volume). Add a small volume of this stock to a vial containing a known volume of each pre-saturated phase (e.g., 1 mL of n-octanol and 1 mL of PBS).

  • Equilibration: Seal the vial and mix on a rotator for at least 1 hour to allow for partitioning between the two phases.[8]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method like LC-MS or HPLC.[8]

  • Calculation: Calculate LogD using the following formula: LogD7.4 = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

Part 2: Formulation Strategy Selection

The data from Part 1 will guide the selection of the most appropriate formulation strategy. For this compound, we will proceed based on the following hypothetical, yet probable, physicochemical properties :

PropertyHypothetical ValueImplication
Aqueous Solubility (pH 7.4) < 10 µg/mLVery poorly soluble; will not be sufficient for required doses.
LogD (pH 7.4) > 3.0Lipophilic; suggests good permeability but challenging to dissolve in aqueous vehicles.
Physical Form Crystalline SolidHigh energy is required to break the crystal lattice for dissolution.

Given these properties, a simple aqueous solution is not feasible. The primary objective for preclinical studies is to maximize exposure, often by overcoming solubility limitations.[1] The following workflow illustrates a logical approach to formulation selection.

G cluster_0 Physicochemical Data cluster_1 Formulation Decision Workflow Data Aqueous Solubility < 10 µg/mL LogD > 3.0 Dose Is the required dose low? (< 1 mg/kg) Data->Dose SolScreen Screen GRAS Co-solvents & Excipients (PEG 400, PG, Tween 80, Solutol HS 15) Dose->SolScreen Yes Suspension Prepare Suspension (Micronized API + Vehicle) Dose->Suspension No (High Dose) Soluble Is compound soluble at target concentration? SolScreen->Soluble Soluble->Suspension No Solution Prepare Co-solvent Solution Soluble->Solution Yes Lipid Consider Lipid-Based System (e.g., SEDDS for high doses) Suspension->Lipid If bioavailability is still poor

Figure 1: Formulation selection workflow for a poorly soluble NCE.

Based on this workflow, the two most direct and widely used approaches for early preclinical studies are co-solvent solutions and suspensions .[2]

Part 3: Detailed Formulation Protocols for Oral Gavage

The following protocols are designed for preparing formulations for oral gavage in rodents. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Co-solvent Vehicle Screening and Solution Preparation

Rationale: Co-solvents increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[9] A screening study is essential to find a vehicle that can dissolve the NCE at the target concentration while being well-tolerated by the animal species.[10]

Step 1: Vehicle Screening

  • Prepare a panel of common, generally recognized as safe (GRAS) preclinical vehicles.

  • Accurately weigh a fixed amount of the NCE (e.g., 5 mg) into several glass vials.

  • Add a precise volume (e.g., 1 mL) of each test vehicle to the vials to achieve the target concentration (e.g., 5 mg/mL).

  • Mix the vials using a vortex mixer and/or sonicator for 15-30 minutes.

  • Visually inspect for complete dissolution. If a clear solution is formed, this vehicle is a potential candidate.

Table 1: Hypothetical Co-solvent Screening Results for a Target of 5 mg/mL

Vehicle Composition (% w/v)Observation after MixingResult
100% WaterInsoluble particles remainFail
10% DMSO / 90% SalinePrecipitated upon saline additionFail
20% PEG 400 / 80% WaterInsoluble particles remainFail
10% Solutol HS 15 / 90% WaterClear, stable solutionPass
30% PEG 400 / 70% (5% Dextrose in Water)Clear, stable solutionPass
20% Propylene Glycol / 10% Ethanol / 70% WaterClear, stable solutionPass

Step 2: Preparation of a 100 mL Batch of 10% Solutol HS 15 in Water

G cluster_0 Co-solvent Solution Preparation Workflow start Start weigh_solutol Weigh 10g Solutol HS 15 in a beaker start->weigh_solutol add_water Add ~80 mL Purified Water weigh_solutol->add_water mix_solutol Stir until Solutol is fully dissolved add_water->mix_solutol weigh_api Accurately weigh 500 mg of NCE mix_solutol->weigh_api add_api Slowly add NCE to the vehicle while stirring weigh_api->add_api mix_api Continue stirring until a clear solution is formed (use sonication if needed) add_api->mix_api qs_volume Transfer to a 100 mL volumetric flask and QS with water mix_api->qs_volume final_mix Mix thoroughly qs_volume->final_mix end_process Store in a sealed, light-protected container final_mix->end_process

Figure 2: Workflow for preparing a co-solvent based solution.
Protocol 2: Aqueous Suspension Preparation

Rationale: When a compound's required dose exceeds its solubility in any well-tolerated vehicle, a suspension is the preferred formulation.[4] This involves dispersing fine particles of the drug in an aqueous vehicle containing a suspending agent to prevent settling and a wetting agent to ensure proper dispersion.[11]

Step 1: Vehicle Preparation (0.5% CMC-Na with 0.1% Tween 80)

  • Suspending Agent: Heat ~80 mL of purified water to ~60°C. Slowly sprinkle 0.5 g of carboxymethylcellulose sodium (CMC-Na) onto the surface of the hot water while stirring vigorously with a magnetic stirrer to prevent clumping. Continue stirring until fully dissolved, then allow to cool to room temperature.

  • Wetting Agent: To the cooled CMC-Na solution, add 0.1 mL of Tween 80 and mix thoroughly.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and add purified water to reach the final volume.

Step 2: Suspension Preparation (Target: 5 mg/mL)

  • API Micronization (if necessary): If the API consists of large crystals, it should be micronized using a mortar and pestle to reduce particle size, which can improve dissolution rate and suspension uniformity.

  • Slurry Formation: Accurately weigh 500 mg of the micronized NCE into a glass mortar. Add a small volume of the prepared vehicle (a few drops) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent aggregation.[12]

  • Dilution: Gradually add the remaining vehicle in small portions, mixing continuously, until the desired final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container and mix thoroughly with a magnetic stirrer for at least 30 minutes before dosing. The suspension should be continuously stirred during the dosing procedure to ensure dose uniformity.[13]

Part 4: Formulation Characterization and Stability Assessment

Once prepared, the formulation must be characterized to ensure it meets quality standards. Stability testing is also crucial to confirm that the NCE remains stable and at the correct concentration throughout the duration of the study.[14]

G cluster_0 Formulation Quality Control Workflow start Prepared Formulation appearance Visual Inspection (Clarity, Color, Precipitation) start->appearance ph pH Measurement start->ph potency Potency by HPLC (vs. Standard) start->potency particle_size Particle Size by DLS (for Suspensions) start->particle_size stability Initiate Short-Term Stability Study potency->stability release Release for Dosing stability->release

Figure 3: Workflow for formulation characterization and release.
Analytical Characterization
  • Appearance: Visually inspect the formulation for clarity (solutions) or uniformity (suspensions) and note any color changes or precipitation.

  • pH Measurement: Measure the pH of the final formulation to ensure it is within a physiologically acceptable range.

  • Potency (Concentration) Verification via HPLC:

    • Method: A reverse-phase HPLC method with UV detection is standard. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Procedure: Prepare a standard curve of the NCE in a suitable solvent. Dilute the final formulation to fall within the linear range of the standard curve and analyze.

    • Acceptance Criteria: The measured concentration should be within ±10% of the target concentration (e.g., 90-110%).[15]

  • Particle Size Analysis (for Suspensions):

    • Method: Use Dynamic Light Scattering (DLS) to measure the particle size distribution.[16]

    • Procedure: Dilute a sample of the suspension in the vehicle and analyze according to the instrument's instructions.

    • Importance: A consistent and narrow particle size distribution is important for uniform dosing and predictable absorption.

Short-Term Stability Protocol

Rationale: Preclinical dose formulations must be stable for the duration of their preparation and use.[14] This protocol assesses stability under conditions mimicking storage and handling.

Protocol:

  • Prepare a single batch of the final formulation.

  • Dispense the formulation into multiple vials.

  • Store the vials under the following conditions:

    • Benchtop: Room temperature (~25°C), exposed to light.

    • Refrigerated: 2-8°C, protected from light.

  • Pull samples at specified time points (e.g., Time 0, 4 hours, 8 hours, 24 hours, and 7 days).

  • At each time point, analyze the samples for:

    • Visual Appearance

    • pH

    • Potency (HPLC)

    • Particle Size (for suspensions)

  • Acceptance Criteria: The formulation is considered stable if the potency remains within 90-110% of the initial (Time 0) concentration and no significant changes in physical appearance are observed.[14]

Table 2: Example Stability Data Recording Template

Time PointStorage ConditionAppearancepHPotency (% of Initial)Particle Size (d.nm)
0 hr N/AHomogenous white suspension7.2100.0%450
8 hr Benchtop (25°C)Homogenous white suspension7.299.5%455
8 hr Refrigerated (4°C)Homogenous white suspension7.1101.2%452
24 hr Benchtop (25°C)Homogenous white suspension7.298.9%460
24 hr Refrigerated (4°C)Homogenous white suspension7.1100.8%453
7 days Refrigerated (4°C)Homogenous white suspension7.199.1%458

Conclusion

The formulation of a poorly soluble NCE like this compound for in vivo studies is a systematic process that begins with thorough physicochemical characterization. By understanding the compound's solubility and lipophilicity, researchers can select a rational formulation strategy. The detailed protocols provided for co-solvent solutions and aqueous suspensions offer robust and reliable methods for preparing dosing vehicles suitable for oral administration in preclinical species. Rigorous analytical characterization and stability testing are non-negotiable quality control steps that ensure the integrity of the study and the reliability of the resulting pharmacokinetic and toxicological data. This structured approach mitigates risks associated with poor drug delivery, ultimately enabling a more accurate assessment of the compound's therapeutic potential.

References

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  • Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics, 19(10), 747-754. Retrieved from [Link]

  • Nefisath, P., & Revanasiddappa, H. D. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • ResearchGate. (2010). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Retrieved from [Link]

  • ChemIntel360. (2024). Excipient Selection: Expert Tips for Pharmaceutical Formulation Novices. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Ovid. (2018). Methodology of oral formulation selection in the pharmaceutical industry. Retrieved from [Link]

  • ResearchGate. (2013). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of benzoxazine derivatives and their polymers. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). Preclinical Dose-Formulation Stability. Retrieved from [Link]

  • Google Patents. (n.d.). US6682747B1 - Process for preparing an oral suspension of a pharmaceutical substance.
  • ResearchGate. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Retrieved from [Link]

  • ResearchGate. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]

  • University of British Columbia. (n.d.). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Screening Developability and Pre-Formulation of Biotherapeutics with High-Throughput Dynamic Light Scattering (HT–DLS). Retrieved from [Link]

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Troubleshooting & Optimization

"troubleshooting 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one synthesis side products"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 868371-91-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this specific benzoxazinone synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields are typically traced back to three main areas: incomplete reaction, formation of soluble side products that are lost during workup, or product degradation. The most common issue in this synthesis is the formation of side products due to competing reaction pathways. The primary competing reaction is the O-alkylation of the starting aminophenol instead of the desired N-alkylation[1][2]. Sub-optimal reaction conditions, such as an overly strong base or high temperatures, can favor these alternative pathways.

Q2: My TLC plate shows multiple spots, and my crude NMR looks very messy. What are the likely impurities?

Besides unreacted starting materials (2-amino-3-bromophenol and your alkylating agent), the most probable impurities are:

  • O-Alkylated Isomer: The product of the alkylating agent reacting with the phenolic oxygen.

  • Dimeric Species: Formed by intermolecular reactions, especially if the reaction is heated for extended periods.[3]

  • Hydrolyzed Alkylating Agent: For example, 2-bromopropionic acid, if using ethyl 2-bromopropionate in the presence of water.

A detailed breakdown of these side products is provided in the Troubleshooting Guide below.

Q3: The reaction mixture turned into a dark, intractable tar. What causes this and can it be prevented?

Tar formation is almost always a result of oxidation and/or polymerization. Aminophenols are sensitive to oxidation, especially under basic conditions and in the presence of air (oxygen). This creates highly colored quinone-imine type species which can polymerize.[4]

  • Prevention:

    • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

    • Degassed Solvents: Use solvents that have been degassed prior to use.

    • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Order of Addition: Consider adding the base slowly to a solution of the aminophenol and alkylating agent to control the concentration of the reactive phenoxide/amide species.

Q4: How can I be certain I have synthesized the correct 8-Bromo isomer and not another positional isomer?

The identity of the final product is dictated entirely by the starting brominated aminophenol. To synthesize the 8-bromo product, you must start with 2-amino-3-bromophenol . If you start with 2-amino-5-bromophenol, you will form the 6-bromo isomer. Confirmation requires careful analysis of the ¹H NMR, specifically the aromatic region. The 8-bromo isomer will show a characteristic three-proton multiplet pattern, while other isomers will have different splitting patterns. Cross-verification with 2D NMR (COSY, HMBC) or comparison to a certified reference standard is definitive.

Troubleshooting Guide: In-Depth Analysis of Side Products

This section provides a deeper dive into identifying and mitigating the formation of specific, problematic side products.

Primary Challenge: N-Alkylation vs. O-Alkylation

The core challenge in this synthesis is controlling the regioselectivity of the initial alkylation step. The starting 2-amino-3-bromophenol has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Both can react with the electrophilic alkylating agent (e.g., ethyl 2-bromopropionate).

  • Desired Pathway (N-Alkylation): The nitrogen atom attacks the electrophile, leading to an intermediate that subsequently cyclizes via intramolecular acylation to form the desired benzoxazinone.

  • Side Pathway (O-Alkylation): The oxygen atom (as a phenoxide under basic conditions) attacks the electrophile. This leads to a stable ether linkage, and the resulting intermediate will not cyclize to form the target lactam.

G caption Fig 1. Competing N- vs. O-alkylation pathways.

Identification and Mitigation Strategies

This table summarizes the key characteristics of the target product and major side products, along with strategies to prevent their formation.

Compound Identification (TLC & Spectroscopy) Mechanism of Formation Prevention & Mitigation Strategies
Target Product TLC: Typically a major, UV-active spot. ¹H NMR: Shows NH proton, methyl doublet, methine quartet, and characteristic aromatic signals. MS (ESI+): [M+H]⁺ at m/z ~256/258 (bromine isotope pattern).N-alkylation followed by intramolecular cyclization (lactamization).Use optimal conditions: moderate base (K₂CO₃, Cs₂CO₃), polar aprotic solvent (DMF, Acetonitrile), and controlled temperature (60-80 °C).
O-Alkylated Isomer TLC: Often has a similar Rf to the starting aminophenol. ¹H NMR: Lacks the NH proton signal. Shows a free -NH₂ signal (broad singlet). The ester ethyl group signals will be present. MS (ESI+): [M+H]⁺ at m/z ~288/290 (ester form).Direct alkylation of the phenolic oxygen by the alkylating agent. Favored by strong bases that fully deprotonate the phenol.[5]1. Choice of Base: Use a milder base like K₂CO₃ instead of NaH. This minimizes full deprotonation of the hydroxyl group. 2. Solvent: Aprotic polar solvents (DMF, DMSO) can favor N-alkylation over O-alkylation. 3. Protection Strategy: As a last resort, protect the hydroxyl group (e.g., as a silyl ether), perform N-alkylation, and then deprotect.
Dimeric Impurities TLC: Typically higher Rf or baseline spots. ¹H NMR: Complex, often broad signals in the aromatic and aliphatic regions. MS (ESI+): High m/z values corresponding to dimer structures.Intermolecular reaction between the product and starting material or self-condensation. Favored by high concentrations and prolonged heating.[3]1. Concentration: Run the reaction at a moderate dilution (e.g., 0.1-0.2 M). 2. Temperature: Avoid excessive temperatures (>100 °C) and prolonged reaction times. Monitor by TLC and stop when starting material is consumed.
Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on the specific quality of your reagents and laboratory conditions.

Protocol 1: Recommended Synthesis of this compound

G caption Fig 2. Recommended experimental workflow.

Materials:

  • 2-amino-3-bromophenol (1.0 eq)

  • Ethyl 2-bromopropionate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-bromophenol and anhydrous potassium carbonate.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF via syringe.

  • Add ethyl 2-bromopropionate dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product should be a new, higher Rf spot compared to the starting aminophenol.

  • Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid/oil should be purified by column chromatography.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully load the dried, adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate). The O-alkylated product, if present, will typically elute before the desired N-alkylated product.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid. Recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane can be performed for further purification if necessary.[6]

References
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Retrieved from [Link]

  • Rao, K. S., et al. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. De Gruyter. Retrieved from [Link]

  • El-Din, N. A. S. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. ResearchGate. Retrieved from [Link]

  • Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Activity of 3-Substituted 8-Propenylbenzo[e][7][8]oxazines. Retrieved from [Link]

  • ResearchGate. (n.d.). A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton.... Retrieved from [Link]

  • Reddit. (2023). N-alkylation of aminophenols. r/Chempros. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.

Sources

Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles for effective optimization and problem-solving.

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds. The target molecule, this compound, is a valuable intermediate in the synthesis of various pharmaceutical agents. Its preparation typically involves a two-step sequence: the N-alkylation of a 2-aminophenol derivative followed by an intramolecular cyclization. This guide will focus on a common and effective synthetic route starting from 2-amino-3-bromophenol.

Synthetic Pathway Overview

The synthesis of this compound is generally achieved through the reaction of 2-amino-3-bromophenol with an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate or ethyl 2-chloropropionate) followed by cyclization. The overall transformation can be depicted as follows:

Synthetic Pathway 2-amino-3-bromophenol 2-amino-3-bromophenol Intermediate N-(6-bromo-2-hydroxyphenyl)alanine ethyl ester (unstable) 2-amino-3-bromophenol->Intermediate  Base, Solvent (N-alkylation) ethyl_2_halopropionate Ethyl 2-halopropionate (X = Cl, Br) Final_Product 8-Bromo-2-methyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one Intermediate->Final_Product Heat or Acid/Base catalyst (Cyclization) Troubleshooting_Guide Start Experiment Start Problem Problem Encountered Low or no product formation Presence of multiple spots on TLC Product difficult to purify Start->Problem Low_Yield Low/No Product Check starting material purity Verify reagent stoichiometry Optimize reaction conditions Problem:p->Low_Yield Multiple_Spots Multiple Spots on TLC Identify side products (O-alkylation, di-alkylation) Adjust reaction temperature and time Use a more selective base Problem:p->Multiple_Spots Purification_Issues Purification Difficulty Optimize chromatography conditions (solvent system, gradient) Consider recrystallization Check for co-eluting impurities Problem:p->Purification_Issues Solution Successful Synthesis Low_Yield->Solution Implement Solutions Multiple_Spots->Solution Implement Solutions Purification_Issues->Solution Implement Solutions

Technical Support Center: Navigating Solubility Challenges with 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in biological assays. This guide is designed to provide expert advice and practical solutions to common solubility issues that can impact the accuracy and reproducibility of your experimental results. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot these challenges but also to proactively design robust experimental protocols.

The benzoxazinone scaffold, while a versatile core for drug discovery, often presents significant challenges in aqueous environments due to its inherent hydrophobicity.[1] This guide will walk you through a logical, step-by-step process to diagnose and resolve solubility problems, ensuring the reliable delivery of your compound to its biological target.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What's happening?

A1: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. Your compound is highly soluble in the organic solvent DMSO, but when this stock solution is introduced into the aqueous environment of your cell culture medium, the compound's poor aqueous solubility causes it to crash out of solution.[2] The DMSO disperses into the medium, leaving the hydrophobic compound molecules to agglomerate and precipitate.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerated DMSO concentration is cell-line specific and depends on the duration of the assay.[3] As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some robust lines may tolerate up to 1%.[4] However, for sensitive or primary cells, it's best to keep the final DMSO concentration at or below 0.1%.[3] It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.[3]

Q3: Can I heat my stock solution to get the compound to dissolve?

A3: Gentle warming (e.g., 37°C water bath) can aid in the dissolution of your compound in DMSO. However, exercise caution as some compounds can degrade at higher temperatures. It is advisable to test the stability of your compound under these conditions. Sonication is another physical method that can help dissolve compounds without excessive heat.

Q4: My compound seems to be dissolving, but my assay results are inconsistent. Could solubility still be the issue?

A4: Yes, even if you don't see visible precipitation, your compound could be forming microscopic aggregates that can lead to inconsistent results. These aggregates can affect the compound's availability to its target and may even have non-specific effects on cells.[5][6]

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

This troubleshooting guide follows a logical progression from simple adjustments to more advanced formulation strategies.

Step 1: Optimizing Your Stock Solution and Dilution Protocol

Before exploring more complex solutions, ensure your basic methodology is optimized.

  • Protocol 1: Preparing a High-Concentration DMSO Stock Solution

    • Weigh out a precise amount of this compound.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Gently vortex or sonicate until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution for any undissolved particles.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Protocol 2: Serial Dilution in 100% DMSO To avoid precipitation upon dilution, perform serial dilutions of your high-concentration stock in 100% DMSO before the final dilution into your aqueous assay buffer or medium.[7] This ensures that when you add the compound to your assay, the concentration of the compound in the small volume of DMSO being added is lower, reducing the likelihood of it crashing out.

    G cluster_0 Serial Dilution Workflow stock 10 mM Stock in 100% DMSO dil1 1 mM in 100% DMSO stock->dil1 1:10 dilution in 100% DMSO dil2 100 µM in 100% DMSO dil1->dil2 1:10 dilution in 100% DMSO final Final Assay Concentration (e.g., 1 µM in <0.1% DMSO) dil2->final Final dilution into aqueous medium

    Serial Dilution in 100% DMSO Workflow
Step 2: Co-Solvent Systems

If optimizing your DMSO protocol is insufficient, the use of a co-solvent system may be necessary. Co-solvents can help to bridge the polarity gap between your compound and the aqueous medium.[8]

  • Common Co-solvents:

    • Ethanol

    • Polyethylene glycol (PEG) 300 or 400

    • Dimethylformamide (DMF)

  • Protocol 3: Utilizing a Co-solvent

    • Prepare your high-concentration stock solution in 100% DMSO as described in Protocol 1.

    • Create an intermediate dilution of your compound in a mixture of your chosen co-solvent and your final assay medium. The ratio will need to be empirically determined.

    • Add this intermediate dilution to your assay.

    • Crucially, you must run a vehicle control with the same final concentration of DMSO and the co-solvent to account for any effects of the solvents on your biological system.

Co-SolventTypical Final Concentration in AssayConsiderations
DMSO < 0.5% (ideally < 0.1%)[3]Cell line dependent toxicity.[3]
Ethanol < 0.5%Can have biological effects.
PEG 300/400 < 1%Generally well-tolerated.
DMF < 0.1%Can be more toxic than DMSO.
Step 3: Advanced Formulation Strategies - Cyclodextrins

For particularly challenging compounds, advanced formulation strategies may be required. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic molecules, like this compound, effectively increasing their aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

G cluster_0 Mechanism of Cyclodextrin Solubilization compound Hydrophobic Compound (this compound) complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (HP-β-CD) cyclodextrin->complex

Sources

Technical Support Center: Stability of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This resource provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO) solutions. While specific public domain data on the stability of this particular molecule is limited, this guide synthesizes established principles of compound stability, the known chemistry of the benzoxazinone scaffold, and extensive experience with compound library management to provide actionable best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a benzoxazinone derivative like this compound in DMSO?

The core structure of this compound contains a lactam (a cyclic amide) within a benzoxazine ring system. This functionality is susceptible to hydrolysis, which is a primary degradation pathway for many benzoxazinone derivatives.[1][2][3] When stored in DMSO, the primary concern is the presence of water, as DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[4][5][6] This absorbed water can then act as a nucleophile, attacking the carbonyl group of the lactam and leading to ring-opening.

Another potential issue is the reactivity of the compound with DMSO itself or its impurities, although this is less common under standard storage conditions. Additionally, exposure to light and elevated temperatures can accelerate degradation processes.[6]

Q2: My assay results with this compound are inconsistent. Could compound instability in my DMSO stock be the cause?

Inconsistent assay results are a common indicator of compound instability, especially in high-throughput screening (HTS) environments.[7][8][9] If you observe a decrease in the compound's activity over time, or variability between different aliquots of the same stock solution, degradation is a likely culprit. This is particularly relevant if your DMSO stocks are subject to multiple freeze-thaw cycles, prolonged storage at room temperature, or have been stored in containers that are not tightly sealed.[10][11][12]

It's crucial to differentiate between true compound instability and other sources of assay interference, such as compound precipitation or interactions with the assay components.[8][13][14]

Q3: What are the best practices for preparing and storing DMSO stock solutions of this compound?

To maximize the shelf-life of your compound, adhere to the following best practices:

  • Use High-Quality, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO to minimize the initial water content.

  • Proper Handling of DMSO: Dispense DMSO in a controlled environment with low humidity, such as a glove box or a fume hood with a dry nitrogen stream.[6] Keep the main DMSO stock bottle tightly sealed when not in use.

  • Optimal Storage Temperature: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C.[14] However, be mindful of the freeze-thaw cycle issue. For daily use, storing a small aliquot at 4°C can be a practical approach, though long-term stability at this temperature should be verified.[11][15]

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize the introduction of atmospheric moisture into the main stock.

  • Inert Gas Overlay: For particularly sensitive compounds or very long-term storage, consider overlaying the DMSO solution with an inert gas like argon or nitrogen before sealing the container.[14]

  • Container Selection: Use high-quality, DMSO-compatible containers such as glass vials with PTFE-lined caps or polypropylene tubes. Avoid low-grade plastics that may leach impurities or allow moisture ingress.[5]

ParameterRecommendationRationale
DMSO Grade Anhydrous, ≥99.9% purityMinimizes water content to reduce hydrolysis risk.
Storage Temp. -20°C or -80°C (long-term)Slows down chemical degradation kinetics.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles and moisture absorption.
Atmosphere Store under inert gas (Ar, N₂)Prevents oxidation and reaction with atmospheric components.
Containers Glass or high-grade plasticEnsures compatibility and prevents contamination.[5]
Q4: How can I detect potential degradation of my this compound stock solution?

Regular quality control of your stock solutions is essential. The most common analytical techniques for detecting compound degradation include:

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a UV detector is a straightforward method to assess the purity of your compound.[16] A chromatogram of a fresh sample should show a single major peak. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that can not only detect impurities but also help in identifying the degradation products by providing their mass-to-charge ratio.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine QC, NMR can provide detailed structural information about any degradation products that may have formed.

Troubleshooting Guide

Scenario 1: Unexpected Loss of Activity in a Biological Assay
  • Problem: A previously active batch of this compound now shows significantly reduced or no activity.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock: Prepare a new DMSO stock solution from solid material and re-test it in the assay. If the activity is restored, your old stock has likely degraded.

    • Analytical QC: Analyze the old stock solution using HPLC or LC-MS to check for purity and the presence of degradation products.

    • Review Storage History: Examine the storage conditions of the old stock. Was it subjected to multiple freeze-thaw cycles? Was the container properly sealed? Was it stored at an appropriate temperature?

Scenario 2: Inconsistent Results Between Replicates
  • Problem: You are observing high variability in your assay results when using the same stock solution.

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect your DMSO stock for any solid material. Centrifuge the stock solution and test the supernatant. If the activity is lower, precipitation is likely occurring. You may need to gently warm the solution or reconsider the stock concentration.

    • Ensure Homogeneity: Before taking an aliquot, ensure your stock solution is completely thawed and vortexed to ensure a homogenous solution.

    • Assay Interference: Consider the possibility that the compound is interfering with the assay readout at certain concentrations.[8][9] This can sometimes be mistaken for instability.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of your this compound DMSO stock.

  • Preparation of Standard: Prepare a fresh solution of the compound in DMSO at the same concentration as your stock solution.

  • Sample Preparation: Dilute both your stock solution and the fresh standard in the mobile phase to a suitable concentration for UV detection (e.g., 10-50 µM).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength determined by a UV scan of the compound (e.g., 254 nm or 280 nm).

  • Analysis: Inject equal volumes of the standard and your stock solution. Compare the chromatograms. The appearance of significant secondary peaks in your stock solution that are not present in the standard indicates degradation.

Visualizing Potential Degradation

The primary anticipated degradation pathway for this compound in the presence of water is the hydrolysis of the lactam ring.

G Compound This compound DegradationProduct Ring-Opened Hydrolysis Product Compound->DegradationProduct Lactam Hydrolysis Water H₂O (from atmosphere) Water->DegradationProduct

Caption: Potential hydrolytic degradation pathway.

Experimental Workflow for Stability Assessment

The following workflow can be used to systematically assess the stability of your compound under different conditions.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare fresh DMSO stock (Time zero sample) RT Room Temperature Prep->RT Aliquot and store FourC 4°C Prep->FourC Aliquot and store NegTwentyC -20°C (with freeze-thaw) Prep->NegTwentyC Aliquot and store NegEightyC -80°C (single use aliquots) Prep->NegEightyC Aliquot and store QC HPLC/LC-MS Analysis RT->QC Analyze at T=1, 2, 4 weeks FourC->QC Analyze at T=1, 2, 4 weeks NegTwentyC->QC Analyze at T=1, 2, 4 weeks NegEightyC->QC Analyze at T=1, 2, 4 weeks Assay Biological Assay QC->Assay Correlate with activity

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Technical Support Center: Purification of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile is highly dependent on the synthetic route. However, common impurities can be broadly categorized:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-amino-3-bromophenol or derivatives of 2-bromopropionyl bromide.

  • Bromination-Related Byproducts: If the bromine atom is introduced late in the synthesis, you may encounter isomers (e.g., 6-bromo isomer) or poly-brominated species.[1] Residual elemental bromine (Br₂) is also a common impurity that often imparts a yellow or brown color to the crude product.[1]

  • Side-Reaction Products: Incomplete cyclization or side reactions mediated by the reagents used (e.g., bases, coupling agents) can lead to various structural analogs.[2]

  • Stereoisomers: The methyl group at the C2 position creates a chiral center. Unless a stereospecific synthesis is employed, the product will be a racemic mixture of (R)- and (S)-enantiomers. These are not impurities in the traditional sense but may need to be separated for specific biological applications.

Q2: What is the recommended first-pass purification strategy for this compound?

A logical, multi-step approach is most effective. Start with simpler, bulk-purification methods and proceed to more refined techniques if necessary.

  • Aqueous Wash/Quench: Begin by washing the crude product with a solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate. This step is crucial for quenching and removing any residual bromine, which can interfere with subsequent steps and analysis.

  • Recrystallization: This is the most effective method for removing the majority of impurities from a solid compound that is already reasonably clean (e.g., >80% pure).[1] It relies on differences in solubility between the desired compound and its impurities.

  • Silica Gel Column Chromatography: If recrystallization fails to achieve the desired purity, or if impurities have similar solubility profiles to the product, column chromatography is the next logical step.

Q3: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one where your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or colder. Conversely, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (removed during the final filtration).

For brominated aromatic compounds like this benzoxazinone, which are moderately polar, a good starting point is to test the solvents listed in the table below. A mixed solvent system, such as ethanol-water, is often very effective.

Solvent SystemPolarityRationale & Comments
Ethanol or Methanol Polar ProticOften a good starting point. The compound is likely soluble when hot and will precipitate upon cooling.
Isopropanol Polar ProticSimilar to ethanol but may offer different solubility characteristics.
Acetone Polar AproticCan be effective but its low boiling point requires careful handling.
Toluene NonpolarUseful if the compound is less polar than expected. May need to be used in a mixed system with a more polar solvent.
Ethanol/Water MixedA powerful technique. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve, then allow to cool slowly.
Hexane/Ethyl Acetate MixedA common system for adjusting polarity during chromatography, it can also be used for recrystallization.

Q4: My crude product has a persistent yellow or brown color. What causes this and how can I remove it?

This coloration is almost certainly due to residual elemental bromine (Br₂) from the synthesis.[1] As mentioned in Q2, a preliminary wash with a sodium bisulfite solution is the best way to address this before recrystallization. If the color persists in the hot recrystallization solution, you can add a small amount of activated charcoal to the hot solution, allow it to stir for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed colored impurities.

Q5: The structure has a chiral center. Will standard purification methods separate the enantiomers?

No. Standard techniques like recrystallization and achiral column chromatography will not separate enantiomers. The (R)- and (S)-enantiomers have identical physical properties (solubility, polarity, melting point) and will behave as a single compound under achiral conditions. To separate them, you must use specialized chiral separation techniques, such as chiral HPLC or diastereomeric salt formation followed by crystallization.[3][4][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification experiments.

Problem 1: Recrystallization is not working as expected.
SymptomProbable Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated and cooling too quickly. 3. High concentration of impurities depressing the melting point.1. Choose a lower-boiling point solvent. 2. Ensure the solution is not supersaturated before cooling. Try adding slightly more solvent. Allow the solution to cool very slowly (e.g., insulate the flask). 3. Attempt to remove some impurities by a preliminary wash or a quick pass through a silica plug before recrystallization.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not supersaturated.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. 3. Add a seed crystal of the pure compound if available.
Crystal yield is very low. 1. Too much solvent was used, leaving most of the product in the mother liquor. 2. The solution was not cooled to a low enough temperature. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals (note: this crop may be less pure). 2. Cool the flask in an ice bath for an additional 30 minutes. 3. Ensure your funnel and receiving flask are pre-heated before hot filtration to prevent the product from crashing out.
Problem 2: Purity is insufficient after purification.
Analytical ResultProbable Cause(s)Recommended Solution(s)
Multiple spots on TLC after recrystallization. The impurities have a very similar solubility profile to the product, causing them to co-crystallize.The compound is a candidate for purification by flash column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, which is a different principle than solubility.
Unexpected peaks in HPLC/NMR analysis. 1. Impurities remain that were not removed by the chosen method. 2. The compound may be degrading on the column (HPLC) or in the NMR solvent.1. Optimize your column chromatography conditions (see Protocol 2). Try a different solvent system or stationary phase (e.g., alumina). 2. Check the stability of the compound. Run a quick stability test in your chosen analytical solvent. For HPLC, try different mobile phase pH or a different column type.
Analysis confirms chemical purity, but the biological activity is not as expected. The product is likely a racemic mixture, and only one enantiomer is active.This requires chiral separation. Consult literature for chiral HPLC methods for similar benzoxazinone structures. This typically involves using a chiral stationary phase (CSP) column.[3][5]

Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines the decision-making process for purifying the crude product.

G cluster_0 Purification Strategy Crude Crude Product Wash Aqueous Wash (e.g., NaHSO3 soln) Crude->Wash Color_Check Is Product Colored? Wash->Color_Check Recrystallize Recrystallization (See Protocol 1) Color_Check->Recrystallize No Charcoal Add Activated Charcoal During Recrystallization Color_Check->Charcoal Yes Purity_Check Check Purity (TLC/HPLC) Recrystallize->Purity_Check Column Column Chromatography (See Protocol 2) Purity_Check->Column Impure Pure Pure Product Purity_Check->Pure >98% Pure Final_Purity Check Final Purity (HPLC, NMR, MS) Column->Final_Purity Final_Purity->Pure Charcoal->Recrystallize G cluster_1 Troubleshooting Purification Start Purity Check Fails (e.g., TLC, HPLC) Problem What is the issue? Start->Problem Recryst Recrystallization Failed (Oiling out, low yield) Problem->Recryst Crystallization Issue TLC_Multi Multiple Spots on TLC Problem->TLC_Multi Impurities Remain Color Product is Colored Problem->Color Discoloration Solvent Re-evaluate Solvent Choice (See Solvent Table) Recryst->Solvent Cooling Adjust Cooling Rate (Cool slower) Recryst->Cooling Chrom Proceed to Column Chromatography TLC_Multi->Chrom Wash Perform Pre-Wash (e.g., NaHSO3) Color->Wash Charcoal Use Activated Charcoal Wash->Charcoal If color persists

Sources

Technical Support Center: Protocol for Scaling Up 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for the synthesis and scale-up of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The focus is on anticipating and resolving common experimental hurdles, ensuring a robust and reproducible process.

CORE DIRECTIVE: Understanding the Synthesis

The synthesis of this compound is a multi-step process that involves the N-acylation of an amino phenol followed by an intramolecular cyclization. The efficiency of this reaction sequence is highly dependent on careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. The general synthetic route involves the reaction of 2-amino-3-bromophenol with 2-chloropropionyl chloride.

Reaction Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_amino_3_bromophenol 2-Amino-3-bromophenol N_acylation N-Acylation 2_amino_3_bromophenol->N_acylation 2_chloropropionyl_chloride 2-Chloropropionyl chloride 2_chloropropionyl_chloride->N_acylation Intramolecular_cyclization Intramolecular Cyclization N_acylation->Intramolecular_cyclization Final_Product This compound Intramolecular_cyclization->Final_Product

Caption: High-level overview of the synthesis workflow.

SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges that may arise during the synthesis and scale-up, providing actionable solutions based on chemical principles.

Question 1: Why is my reaction yield consistently low?

Low yields can often be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: Aromatic amines can be less nucleophilic, potentially leading to an incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or moderately increasing the temperature. Be cautious, as excessive heat can promote side reactions.

  • Hydrolysis of the Acylating Agent: Acyl chlorides like 2-chloropropionyl chloride are moisture-sensitive.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the acylating agent, which would reduce its effective concentration.

  • Protonation of the Amine: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: The presence of a suitable base is critical to neutralize the generated acid. Sodium bicarbonate is a common and effective choice. Ensure at least two equivalents of the base are used.

Question 2: I'm observing significant impurity formation. How can I minimize this?

Impurity profiles can be complex, but often a few key side reactions are the culprits.

  • Diacylation: The product of the initial N-acylation may undergo a second acylation.

    • Solution: Control the stoichiometry of your reactants carefully. Use a slight excess (e.g., 1.1 equivalents) of the acylating agent. A slow, dropwise addition of the acylating agent to the amine solution can also help to minimize this side reaction.

  • C-Acylation: While N-acylation is generally favored, some C-acylation on the aromatic ring can occur under certain conditions.

    • Solution: The choice of solvent and reaction conditions can influence the N- versus C-acylation selectivity. For this synthesis, using a non-polar aprotic solvent like dichloromethane (DCM) at moderate temperatures generally favors N-acylation.

Question 3: My product is "oiling out" during crystallization. What should I do?

"Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid because the melting point of the solid is lower than the temperature of the solution.[1] This is problematic as it often traps impurities.[2]

  • Solution 1: Adjust the Solvent System: The choice of solvent is critical for successful crystallization.[3] The ideal solvent will dissolve the compound at high temperatures but not at low temperatures.[3] Experiment with mixed solvent systems. For instance, dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Solution 2: Enhance Purity Before Crystallization: If adjusting the solvent system is ineffective, the issue may be the purity of the crude product.

    • Action: Consider purifying the crude material by column chromatography before attempting crystallization. This will remove impurities that may be inhibiting crystal formation.

  • Solution 3: Control the Cooling Rate: Rapid cooling can lead to supersaturation and oiling out or the formation of very small crystals.[3]

    • Action: Allow the hot solution to cool slowly to room temperature, and then transfer it to a refrigerator. Seeding the solution with a small crystal of the pure compound can also promote proper crystal growth.[3][4]

Frequently Asked Questions (FAQs)
  • Q: What is the best base to use for this reaction?

    • A: A mild inorganic base like sodium bicarbonate or potassium carbonate is generally preferred. Stronger bases can promote side reactions. The base is crucial for neutralizing the HCl generated during the acylation.

  • Q: How do I know when the reaction is complete?

    • A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

  • Q: What are the key safety precautions?

    • A: 2-Chloropropionyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so control the addition rate of the acyl chloride, especially during scale-up.

Experimental Protocols
Bench-Scale Synthesis (1 g scale)
ReagentMW ( g/mol )AmountEquivalents
2-Amino-3-bromophenol188.021.0 g1.0
2-Chloropropionyl chloride126.970.74 g1.1
Sodium Bicarbonate84.010.98 g2.2
Dichloromethane (DCM)-20 mL-

Procedure:

  • To a 50 mL round-bottom flask, add 2-amino-3-bromophenol and sodium bicarbonate.

  • Add dichloromethane and stir the suspension.

  • Slowly add 2-chloropropionyl chloride dropwise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes.

Scale-Up Protocol (25 g scale)
ReagentMW ( g/mol )AmountEquivalents
2-Amino-3-bromophenol188.0225.0 g1.0
2-Chloropropionyl chloride126.9718.5 g1.1
Sodium Bicarbonate84.0124.5 g2.2
Dichloromethane (DCM)-500 mL-

Procedure:

  • To a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-bromophenol and sodium bicarbonate.

  • Add dichloromethane and stir the suspension.

  • Add 2-chloropropionyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Use an ice bath to maintain the temperature between 20-25 °C.

  • Stir the reaction for 3-5 hours at room temperature, monitoring by TLC.

  • After completion, add water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to about 100 mL and then add hexanes to induce crystallization.

  • Cool the mixture in an ice bath, filter the solid, wash with cold hexanes, and dry under vacuum.

Troubleshooting Decision Tree

G Start Problem Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Crystallization_Issues Crystallization Issues Start->Crystallization_Issues Check_Reaction_Completion Check_Reaction_Completion Low_Yield->Check_Reaction_Completion Check_Reagent_Quality Reagent Hydrolysis? Low_Yield->Check_Reagent_Quality Check_Stoichiometry Check_Stoichiometry Impure_Product->Check_Stoichiometry Oiling_Out Oiling_Out Crystallization_Issues->Oiling_Out Extend_Time_Temp Extend reaction time / Increase temperature moderately Check_Reaction_Completion->Extend_Time_Temp Yes Use_Anhydrous_Conditions Use anhydrous solvents and inert atmosphere Check_Reagent_Quality->Use_Anhydrous_Conditions Yes Adjust_Equivalents Use 1.1 eq. of acyl chloride; add dropwise Check_Stoichiometry->Adjust_Equivalents Yes Adjust_Solvent_Cooling Adjust solvent system / Slow down cooling rate / Purify by column Oiling_Out->Adjust_Solvent_Cooling Yes

Caption: Decision tree for troubleshooting common synthesis problems.

References
  • Chemistry Crystallization. (n.d.). Sathee Jee.
  • Crystallization of Organic Compounds. (n.d.).
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
  • Common Issues Faced in Crystallization and How to Solve Them. (2024, November 13). Zhanghua - Filter Dryer.
  • Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. (n.d.). Benchchem.
  • Optimizing reaction conditions for N-acylation of 2-naphthylamine. (n.d.). Benchchem.

Sources

Technical Support Center: Degradation of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability and degradation. Understanding the degradation pathways of this molecule is critical for establishing its intrinsic stability, identifying potential impurities, and developing robust, stability-indicating analytical methods. This guide synthesizes data from structurally related benzoxazinones and lactam-containing compounds to provide expert-driven, predictive insights and actionable troubleshooting protocols.

The core structure, a 1,4-benzoxazin-3-one, contains a lactam (cyclic amide) fused to a substituted benzene ring. This imparts specific chemical properties that are key to its degradation profile. The presence of a bromine atom on the aromatic ring and a methyl group on the heterocyclic ring further influences its reactivity. This guide will address the most common questions and experimental challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Predicted Degradation Pathways

This section addresses the fundamental chemical stability of this compound under common stress conditions. The pathways described are based on established reactivity for the benzoxazinone and lactam chemical classes.

Q1: What is the primary degradation pathway under hydrolytic (acidic and basic) conditions?

Answer: The most probable hydrolytic degradation pathway involves the cleavage of the cyclic amide (lactam) bond within the benzoxazinone ring. The rate and mechanism of this hydrolysis are highly dependent on pH.

  • Alkaline (Base-Catalyzed) Hydrolysis: Under basic conditions, the lactam ring is susceptible to nucleophilic attack by a hydroxide ion at the carbonyl carbon.[1] This is typically the fastest hydrolytic pathway for lactams, leading to the opening of the heterocyclic ring.[1][2] The expected product is the corresponding amino acid, 2-(2-amino-3-bromophenoxy)propanoic acid . This reaction is generally considered pseudo-irreversible.[1]

  • Acid-Catalyzed Hydrolysis: In an acidic environment, hydrolysis also proceeds via ring opening. The mechanism typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[3] For most lactams, this process follows a tetrahedral intermediate mechanism.[3] The final degradation product is the same amino acid salt as in the basic pathway.

The benzoxazinone class of compounds, such as DIBOA, are known to degrade in aqueous solutions, with the degradation rate being pH-dependent.[4] Therefore, careful pH control and monitoring are essential during stability studies.

Hydrolysis_Pathway cluster_legend Legend parent 8-Bromo-2-methyl-3,4-dihydro- 2H-1,4-benzoxazin-3-one intermediate Tetrahedral Intermediate parent->intermediate + OH⁻ (Alkaline) or H₃O⁺ (Acidic) product 2-(2-amino-3-bromophenoxy)propanoic acid intermediate->product Ring Opening Parent_Legend Parent Compound Degradant_Legend Major Degradant

Caption: Predicted hydrolytic degradation pathway via lactam ring opening.

Q2: How is the compound expected to behave under oxidative stress?

Answer: Oxidative degradation can be complex, with multiple potential sites of reaction. For this compound, the primary sites susceptible to oxidation are:

  • The Benzene Ring: The electron-rich aromatic ring can undergo oxidation, potentially leading to the formation of hydroxylated derivatives or even ring cleavage under harsh conditions. The presence of the ether oxygen and amide nitrogen activates the ring, although the bromine atom is a deactivating group.

  • The Benzylic Position (C2): The carbon atom adjacent to both the ether oxygen and the methyl group could be susceptible to oxidation, potentially forming a hydroperoxide intermediate that could lead to further degradation.

  • The Amide Nitrogen (N4): While less common, the nitrogen atom could be oxidized, though this is less likely to be a primary pathway compared to ring hydrolysis or aromatic oxidation.

Studies on the thermo-oxidative degradation of polybenzoxazines (polymers with a related ring structure) show that the degradation mechanism is complex and can involve cleavage of the Mannich base structure, particularly at elevated temperatures.[5][6] For a small molecule in solution, oxidation with agents like hydrogen peroxide (H₂O₂) would likely target the aromatic ring first.

Q3: Is the compound susceptible to photodegradation?

Answer: Yes, photodegradation is a significant possibility. The molecule has two key features that make it susceptible to degradation upon exposure to light, particularly UV light:

  • Aromatic Chromophore: The substituted benzene ring is a strong chromophore that will absorb UV light. This absorption can excite the molecule to a higher energy state, initiating degradation reactions.

  • Carbon-Bromine Bond: The C-Br bond on the aromatic ring is often the weakest point in halogenated aromatic compounds and can be susceptible to photolytic cleavage.[7] This can lead to a de-brominated degradant, 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one , via a free-radical mechanism.

Therefore, it is crucial to protect the compound from light during storage and handling. Photostability testing, as outlined in ICH guideline Q1B, is a mandatory part of forced degradation studies.[8]

Part 2: Troubleshooting Guides for Experimental Issues

This section provides practical advice for specific problems that may arise during the analysis and handling of this compound.

Q4: I am running a stability study and see new, unidentified peaks in my HPLC chromatogram. What could they be?

Answer: Unidentified peaks are common in stability studies and are almost certainly degradation products. Based on the predicted pathways, you should prioritize investigating the following possibilities:

Predicted DegradantFormation ConditionExpected Chromatographic Behavior
2-(2-amino-3-bromophenoxy)propanoic acidHydrolysis (Acid/Base)Significantly more polar than the parent compound. Will have a much shorter retention time on a reverse-phase HPLC column.
2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-onePhotolysisLess polar than the parent compound due to the loss of the bromine atom. Will have a slightly longer retention time.
Hydroxylated derivativesOxidationMore polar than the parent compound. Will have a shorter retention time.
Small, polar fragmentsHarsh DegradationVery early eluting peaks, often near the solvent front.

Troubleshooting Steps:

  • Couple to Mass Spectrometry (LC-MS): This is the most critical step. Determine the mass-to-charge ratio (m/z) of the unknown peaks to see if they match the predicted degradants.

  • Check Your Stress Condition: Correlate the appearance of the peak with the specific stress condition. A peak appearing only in the acid/base-stressed sample is likely the hydrolysis product. A peak appearing only in the light-exposed sample is likely the photolysis product.

  • Perform Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check the peak purity of your parent compound peak. Co-elution of a degradant can lead to inaccurate quantification.

Q5: My mass balance in a forced degradation study is below 90%. Where did the material go?

Answer: A low mass balance indicates that not all components (parent compound + degradants) are being detected. This is a common challenge in forced degradation studies. The causality can be traced to several factors:

  • Formation of Non-UV Active Degradants: Aggressive degradation (e.g., harsh hydrolysis or oxidation) can break open the aromatic ring, destroying the chromophore. The resulting small, aliphatic fragments will not be detected by a UV detector.

  • Formation of Volatile Degradants: Certain degradation pathways might produce volatile compounds that are lost during sample preparation or analysis.

  • Precipitation of Degradants: A degradant may be poorly soluble in the analysis solvent and precipitate out of solution, leading to its exclusion from the injection.

  • Adsorption to Vials/Tubing: Highly reactive or "sticky" degradants can adsorb to the surfaces of sample vials or HPLC tubing.

  • Co-elution: A degradant may be co-eluting with the parent peak or the solvent front, making it invisible.

Troubleshooting Strategy:

  • Use a Universal Detector: If possible, re-analyze the samples using a more universal detector in series with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on a chromophore.

  • Analyze the Headspace: For suspected volatile compounds, use Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

  • Check for Precipitates: Visually inspect your stressed samples for any cloudiness or solid material. If present, try dissolving it in a stronger solvent and re-analyzing.

  • Adjust Chromatographic Method: Modify the gradient or mobile phase composition to try and resolve any co-eluting peaks.

Part 3: Experimental Protocols & Workflows

This section provides detailed, self-validating protocols for conducting forced degradation studies, grounded in regulatory expectations and scientific best practices.[8]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the drug substance under various stress conditions to identify likely degradation products and establish the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated stability chamber (for heat/humidity)

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with UV/PDA and MS detectors

Workflow Diagram:

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid heat Thermal (80°C, solid & solution) start->heat photo Photostability (ICH Q1B light exposure) start->photo control Control (Unstressed, protected from light) start->control sampling Sample at Time Points (e.g., 2, 8, 24, 48 hours) acid->sampling base->sampling oxid->sampling heat->sampling photo->sampling control->sampling quench Neutralize/Quench Reaction (if necessary) sampling->quench analyze Analyze by HPLC-UV/MS quench->analyze evaluate Evaluate Data: - % Degradation - Mass Balance - Peak Purity analyze->evaluate characterize Characterize Major Degradants evaluate->characterize

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Place in a water bath at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~0.1 mg/mL. Keep at room temperature. Due to the expected rapid degradation, sample at earlier time points (e.g., 5, 15, 60, 120 minutes). Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to ~0.1 mg/mL. Keep at room temperature, protected from light. Sample at various time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation:

    • Solution: Dilute the stock solution in pure solvent (ACN/water). Place in an oven at 80°C.

    • Solid: Place a small amount of the solid compound in an open vial in an oven at 80°C.

    • Sample at appropriate time points. For the solid sample, dissolve in solvent before analysis.

  • Photostability: Expose the solid compound and a solution (~0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. Analyze a dark control sample stored under the same conditions but wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, controls, and a time-zero (unstressed) sample using a validated, stability-indicating HPLC method. Aim for approximately 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.

  • Data Evaluation: For each condition, calculate the percentage of the parent compound remaining, the percentage of each impurity formed, and the overall mass balance.

References

  • MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Retrieved from [Link]

  • Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Retrieved from [Link]

  • Elsevier. (n.d.). Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Retrieved from [Link]

  • ACS Publications. (n.d.). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. Retrieved from [Link]

  • ACS Publications. (n.d.). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structural effects of phenols on the photooxidative degradation of polybenzoxazines. Retrieved from [Link]

  • NIH. (n.d.). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Retrieved from [Link]

  • SCIRP. (n.d.). Photobiodegradation of halogenated aromatic pollutants. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Retrieved from [Link]

  • PubMed. (n.d.). 2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Retrieved from [Link]

  • OUCI. (n.d.). Studies on structurally different benzoxazines based on diphenols and diamines: Kinetics of thermal degradation and TG-…. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazinone degradation products discussed in this study. Retrieved from [Link]

  • PubMed. (n.d.). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and thermal degradation of functional benzoxazine monomers and polymers containing phenylphosphine oxide. Retrieved from [Link]

  • LinkedIn. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

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Technical Support Center: Characterization of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the characterization of this specific brominated heterocyclic compound. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental decisions.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the analytical characterization of your compound in a direct question-and-answer format.

Mass Spectrometry (MS) Analysis

Question: My mass spectrum displays two prominent molecular ion peaks of nearly identical intensity, separated by 2 m/z units. Is this an indication of a major impurity?

Answer: No, this is the expected and correct mass spectrum for a compound containing a single bromine atom. This characteristic pattern is a definitive feature for identifying your target molecule.

  • The Scientific Rationale: The element bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] Consequently, a molecule containing one bromine atom will present in the mass spectrometer as a mixture of two isotopologues. One population of molecules will contain the ⁷⁹Br isotope, giving a molecular ion peak (M⁺), while the other will contain the ⁸¹Br isotope, resulting in a molecular ion peak at a mass two units higher (M+2)⁺.[3] The near 1:1 ratio of the intensities of these two peaks is a classic "isotopic signature" for a monobrominated compound.[1][2] This pattern is invaluable for confirming the successful incorporation of bromine into your structure and for tracking brominated fragments during tandem MS (MS/MS) experiments.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The aromatic region of my ¹H NMR spectrum (approx. 7.0-7.5 ppm) shows a complex pattern of overlapping signals. How can I confidently assign the three aromatic protons?

Answer: Assigning the protons on the substituted benzene ring requires a systematic approach that leverages coupling constants (J-values) and, if necessary, two-dimensional (2D) NMR techniques.

  • The Scientific Rationale: The 8-bromo substituent and the fusion of the oxazinone ring create an ABC spin system for the three adjacent aromatic protons at positions 5, 6, and 7.

    • Step 1: Predict the Coupling Patterns:

      • H5: This proton is ortho to H6, so it should appear as a doublet with a typical ortho-coupling constant (³J ≈ 7-9 Hz).

      • H7: This proton is ortho to H6 and meta to H5. It should appear as a doublet of doublets (dd) with one large ortho-coupling (³J ≈ 7-9 Hz) and one smaller meta-coupling (⁴J ≈ 1-3 Hz).

      • H6: This proton is ortho to both H5 and H7. It is expected to be a triplet or, more accurately, a doublet of doublets with two similar large ortho-coupling constants.

    • Step 2: Utilize 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment is the most definitive method. It will show a cross-peak between H5 and H6, and another between H6 and H7. There will be no direct correlation between H5 and H7, confirming their meta relationship.

    • Step 3: Consider Electronic Effects: The bromine atom is electron-withdrawing but an ortho, para-director, while the ether oxygen and amide nitrogen also influence the electronic environment. These combined effects cause the distinct chemical shifts, but coupling patterns remain the most reliable tool for assignment. For definitive assignment of carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is recommended.[5]

Chromatography and Purification

Question: My compound is producing a tailing or streaking spot on my silica gel TLC plate, making it difficult to assess purity and leading to poor separation in column chromatography. What is the cause and how can I fix it?

Answer: This is a common issue with heterocyclic compounds containing basic nitrogen atoms, like the secondary amine within the benzoxazinone ring, when using standard acidic silica gel.

  • The Scientific Rationale: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The lone pair of electrons on the nitrogen atom in your molecule can interact strongly with these acidic sites. This strong, non-specific binding slows the elution of a portion of the sample, causing it to drag or "tail" along the stationary phase, resulting in poor peak shape and inefficient separation.

  • Recommended Solutions:

    • Neutralize the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia solution to your eluent (e.g., ethyl acetate/hexane mixture). This base will preferentially interact with the acidic sites on the silica, preventing your compound from binding too strongly and resulting in sharper, more symmetrical spots/peaks.

    • Use an Alternative Stationary Phase: If neutralization is ineffective, switch to a different stationary phase.

      • Neutral Alumina: This is an excellent alternative for purifying basic compounds.

      • Reversed-Phase Silica (C18): If your compound has sufficient lipophilicity, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can provide excellent separation without the issue of acidic interactions.

    • Optimize Sample Load: Overloading the column can exacerbate tailing issues. Ensure you are not exceeding a sample-to-silica ratio of 1:50 or 1:100 (w/w).

Chiral Separation

Question: My compound is a racemate due to the chiral center at C2, but I only observe a single peak using standard HPLC methods. How can I separate and analyze the enantiomers?

Answer: Standard (achiral) HPLC columns cannot differentiate between enantiomers. To separate them, you must introduce a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP).[6][7]

  • The Scientific Rationale: Enantiomers have identical physical properties (solubility, boiling point, polarity) in an achiral environment.[7] Separation requires them to interact diastereomerically with a chiral selector. A CSP contains a chiral molecule covalently bonded to the silica support. The two enantiomers of your analyte will form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, therefore, different retention times.[6][8]

  • Troubleshooting & Protocol:

    • Column Selection: Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly versatile and a great starting point for screening.

    • Mobile Phase: The choice of mobile phase is critical. For polysaccharide columns, common modes are:

      • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.

      • Reversed Phase: Acetonitrile/Water or Methanol/Water.

      • Polar Organic Mode: Pure Methanol, Ethanol, or Acetonitrile.

    • Method Development: Start with a 50:50 mixture of your chosen alcohol and hexane (normal phase) or a 50:50 mixture of acetonitrile and water (reversed phase) and adjust the ratio to optimize resolution and retention time. See the detailed protocol below for a systematic approach.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key identifying spectral features I should expect for this compound?

A1: The following tables summarize the expected data from primary analytical techniques.

Table 1: Expected Mass Spectrometry Data
Ion Expected m/z
[M(⁷⁹Br)+H]⁺241.98
[M(⁸¹Br)+H]⁺243.98
Key Feature: Two peaks of ~1:1 intensity separated by 2 Da.[1][2]

| Table 2: Approximate Predicted ¹H and ¹³C NMR Chemical Shift Ranges | | | :--- | :--- | :--- | | Position | Proton (¹H) Shift (ppm) | Carbon (¹³C) Shift (ppm) | | C=O (Carbonyl) | - | ~165-170 | | Aromatic C-Br | - | ~110-115 | | Aromatic CH (x3) | ~6.8 - 7.5 | ~115-130 | | Aromatic C-O / C-N | - | ~140-150 | | O-CH | ~4.6 (quartet) | ~70-75 | | N-H | ~8.0-10.0 (broad singlet) | - | | CH₃ | ~1.5 (doublet) | ~15-20 | Note: These are approximate values. Actual shifts can vary based on solvent and concentration.[5][9]

Q2: What are some potential impurities I should look for following a typical synthesis?

A2: Depending on the synthetic route, which often involves the reaction of a bromo-substituted 2-aminophenol with a lactate derivative, common impurities may include:

  • Unreacted Starting Materials: 2-amino-6-bromophenol or ethyl 2-chloropropionate (or similar lactate synthon).

  • Side Products: Products from dimerization or alternative cyclization pathways.

  • Residual Solvents and Reagents: Solvents like DMF or toluene, and bases like potassium carbonate.

Q3: In which common solvents is this compound soluble for analysis?

A3: Benzoxazinone derivatives often exhibit moderate to poor solubility in non-polar solvents.[10] For analytical purposes:

  • NMR Spectroscopy: Deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆ are excellent choices.

  • HPLC/LC-MS: Acetonitrile, methanol, and tetrahydrofuran (THF) are common organic solvents used in mobile phases, often mixed with water.

Q4: How should I store this compound to ensure its long-term stability?

A4: While specific stability data is limited, general best practices for heterocyclic compounds should be followed. The lactam (cyclic amide) functionality can be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is recommended to store the compound as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) if possible to prevent slow degradation from atmospheric moisture and oxygen.

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Guide for Chiral HPLC Method Development

This protocol provides a systematic workflow for separating the enantiomers of this compound.

1. Initial Preparation:

  • Prepare a stock solution of your racemic compound at ~1 mg/mL in methanol or ethanol.

  • Select a polysaccharide-based chiral column (e.g., Daicel Chiralpak IA, IB, or IC).

2. Screening in Normal Phase Mode:

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Method 1: Run an isocratic elution with 90:10 Hexane:IPA.

  • Method 2: Run an isocratic elution with 80:20 Hexane:IPA.

  • Method 3: Run an isocratic elution with 70:30 Hexane:IPA.

  • Conditions: Flow rate: 1.0 mL/min; Detection: UV at 254 nm; Temperature: 25 °C.

  • Analysis: Evaluate the chromatograms for any sign of peak splitting or separation. If separation is observed, optimize the Hexane:IPA ratio to achieve baseline resolution (Rs > 1.5).

3. Screening in Reversed Phase Mode (if Normal Phase fails):

  • Mobile Phase A: Water (with 0.1% formic acid, if needed for peak shape)

  • Mobile Phase B: Acetonitrile

  • Method 1: Run a gradient from 70% A / 30% B to 30% A / 70% B over 15 minutes.

  • Method 2: If a peak elutes, switch to isocratic methods around the elution conditions to optimize. For example, if the peak elutes at 50% B, try isocratic runs at 45%, 50%, and 55% B.

  • Analysis: Look for separation and optimize the isocratic percentage or gradient slope.

4. Further Optimization:

  • If separation is still poor, switch the alcohol in the normal phase (e.g., from IPA to ethanol).

  • Vary the column temperature (e.g., 15 °C, 25 °C, 40 °C) as enantioselectivity can be temperature-dependent.

Part 4: Visualization & Workflows

Below are diagrams created using DOT language to illustrate key decision-making processes in the characterization workflow.

MassSpecTroubleshooting start Mass Spectrum Acquired check_M Observe Molecular Ion Region start->check_M single_peak Single M+ Peak Observed check_M->single_peak No double_peak Two Peaks (M+ and M+2) Observed check_M->double_peak Yes conclusion_no_br Conclusion: Compound may lack Bromine single_peak->conclusion_no_br check_ratio Intensity Ratio ≈ 1:1? double_peak->check_ratio ratio_ok Conclusion: Correct Isotopic Pattern for Monobrominated Compound check_ratio->ratio_ok Yes ratio_bad Ratio is not 1:1 (e.g., 3:1) check_ratio->ratio_bad No conclusion_cl Conclusion: Possible Monochloro Impurity ratio_bad->conclusion_cl

Caption: Troubleshooting isotopic patterns in mass spectrometry.

PurificationWorkflow decision decision process process outcome outcome fail fail start Crude Product tlc Run TLC on Silica Gel start->tlc tailing Observe Tailing/Streaking? tlc->tailing no_tailing Good Separation & Spot Shape tailing->no_tailing No add_base Add 0.5% Et3N to Mobile Phase tailing->add_base Yes column_silica Purify via Standard Silica Gel Column no_tailing->column_silica pure_product Pure Product Obtained column_silica->pure_product re_tlc Re-run TLC with Modified Eluent add_base->re_tlc tailing_resolved Tailing Resolved? re_tlc->tailing_resolved column_silica_base Purify via Silica Gel Column with Modified Eluent tailing_resolved->column_silica_base Yes switch_phase Switch to Alternative Stationary Phase (e.g., Neutral Alumina) tailing_resolved->switch_phase No column_silica_base->pure_product switch_phase->pure_product

Caption: Workflow for purifying a sensitive heterocyclic amine.

References

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  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • PubChemLite. (n.d.). 8-bromo-3,4-dihydro-2h-1,4-benzoxazin-3-one.
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  • Journal of Drug Delivery and Therapeutics. (2019).
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  • PubMed. (2018). Discovery and validation of 2-styryl substituted benzoxazin-4-ones as a novel scaffold for rhomboid protease inhibitors.
  • ResearchGate. (2025). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
  • ResearchGate. (2025). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
  • PMC. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
  • PMC. (n.d.).
  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo....

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"optimizing cell permeability of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for optimizing the cell permeability of novel chemical entities, with a focus on 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (henceforth referred to as "the compound"). This molecule, belonging to the benzoxazinone class, represents a common challenge in drug discovery: a promising scaffold that requires careful optimization to ensure it can reach its intracellular target.

Low cell permeability is a primary driver of compound failure in preclinical development. This guide is structured to provide a logical, step-by-step framework for diagnosing permeability issues and implementing rational, evidence-based strategies for improvement. We will move from initial assessment and troubleshooting to advanced formulation and medicinal chemistry approaches.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial questions and problems encountered when a compound exhibits poor permeability.

Q1: My compound, this compound, shows low permeability in my initial screen. Where do I start?

A1: Low permeability is a multi-faceted problem. Before attempting complex optimization, it's crucial to rule out experimental artifacts and understand the compound's fundamental physicochemical properties.

  • Confirm Compound Solubility: The single most common reason for artificially low permeability readings is poor aqueous solubility in the assay buffer.[1][2] If the compound precipitates in the donor well, its effective concentration is much lower than intended, leading to an underestimation of its true permeability. Always determine the kinetic solubility of your compound in the exact buffer system used for your permeability assay.

  • Verify Compound Stability: Ensure the compound is not degrading in the assay buffer over the course of the experiment. Use LC-MS to check the purity and concentration of the compound in the donor well at the beginning (T=0) and end of the incubation period.

  • Review Assay Parameters: Double-check the parameters of your initial screen. For cell-based assays like Caco-2, ensure the cell monolayer integrity is high (see Part 2, Protocol 2). For artificial membrane assays like PAMPA, confirm the membrane was properly prepared.

Q2: How can I systematically diagnose the root cause of my compound's low permeability?

A2: The primary causes of low permeability can be categorized into three main areas. A systematic approach using a combination of in vitro assays is the most effective way to pinpoint the problem.

  • Poor Passive Permeability: The molecule's intrinsic properties (e.g., high polarity, large size, excessive hydrogen bond donors) prevent it from efficiently diffusing across the lipid cell membrane.[3] This is best assessed using a Parallel Artificial Membrane Permeation Assay (PAMPA) , which isolates passive diffusion.[4]

  • Poor Aqueous Solubility: As mentioned in Q1, the compound cannot be absorbed if it is not dissolved.[2] The interplay between solubility and permeability is critical; sometimes, efforts to increase solubility can inadvertently decrease permeability, and vice-versa.[2]

  • Active Efflux: The compound may successfully enter the cell but is then actively pumped back out by transporter proteins, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5][6][7] This is a common phenomenon in drug resistance and is best identified using a bidirectional Caco-2 assay .[8][9][10]

The following workflow provides a logical path for diagnosis.

G cluster_0 Start Initial Result: Low Permeability Solubility Is aqueous solubility adequate in assay buffer? Start->Solubility PAMPA Perform PAMPA Assay to assess passive permeability Solubility->PAMPA Yes SolubilityIssue Diagnosis: Solubility-Limited Permeability Solubility->SolubilityIssue No Caco2 Perform Bidirectional Caco-2 Assay PAMPA->Caco2 Permeability still low Efflux Is Efflux Ratio (ER) > 2? Caco2->Efflux PassiveIssue Diagnosis: Poor Passive Permeability Efflux->PassiveIssue No EffluxIssue Diagnosis: Active Efflux Substrate Efflux->EffluxIssue Yes G cluster_0 Compound Poorly Soluble Compound (e.g., Benzoxazinone) Complex Inclusion Complex Compound->Complex Emulsion Lipid Emulsion Compound->Emulsion Cyclodextrin Cyclodextrin Cyclodextrin->Complex Lipid Lipid Micelle (SEDDS/SMEDDS) Lipid->Emulsion Mem Cell Membrane Complex->Mem Increases free drug conc. at membrane interface Emulsion->Mem Maintains drug in dissolved state G cluster_0 Parent Parent Drug (Polar, Low Permeability) Prodrug Prodrug (Lipophilic, High Permeability) Parent->Prodrug Chemical Masking of Polar Groups Cleavage Intracellular Enzymatic Cleavage Prodrug->Cleavage Passive Diffusion Across Membrane Active Active Parent Drug (Released at Target) Cleavage->Active Promo Promoieties Cleavage->Promo

Sources

Validation & Comparative

A Comparative Guide to Validating the Anticancer Activity of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Benzoxazinone

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Several studies have demonstrated that compounds based on this core can induce DNA damage, trigger apoptosis, and modulate key signaling pathways in cancer cells.[5][6] For instance, certain benzoxazinone derivatives have been shown to inhibit tumor cell growth by downregulating the expression of the c-Myc oncogene, while others act as inhibitors of DNA repair enzymes like DNA-dependent protein kinase (DNA-PK), thereby sensitizing cancer cells to radiation.[7][8]

The specific compound, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, is a novel derivative whose anticancer potential has not been extensively characterized. Its structural features—the benzoxazinone core, a bromine atom at the 8-position (a common modification to enhance potency), and a methyl group at the 2-position—suggest it may possess unique pharmacological properties. This guide provides a comprehensive, technically grounded framework for the systematic validation of its anticancer activity, comparing its potential efficacy against established chemotherapeutic agents. The objective is to provide researchers with a robust, self-validating experimental workflow to determine the compound's promise as a lead candidate for drug development.

Part 1: A Phased Strategy for Preclinical Validation

A rigorous evaluation of a novel anticancer agent requires a multi-step approach, progressing from broad cytotoxicity screening to detailed mechanistic investigation. This ensures that resources are focused on compounds with the highest therapeutic potential. The proposed workflow is designed to comprehensively characterize the biological effects of this compound (herein referred to as BMB).

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo (Proposed) P1_Start Compound BMB Synthesis & QC P1_Panel Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) P1_Start->P1_Panel P1_Assay Multi-dose Cytotoxicity Assay (MTT/SRB) P1_Compare Comparison with Doxorubicin & Cisplatin P1_Assay->P1_Compare P1_Panel->P1_Assay P1_IC50 IC50 Value Determination P1_Compare->P1_IC50 P2_Apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) P1_IC50->P2_Apoptosis If IC50 is promising P2_Cycle Cell Cycle Analysis (Propidium Iodide Staining) P2_Apoptosis->P2_Cycle P2_Pathway Signaling Pathway Analysis (Western Blot) P2_Cycle->P2_Pathway P3_Model Xenograft Mouse Model Selection P2_Pathway->P3_Model If mechanism is validated P3_Efficacy Tumor Growth Inhibition Study P3_Model->P3_Efficacy P3_Toxicity Preliminary Toxicity Assessment P3_Efficacy->P3_Toxicity

Caption: Proposed experimental workflow for validating the anticancer activity of BMB.

Part 2: In Vitro Comparative Analysis

The initial phase of validation involves quantifying the cytotoxic effects of BMB on a panel of human cancer cell lines and comparing its potency to standard-of-care chemotherapeutic agents.

Rationale for Experimental Choices
  • Cell Line Panel: A diverse panel is crucial to assess the breadth of activity. We propose starting with MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colon carcinoma), representing common and well-characterized cancer types.

  • Comparative Agents: Doxorubicin and Cisplatin are selected as benchmarks. Doxorubicin is a topoisomerase II inhibitor, while Cisplatin is a DNA cross-linking agent.[9] Comparing BMB to drugs with different mechanisms of action provides a richer context for its potential novelty and efficacy.

  • Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[10][11] It is a widely accepted standard for initial drug screening.[12][13]

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[10][11][13][14]

  • Cell Seeding: Plate cancer cells (MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BMB (e.g., from 0.1 to 100 µM) in culture medium. Doxorubicin and Cisplatin should be prepared similarly to serve as positive controls. The final DMSO concentration must not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the drug dilutions. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48 or 72 hours. The duration should be optimized based on the cell doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[14]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Hypothetical Data Presentation

The results should be summarized in a clear, comparative table.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
BMB 12.5 ± 1.88.2 ± 1.115.1 ± 2.3
Doxorubicin0.9 ± 0.21.1 ± 0.30.7 ± 0.1
Cisplatin5.6 ± 0.97.5 ± 1.34.8 ± 0.7
Note: Data are hypothetical and for illustrative purposes. Values represent mean ± standard deviation from three independent experiments.

Part 3: Elucidating the Mechanism of Action

If BMB demonstrates potent cytotoxicity, the next critical step is to understand how it kills cancer cells. This involves differentiating between apoptosis (programmed cell death) and necrosis and examining its effect on the cell cycle.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus marking late apoptotic or necrotic cells.[16][17]

  • Cell Treatment: Seed cells in 6-well plates and treat with BMB at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include vehicle-treated and positive control (e.g., Doxorubicin) groups.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[18]

  • Washing: Wash cells once with cold 1X PBS.[16]

  • Staining: Resuspend cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (1 mg/mL).[16][17]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[16]

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Protocol 3: Cell Cycle Analysis

This method determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). It uses propidium iodide (PI) to stain cellular DNA, where the fluorescence intensity is directly proportional to the DNA content.[18]

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting & Fixation: Harvest approximately 1 x 10⁶ cells. Wash with PBS and fix by adding the cell pellet dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[18][19] Fix for at least 1 hour at 4°C.[19]

  • Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS.[18][19]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.[20]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for 10-30 minutes at room temperature in the dark.[18][20]

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. The DNA content will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Part 4: Investigating Molecular Targets & Signaling Pathways

Based on literature for similar benzoxazinone scaffolds, BMB could potentially act through several mechanisms, such as inducing DNA damage or inhibiting critical survival pathways.[5][7][21] A hypothetical mechanism involves the inhibition of the PI3K/Akt pathway, a central node for cell survival and proliferation, coupled with the induction of DNA damage response.

G BMB BMB (Hypothesized) PI3K PI3K BMB->PI3K Inhibition DNA Nuclear DNA BMB->DNA Damage Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation gH2AX γ-H2AX (DNA Damage Marker) DNA->gH2AX Induction Apoptosis Apoptosis gH2AX->Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Inhibition Casp9 Caspase-9 Bcl2->Casp9 Inhibition Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Hypothetical signaling pathway for BMB's anticancer activity.

To validate this hypothesis, Western blot analysis would be performed on lysates from BMB-treated cells to probe for key proteins:

  • PI3K/Akt Pathway: Phospho-Akt (p-Akt) and total Akt. A decrease in the p-Akt/Akt ratio would indicate pathway inhibition.

  • DNA Damage: γ-H2AX, a marker for DNA double-strand breaks.[5] An increase would suggest DNA damage.

  • Apoptosis: Cleaved Caspase-3 and Cleaved PARP. An increase in these cleaved forms confirms the execution of apoptosis.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validate the anticancer activity of this compound. By following this phased workflow—from broad screening against established drugs to detailed mechanistic studies—researchers can generate the robust, high-quality data necessary to determine its therapeutic potential. Positive and compelling results from these in vitro assays would provide a strong rationale for advancing BMB into preclinical in vivo models, such as tumor xenografts in mice, to evaluate its efficacy and safety in a whole-organism context.

References

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A Comparative Guide to 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and Other Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and agrochemical research, the benzoxazinone scaffold stands out as a privileged structure, giving rise to a multitude of derivatives with diverse and potent biological activities. This guide provides a comparative analysis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a specific yet lesser-studied derivative, by contextualizing its potential properties against a backdrop of well-documented analogues. By examining the structure-activity relationships (SAR) within the broader benzoxazinone class, we can extrapolate and predict the unique contributions of the 8-bromo and 2-methyl substitutions, offering valuable insights for researchers and drug development professionals.

Introduction to the 1,4-Benzoxazin-3-one Core

The 1,4-benzoxazin-3-one heterocyclic system is a cornerstone for a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological and agricultural applications, including herbicidal, antimicrobial, anticancer, and neuroprotective properties.[4][5][6][7] The versatility of this scaffold lies in its amenability to substitution at various positions on both the benzene and the oxazinone rings, allowing for the fine-tuning of its physicochemical and biological characteristics.

The Influence of Substitution: A Predictive Analysis

While specific experimental data for this compound is limited in publicly accessible literature, we can infer its potential activity profile by dissecting the roles of its key structural features: the bromine atom at the 8-position and the methyl group at the 2-position.

The Role of Halogenation at the Aromatic Ring

Halogenation is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding interactions. The introduction of a bromine atom, in particular, can have profound effects on biological activity.

  • Increased Potency: In several classes of bioactive compounds, the substitution of hydrogen with a halogen atom on an aromatic ring enhances potency. For instance, studies on other heterocyclic compounds have shown that brominated derivatives can exhibit increased antimicrobial or herbicidal activity compared to their non-halogenated counterparts.[8] This is often attributed to the increased lipophilicity facilitating cell membrane penetration and favorable halogen bonding interactions with biological targets.

  • Position-Specific Effects: The position of the halogen is critical. While direct studies on 8-bromo-1,4-benzoxazin-3-ones are scarce, research on related structures like quinolines has demonstrated that bromination at different positions leads to distinct biological outcomes.[9] The electronic effect of the bromine at the 8-position of the benzoxazinone ring would influence the electron density of the entire molecule, potentially altering its interaction with target proteins.

The Significance of the 2-Methyl Group

Substitution at the 2-position of the 1,4-benzoxazin-3-one ring has been shown to be a key determinant of activity.

  • Enhanced Activity: In a study on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as 5-HT3 receptor antagonists, the introduction of a methyl group at the 2-position increased the antagonistic activity, with dimethyl substitution being even more potent.[10] This suggests that the steric and electronic properties of the substituent at this position can significantly impact receptor binding.

  • Herbicidal Activity: Research into herbicidal benzoxazinones has also highlighted the importance of substitution at the 2-position.[11] The nature of the substituent can influence the compound's selectivity and overall phytotoxicity.

Comparative Biological Activities of Benzoxazinone Derivatives

To provide a framework for understanding the potential of this compound, the following sections compare the documented activities of various benzoxazinone derivatives.

Herbicidal Activity

Benzoxazinone derivatives are well-established as potent herbicides.[4][6] Naturally occurring benzoxazinones like DIMBOA and DIBOA play a role in the allelopathic defense of gramineous plants.[6]

Compound Substitution Target Species Activity Reference
2-Deoxy-DIBOA2-deoxy, 4-hydroxyStandard Target Species (STS)High phytotoxicity[12]
2-Aminophenoxazin-3-one (APO)Degradation productStandard Target Species (STS)High phytotoxicity[6][12]
2-Phenoxymethyl derivatives2-phenoxymethylBarnyard grass, RapeHigh levels of phytotoxicity[4][13]
6-Halogenated derivatives6-chloro, 6-bromoGeneral weedsEnhanced herbicidal activity[8]

The data suggests that modifications to the benzoxazinone core can lead to potent herbicidal agents. The introduction of a halogen, such as bromine, at the 6-position has been shown to enhance this activity.[8] It is plausible that an 8-bromo substitution could similarly contribute to phytotoxicity.

Antimicrobial Activity

The benzoxazinone scaffold is a promising template for the development of novel antimicrobial agents.[1][14]

Compound Substitution Target Organism Activity (MIC/IC50) Reference
Halogenated PhenazinesVarious halogenationsMRSA, MRSE, VREMIC = 0.003-0.78 µM[15]
Halogenated Phenols2,4,6-triiodophenolS. aureusMIC = 5 µg/mL[16]
2-Benzoxazolinone derivatives6-NO2, 6-MeOS. aureus, E. coli, C. albicansActive[14]

Studies on various halogenated heterocyclic compounds demonstrate that the presence and position of the halogen atom can significantly enhance antimicrobial and antibiofilm activities.[15][16][17][18] For instance, in a series of benzoxazinone derivatives, chloro and bromo substituents on a phenyl group attached to the core structure increased the inhibitory potential against α-chymotrypsin.[19][20] This suggests that this compound could possess noteworthy antimicrobial properties.

Anticancer Activity

Several benzoxazinone derivatives have been investigated for their potential as anticancer agents, with some showing promising cytotoxicity against various cancer cell lines.[5]

Compound Substitution Target Cell Line Mechanism/Activity Reference
Four synthesized derivativesVariousSK-RC-42, SGC7901, A549Inhibit proliferation and migration, downregulate c-Myc mRNA[5]
8-Amino derivatives8-benzylamino, 3-alkylNeuronal cellsNeuroprotective, low cytotoxicity[7]

The anticancer activity of benzoxazinones is often linked to their ability to induce apoptosis or inhibit key cellular processes. The substitution pattern plays a crucial role in determining the potency and selectivity of these compounds.

Synthesis of 1,4-Benzoxazin-3-one Derivatives

The synthesis of the 1,4-benzoxazin-3-one core generally involves the cyclization of an appropriate N-substituted 2-aminophenol derivative. A common synthetic route is outlined below.

Synthesis_of_1,4-Benzoxazin-3-one start 2-Aminophenol step1 N-alkylation or N-acylation start->step1 intermediate1 N-Substituted 2-aminophenol step1->intermediate1 step2 Reaction with α-haloacetyl halide intermediate1->step2 intermediate2 N-(2-Hydroxyphenyl) -α-haloacetamide step2->intermediate2 step3 Intramolecular cyclization (e.g., with base) intermediate2->step3 product 1,4-Benzoxazin-3-one derivative step3->product

Caption: General synthetic workflow for 1,4-benzoxazin-3-one derivatives.

A more specific approach for synthesizing 2-substituted 1,4-benzoxazin-3-ones often starts with the reaction of a 2-aminophenol with an α-halo ester, followed by cyclization. For the synthesis of this compound, one would start with 2-amino-3-bromophenol.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted 1,4-Benzoxazin-3-ones

This protocol is a generalized representation based on common synthetic strategies for this class of compounds.[2][21][22]

  • N-Acylation of 2-Aminophenol: To a solution of the appropriately substituted 2-aminophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine, 1.2 equivalents). Cool the mixture to 0 °C.

  • Addition of Acyl Halide: Slowly add the desired α-haloacetyl halide (e.g., 2-bromopropionyl bromide for a 2-methyl substituent, 1.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., ethanol or DMF) and add a base (e.g., potassium carbonate or sodium ethoxide) to effect intramolecular cyclization.

  • Purification: Heat the mixture if necessary. After the reaction is complete, neutralize the mixture, extract the product with an organic solvent, and purify by column chromatography or recrystallization to yield the desired 1,4-benzoxazin-3-one derivative.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis s1 Dissolve 2-aminophenol and base in solvent s2 Cool to 0 °C s1->s2 s3 Add α-haloacetyl halide s2->s3 s4 Stir at room temperature s3->s4 s5 Aqueous work-up s4->s5 a1 TLC monitoring s4->a1 s6 Intramolecular cyclization with base s5->s6 s7 Purification s6->s7 a2 Spectroscopic characterization (NMR, IR, MS) s7->a2

Caption: Step-by-step experimental workflow for synthesis and analysis.

Conclusion

While direct experimental evidence for the biological activity of this compound remains to be established, a comparative analysis of related benzoxazinone derivatives provides a strong foundation for predicting its potential. The presence of an 8-bromo substituent is likely to enhance its lipophilicity and could contribute to increased potency in various biological assays, including herbicidal and antimicrobial screens. The 2-methyl group is also a key feature that has been shown to positively modulate activity in other benzoxazinone-based agents.

This guide underscores the vast potential of the benzoxazinone scaffold and highlights this compound as a compelling candidate for future investigation. The synthesis and evaluation of this and other novel derivatives will undoubtedly continue to be a fruitful area of research, with the promise of discovering new and effective therapeutic and agrochemical agents.

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A Comparative Guide to the Structure-Activity Relationship of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, ranging from natural allelochemicals to synthetic therapeutic agents.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one framework. We will delve into the influence of various structural modifications on their biological activities, supported by experimental data and mechanistic insights, to inform the rational design of novel and potent derivatives.

The 1,4-Benzoxazin-3-one Core: A Versatile Pharmacophore

The 1,4-benzoxazin-3-one skeleton is a recurring motif in compounds exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and herbicidal activities.[5][6][7] The biological promiscuity of this scaffold arises from its unique structural features, which allow for diverse interactions with various biological targets. Key to its activity is the lactam functionality within the oxazine ring and the potential for extensive substitution on both the heterocyclic and aromatic rings.

Decoding the Structure-Activity Landscape

Our analysis of the SAR of 1,4-benzoxazin-3-one analogs reveals that substitutions at several key positions—namely C2, N4, and the aromatic ring (C5-C8)—play a pivotal role in modulating their biological effects.

The Critical Role of Substituents at the C2 Position

The C2 position of the benzoxazinone ring is a key determinant of activity. The presence and nature of the substituent at this position can significantly influence the compound's potency and mechanism of action.

  • Hydroxylation: Naturally occurring benzoxazinoids, such as DIMBOA and DIBOA, feature a hydroxyl group at the C2 position.[1][2][3] This hydroxyl group is often crucial for their biological activity but can also render the molecules susceptible to degradation.

  • Deoxygenation: Interestingly, 2-deoxy analogs of natural benzoxazinones have demonstrated enhanced phytotoxicity, suggesting that the absence of the C2-hydroxyl group can lead to more stable and potent compounds for certain applications.[1][2]

  • Alkylation: The introduction of an alkyl group, such as the methyl group in our lead structure, can impact the steric and electronic properties of the molecule, potentially influencing its binding to target proteins. For instance, 2-methyl-2-aryl substituted 1,4-benzoxazin-3-ones have shown potent renin inhibition.[4]

N4-Substitution: A Handle for Modulating Activity

The nitrogen atom at the N4 position is another critical site for modification.

  • Hydroxamic Acids vs. Lactams: A hydroxyl group at N4 (forming a hydroxamic acid) is a common feature in many biologically active benzoxazinones and is often associated with their antifeedant and phytotoxic properties.[1][3] The corresponding lactams (lacking the N4-hydroxyl) are generally less active.[1]

  • Alkylation and Arylation: Substitution at the N4 position with various alkyl or aryl groups can be used to fine-tune the lipophilicity and pharmacokinetic properties of the analogs.

Aromatic Ring Substitutions: Fine-Tuning Potency and Selectivity

The nature and position of substituents on the benzene ring profoundly impact the biological activity profile of benzoxazinone analogs.

  • Halogenation: The presence of a bromine atom at the C8 position, as in our lead compound, is expected to increase lipophilicity and potentially enhance membrane permeability. Halogen substituents, such as chloro and bromo, have been shown to influence the inhibitory potential of benzoxazinone derivatives against enzymes like α-chymotrypsin.[8] Dibrominated analogs, such as 6,8-dibromo-2-methyl/ethyl derivatives, have been synthesized and investigated for their anticancer activities.[9][10]

  • Methoxy Groups: A methoxy group at C7, as seen in DIMBOA, has been shown to increase the antifeedant and toxic effects in some contexts.[1]

Comparative Analysis of Biological Activities

The diverse biological activities of 1,4-benzoxazin-3-one analogs are highlighted in the following sections, with a focus on how specific structural features contribute to their performance.

Herbicidal and Phytotoxic Activity

A significant body of research has focused on the phytotoxic effects of benzoxazinone analogs.[1][2][3][5]

Key SAR Insights for Phytotoxicity:

  • 2-Deoxy Analogs: The lack of a hydroxyl group at C2 generally leads to increased and more stable phytotoxicity.[1][2]

  • N4-Hydroxylation: The presence of a hydroxyl group at N4 is often beneficial for phytotoxic activity.[1]

  • Aromatic Substitution: The absence of a methoxy group on the aromatic ring can enhance phytotoxicity.[3]

Based on these principles, this compound, being a 2-deoxy analog, could be hypothesized to possess significant phytotoxic potential. The 8-bromo substituent would further enhance its lipophilicity, potentially increasing its uptake by plants.

Anticancer Activity

Recent studies have underscored the potential of benzoxazinone derivatives as anticancer agents. Their proposed mechanisms of action include the inhibition of DNA-dependent protein kinase (DNA-PK) and interaction with G-quadruplex structures in oncogene promoters.

Table 1: In Vitro Anticancer Activity of Selected Benzoxazinone Analogs

CompoundSubstitution PatternCell LineIC50 (µM)Reference
Analog A 6-substitutedVarious cancer cellsVaries
Derivative 3d 2-(2-((2,6-dichlorophenyl) amino) benzyl)--[6]
Derivative 14b 6,8-dibromo-2-ethyl with benzaldehyde substitutionMCF-7, HepG2High activity[10]

The anticancer activity of this compound analogs would likely be influenced by the interplay between the lipophilic 8-bromo group and the 2-methyl group, which could affect binding to intracellular targets.

Enzyme Inhibition

Benzoxazinone derivatives have been identified as inhibitors of various enzymes. For example, a series of benzoxazinones showed good inhibitory activity against α-chymotrypsin, a serine protease.[8]

Key SAR Insights for α-Chymotrypsin Inhibition:

  • Substituents on the Phenyl Ring: The presence of substituents on a phenyl ring attached to the benzoxazinone core generally reduces inhibitory potential.[8]

  • Halogen Effects: The inhibitory potential was observed to increase in the order of bromo < chloro < fluoro for substituents on the phenyl ring.[8]

Experimental Protocols

To facilitate further research and validation, we provide a generalized protocol for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 1,4-Benzoxazin-3-one Analogs

A common synthetic route to 1,4-benzoxazin-3-ones involves the reaction of an appropriate anthranilic acid derivative with a substituted benzoyl chloride or other acylating agents.[8][11]

Step-by-Step Synthesis:

  • Starting Materials: Begin with a commercially available or synthesized substituted anthranilic acid (e.g., 3-bromoanthranilic acid).

  • Acylation: React the anthranilic acid with an appropriate acyl chloride (e.g., 2-chloropropionyl chloride) in the presence of a base like triethylamine in a suitable solvent such as chloroform.[8]

  • Cyclization: The intermediate is then cyclized to form the benzoxazinone ring. This can be achieved through various methods, including the use of a cyclizing agent like cyanuric chloride.[11]

Synthesis_Workflow A Substituted Anthranilic Acid D Acylation Reaction A->D B Acyl Chloride B->D C Base (e.g., Triethylamine) C->D E Intermediate D->E G Cyclization E->G F Cyclization Agent F->G H 1,4-Benzoxazin-3-one Analog G->H

Caption: Generalized workflow for the synthesis of 1,4-benzoxazin-3-one analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of the synthesized analogs.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Mechanistic Insights and Future Directions

The diverse biological activities of 1,4-benzoxazin-3-one analogs stem from their ability to interact with multiple cellular targets. The specific SAR for this compound analogs remains to be fully elucidated. Future research should focus on:

  • Systematic SAR Studies: Synthesizing a library of analogs with systematic variations at the C2, N4, and aromatic ring positions to build a comprehensive SAR profile.

  • Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific cellular targets of the most potent analogs.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.

SAR_Logic Core 1,4-Benzoxazin-3-one Core C2 C2-Substituent (e.g., -H, -OH, -Me) Core->C2 N4 N4-Substituent (e.g., -H, -OH) Core->N4 Aromatic Aromatic Ring Substituents (e.g., 8-Bromo) Core->Aromatic Activity Biological Activity C2->Activity N4->Activity Aromatic->Activity

Caption: Key structural determinants of biological activity in 1,4-benzoxazin-3-one analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents and other biologically active molecules. By leveraging the established SAR principles of the broader benzoxazinone class, researchers can rationally design and synthesize analogs with enhanced potency, selectivity, and desirable pharmacokinetic profiles. The systematic exploration of substitutions at key positions will be crucial in unlocking the full therapeutic potential of this versatile heterocyclic system.

References

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A Comparative Guide: The Kinase Inhibitor Potential of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one versus Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The landscape of oncology is continually shaped by the discovery of novel small molecules that can selectively target dysregulated kinase signaling pathways. The 1,4-benzoxazin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential anticancer properties through kinase inhibition.[1] This guide introduces 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one , a specific derivative, as a compound of interest for kinase inhibitor development. While direct experimental data for this particular molecule is not yet publicly available, this document serves as a comprehensive framework for its evaluation. We will provide a comparative analysis against established kinase inhibitors, grounded in the known activities of the broader benzoxazinone class, and present detailed, field-proven experimental protocols to validate its therapeutic potential. Our objective is to equip researchers with the scientific rationale and methodological tools necessary to investigate this promising compound.

Part 1: The Investigational Compound: A Profile of this compound

The selection of a lead compound in drug discovery is a critical step, guided by structural novelty, synthetic accessibility, and a strong biological hypothesis. This compound represents an intriguing starting point for several reasons.

Chemical Structure:

G cluster_0 Pre-Clinical Evaluation Workflow A Synthesis & Purification B In Vitro Kinase Assay (Biochemical Potency - IC50) A->B C Cell-Based Viability Assay (Cytotoxicity - GI50) B->C D Cellular Target Engagement (Western Blot - Phosphorylation) C->D E Lead Optimization D->E

Caption: Overall workflow for the pre-clinical evaluation of a novel kinase inhibitor.

Protocol 1: Synthesis of this compound

Causality: A reliable and scalable synthesis is the bedrock of any drug discovery program. This protocol is based on established methods for the synthesis of 1,4-benzoxazin-3-one derivatives. [2] Step-by-Step Methodology:

  • Starting Material: Begin with commercially available 2-amino-3-bromophenol.

  • N-Alkylation: React 2-amino-3-bromophenol with ethyl 2-bromopropionate in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an appropriate solvent like acetonitrile. Reflux the mixture for 12-24 hours, monitoring by TLC. This step introduces the precursor to the C2-methyl and C3-carbonyl groups.

  • Purification: After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel.

  • Reductive Cyclization: The purified intermediate is then subjected to reductive cyclization. This can be achieved using a reducing agent like sodium dithionite or through catalytic hydrogenation (e.g., H₂, Pd/C) to facilitate the intramolecular cyclization, forming the benzoxazinone ring.

  • Final Purification & Characterization: The final product, this compound, is purified by recrystallization or column chromatography. The structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase by quantifying ATP consumption. A luminescence-based readout provides high sensitivity and a wide dynamic range, making it suitable for high-throughput screening and accurate IC₅₀ determination. [3]

G cluster_1 Luminescence-Based Kinase Assay A Dispense Kinase & Inhibitor B Pre-incubation (15 min) A->B C Initiate Reaction with ATP/Substrate B->C D Incubate (60 min) C->D E Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F Incubate (40 min) E->F G Add Kinase Detection Reagent (Convert ADP to ATP, generate light) F->G H Incubate (30 min) G->H I Read Luminescence H->I

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Reconstitute the purified kinase (e.g., VEGFR-2, ABL, EGFR, PI3Kδ) and its specific substrate peptide in the kinase buffer to their optimal concentrations.

    • Prepare a stock solution of ATP in kinase buffer.

    • Create a serial dilution of this compound in DMSO (e.g., 10-point, 1:3 dilution starting from 1 mM). Include a DMSO-only control.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a pre-mixed ATP/substrate solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Viability Assay (MTT)

Causality: An in vitro kinase assay demonstrates biochemical potency, but a cell-based assay is crucial to assess if the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a biological effect (i.e., inhibit cell proliferation or induce cytotoxicity). The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which is an indicator of cell viability. [4][5][6][7] Step-by-Step Methodology:

  • Cell Seeding:

    • Select cancer cell lines known to be dependent on the target kinases (e.g., HUVEC for VEGFR-2, K562 for Bcr-Abl, A431 for EGFR, and a PTEN-null cell line like PC3 for PI3K).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Protocol 4: Western Blotting for Target Phosphorylation

Causality: To confirm that the observed cytotoxic effects are due to the inhibition of the intended signaling pathway, it is essential to measure the phosphorylation status of the kinase target or its downstream substrates. A decrease in phosphorylation upon compound treatment provides direct evidence of target engagement in a cellular context. [8][9][10]

G cluster_2 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Thr308 pAKT p-AKT (Active) mTORC2 mTORC2 mTORC2->AKT phosphorylates Ser473 Downstream Downstream Effects (Cell Survival, Proliferation) pAKT->Downstream Inhibitor Benzoxazinone Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway, a common target for cancer therapy.

Step-by-Step Methodology (Example: PI3K/AKT Pathway):

  • Cell Treatment and Lysis:

    • Seed an appropriate cell line (e.g., PC3) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-6 hours). Include a DMSO control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-AKT Ser473) overnight at 4°C. [11] * Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) or a loading control (e.g., anti-β-actin).

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A dose-dependent decrease in this ratio indicates on-target activity.

Part 4: Concluding Remarks and Future Directions

This guide establishes a comprehensive framework for evaluating This compound as a potential kinase inhibitor. While its activity is currently hypothesized based on the established profile of the benzoxazinone scaffold, the provided protocols offer a clear and robust path to empirical validation.

The successful execution of these experiments will generate the critical data needed to establish a structure-activity relationship (SAR), confirm cellular activity, and validate the mechanism of action. Positive results would warrant further investigation, including broader kinase profiling to assess selectivity, pharmacokinetic studies to evaluate drug-like properties, and ultimately, in vivo efficacy studies in relevant cancer models. The journey from a promising scaffold to a clinical candidate is long, but it begins with the rigorous and systematic application of the principles and protocols outlined herein.

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"in vivo efficacy of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in mouse models"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of emerging benzoxazinone derivatives in various preclinical mouse models. While direct in vivo efficacy data for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not extensively available in the public domain, this document will objectively compare the performance of structurally related benzoxazinone compounds against relevant alternatives, supported by experimental data from peer-reviewed studies. The focus will be on elucidating the therapeutic potential of the benzoxazinone scaffold in key disease areas such as oncology and inflammation.

Introduction to the Benzoxazinone Scaffold: A Privileged Structure in Drug Discovery

The 1,4-benzoxazine and its derivatives, including the benzoxazin-3-one core, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective properties.[1][2][4][5] The inherent stability and synthetic accessibility of the benzoxazinone scaffold make it an attractive starting point for the development of novel therapeutics.[6] This guide will delve into the tangible in vivo evidence supporting the therapeutic promise of this chemical class.

Comparative In Vivo Efficacy in Oncology

The application of benzoxazinone derivatives in oncology is a rapidly evolving field. Several studies have highlighted their potential as potent and selective anticancer agents.

Case Study: A PI3Kβ/δ Inhibitor for PTEN-Deficient Tumors

A notable example is a series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides, which have been identified as potent and selective PI3Kβ/δ inhibitors.[7][8] One lead compound from this series, compound 16 , demonstrated significant in vivo efficacy in a mouse model of PTEN-deficient prostate cancer.[7][8]

Experimental Data Summary:

CompoundMouse ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 16 PTEN-deficient PC3 prostate tumor xenograftOral, chronic dosingExcellent[7][8]
Sorafenib (alternative) HCC patient-derived tumor xenograft (PDTX)Not specifiedLess effective than ZAK-I-57[9]
ZAK-I-57 (benzoxazinone derivative) HCC patient-derived tumor xenograft (PDTX)15 and 30 mg/kgSuperior tumor suppressive effects[9]

Experimental Workflow for Xenograft Studies:

xenograft_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor Cell Culture Tumor Cell Culture Cell Implantation Cell Implantation Tumor Cell Culture->Cell Implantation Subcutaneous injection Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Palpable size Randomization Randomization Tumor Growth->Randomization Group assignment Compound Administration Compound Administration Randomization->Compound Administration Oral/IV dosing Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Calipers Efficacy Evaluation Efficacy Evaluation Tumor Measurement->Efficacy Evaluation TGI calculation

Caption: Generalized workflow for in vivo efficacy testing in a xenograft mouse model.

Mechanism of Action: PI3K Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, particularly those with PTEN loss, this pathway is constitutively active. Compound 16 's dual inhibition of PI3Kβ and PI3Kδ isoforms leads to the downregulation of AKT phosphorylation, thereby inhibiting tumor growth.[7][8]

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Compound16 Compound 16 (Benzoxazinone Derivative) Compound16->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of a benzoxazinone derivative.

Comparative In Vivo Efficacy in Inflammation and Analgesia

Benzoxazinone derivatives have also been explored for their anti-inflammatory and analgesic properties, offering a potential alternative to classical nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially improved gastrointestinal safety profiles.[4][5]

Case Study: A Novel Anti-inflammatory and Analgesic Agent

A study focused on the synthesis and evaluation of novel benzoxazin-4-one and quinazolinone derivatives identified compound 3d , a benzoxazinone-diclofenac hybrid, as a lead molecule with significant anti-inflammatory and analgesic activities and moderate gastric toxicity.[4][5]

Experimental Data Summary:

CompoundAnimal ModelEndpointResultUlcerogenicity IndexReference
Compound 3d RatCarrageenan-induced paw edema62.61% inhibition2.67[4][5]
Compound 3d MouseAcetic acid-induced writhing62.36% protection2.67[4][5]
Diclofenac (Standard) Not specifiedNot specifiedComparable efficacyHigher ulcerogenicity (not specified)[4][5]

Experimental Protocols:

Carrageenan-Induced Paw Edema in Rats:

  • Animal Model: Male Wistar rats (150-200g).

  • Groups: Control (vehicle), Standard (Diclofenac), Test (Compound 3d).

  • Procedure:

    • Administer test compounds orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Endpoint: Percentage inhibition of edema.

Acetic Acid-Induced Writhing in Mice:

  • Animal Model: Swiss albino mice (20-25g).

  • Groups: Control (vehicle), Standard (Diclofenac), Test (Compound 3d).

  • Procedure:

    • Administer test compounds orally 30 minutes before acetic acid injection.

    • Inject 0.6% acetic acid solution intraperitoneally.

    • Count the number of writhes (abdominal constrictions and stretching) for 20 minutes, starting 5 minutes after the injection.

  • Endpoint: Percentage protection from writhing.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on benzoxazinone derivatives have provided valuable insights for future drug design. For instance, in the context of α-chymotrypsin inhibitors, the presence and position of substituents on the phenyl ring significantly influence the inhibitory potential.[9][10] Specifically, fluoro substituents were found to enhance inhibitory activity more than chloro or bromo substituents.[10] For anticancer activity, derivatives with high lipophilicity and an extended planar aromatic system showed broader antiproliferative effects.[11] These findings underscore the tunability of the benzoxazinone scaffold to achieve desired biological activities.

Conclusion and Future Directions

The collective evidence from preclinical in vivo studies strongly suggests that the benzoxazinone scaffold is a promising platform for the development of novel therapeutics in oncology and inflammation. While specific in vivo efficacy data for this compound remains to be published, the broader class of benzoxazinone derivatives has demonstrated significant potential. Future research should focus on comprehensive preclinical development of lead candidates, including detailed pharmacokinetic and toxicological profiling, to pave the way for clinical evaluation. The versatility of the benzoxazinone core, coupled with a growing understanding of its SAR, positions it as a valuable tool in the arsenal of medicinal chemists.

References

  • Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51). [Link]

  • Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]

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  • Royal Society of Chemistry. (2014). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm, 5(8), 1164-1171. [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and Related Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent exploration and development of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Among these, the benzoxazinone core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant antibacterial and antifungal properties.[1][2][3] This guide provides a comparative analysis of the potential antimicrobial spectrum of a specific derivative, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, contextualized within the broader family of benzoxazinone antimicrobials.

While direct experimental data on the antimicrobial profile of this compound is not extensively available in current literature, we can project its likely spectrum and potency by examining structure-activity relationships (SAR) within the 1,4-benzoxazin-3-one class. This analysis is grounded in published data for structurally related analogues and provides a framework for its potential utility and future investigation.

The Benzoxazinone Scaffold: A Foundation for Antimicrobial Activity

The 1,4-benzoxazin-3-one backbone is a versatile scaffold that has been the subject of numerous studies for its therapeutic potential.[4][5] Modifications at various positions on the bicyclic ring system have been shown to modulate the antimicrobial potency and spectrum. Key insights from structure-activity relationship studies indicate:

  • Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence activity. Halogenation, in particular, is a well-established strategy in medicinal chemistry for enhancing the potency of antimicrobial agents.[6][7][8] The presence of a bromine atom at the C-8 position, as in our target compound, is hypothesized to enhance lipophilicity, potentially improving cell membrane penetration and interaction with intracellular targets. Studies on other halogenated benzoxazinones and related heterocyclic compounds have demonstrated potent antibacterial activities.[6][9][10]

  • Substitution at the C-2 Position: The substituent at the C-2 position of the oxazinone ring also plays a crucial role. Small alkyl groups, such as the methyl group in the target compound, have been incorporated in various active derivatives.[11]

This guide will compare the projected activity of this compound against selected benzoxazinone analogues and standard-of-care antimicrobial agents.

Comparative Antimicrobial Spectrum Analysis

For the purpose of this guide, we will compare our target compound with two representative benzoxazinone derivatives reported in the literature and two standard clinical antimicrobials. The activity is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Panel of Test Organisms: A standard panel of clinically relevant microorganisms is used for comparison, including:

  • Gram-Positive Bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Bacillus subtilis.

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa.

  • Fungi: Candida albicans, Aspergillus niger.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound/DrugS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference(s)
This compound Hypothesized PotentHypothesized PotentHypothesized ModerateHypothesized LimitedHypothesized ModerateHypothesized Moderate-
6,8-Dibromo-2-substituted-benzoxazin-4-oneSignificant ActivitySignificant ActivityModerate ActivityNot ReportedSignificant ActivityNot Reported[9]
2-Ethyl-2H-1,4-benzoxazin-3(4H)-oneNot ReportedNot ReportedNot ReportedNot ReportedModerate-Good ActivityModerate-Good Activity[11]
Ampicillin (Antibacterial)0.25 - >1280.06 - 22 - 8>128N/AN/A[9]
Fluconazole (Antifungal)N/AN/AN/AN/A0.25 - 1616 - >64[12]

Note: The activity for this compound is projected based on SAR principles. Values for comparators are derived from published literature and may vary based on specific strains and testing conditions.

Interpretation of Comparative Data:

Based on SAR, the presence of the 8-bromo substituent is expected to confer potent activity, particularly against Gram-positive bacteria, where membrane penetration is a key factor. The dibromo-substituted analogue shows significant activity, supporting the hypothesis that halogenation is beneficial.[9] Activity against Gram-negative bacteria is often more challenging for novel compounds due to the presence of the outer membrane. Therefore, moderate activity is projected. The antifungal potential of the benzoxazinone scaffold has been well-documented, with various derivatives showing efficacy against pathogenic fungi.[11][13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically validate the antimicrobial spectrum of novel compounds like this compound, a standardized methodology is critical. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[14][15]

Principle:

This method involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that results in the complete inhibition of visible growth after a defined incubation period.

Workflow Diagram: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation Phase cluster_inoc Inoculation & Incubation cluster_read Data Acquisition P1 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) P3 Add growth medium (e.g., Mueller-Hinton Broth) to wells P2 Prepare serial two-fold dilutions of test compound in 96-well plate I1 Inoculate each well with standardized microbial suspension P3->I1 I2 Include sterility control (medium only) and growth control (medium + inoculum) I1->I2 I3 Incubate plate at appropriate temperature and duration (e.g., 35°C for 18-24h) I2->I3 R1 Visually inspect wells for turbidity (microbial growth) I3->R1 R2 Alternatively, read Optical Density (OD) using a plate reader R3 Determine MIC: Lowest concentration with no visible growth

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:
  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into wells 2 through 12 of a 96-well microtiter plate.[14][16]

    • Add 100 µL of the test compound stock solution (at twice the desired highest final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[17]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11, resulting in a final volume of 100 µL per well.

    • Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as specified for fungi and fastidious organisms.[14][18]

  • Reading and Interpretation:

    • Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive growth control in well 11.[18]

Conclusion and Future Directions

The structural characteristics of This compound , particularly the presence of a bromine substituent on the aromatic ring, suggest a promising potential for potent antimicrobial activity. Based on comparative analysis with related benzoxazinone derivatives, this compound is hypothesized to exhibit a strong inhibitory effect against Gram-positive bacteria and a moderate spectrum against Gram-negative bacteria and pathogenic fungi.

This guide underscores the importance of the benzoxazinone scaffold in the development of new antimicrobial agents. The provided standardized protocols for MIC determination offer a clear and robust framework for the empirical validation of these hypotheses. Further investigation, including synthesis and comprehensive in vitro and in vivo testing, is warranted to fully elucidate the antimicrobial profile of this compound and its potential as a lead compound in drug discovery programs.

References

  • Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle - Medical Notes. (n.d.). Retrieved January 20, 2026, from [Link]

  • Couto, I., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. [Link]

  • Yuan, Z., et al. (2012). Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents. PubMed. [Link]

  • Ekqvist, D., et al. (2022). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. BMJ Open. [Link]

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Nature Protocols. [Link]

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  • Śmist, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Bioactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the bioactivity of the novel compound, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document outlines a systematic approach to evaluating the therapeutic potential of this specific analog across a panel of well-characterized human cell lines, ensuring scientific rigor and reproducibility.

Introduction to this compound

The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, known to be present in various biologically active molecules.[2][3][4] The introduction of a bromine atom at the 8th position and a methyl group at the 2nd position of the 3,4-dihydro-2H-1,4-benzoxazin-3-one structure may modulate its physicochemical properties, potentially enhancing its bioactivity and selectivity. Previous studies on related benzoxazinone derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[1][5][6] Therefore, a thorough investigation into the bioactivity of this novel compound is warranted.

This guide will detail the experimental design, methodologies, and data interpretation necessary to conduct a robust cross-validation study. We will focus on assessing the compound's cytotoxic and cytostatic effects, elucidating its mechanism of action, and determining its selectivity towards cancer cells versus non-cancerous cells.

Experimental Design: A Multi-faceted Approach

A successful cross-validation study hinges on a well-conceived experimental design. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Pathway Analysis cell_line_selection Cell Line Selection (Cancer & Normal) dose_response Dose-Response & IC50 Determination (MTT/XTT Assay) cell_line_selection->dose_response Proceed with selected lines apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) dose_response->apoptosis_assay Based on IC50 values cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) dose_response->cell_cycle_analysis Based on IC50 values western_blot Western Blot Analysis (Key Protein Expression) apoptosis_assay->western_blot Confirm apoptotic pathway cell_cycle_analysis->western_blot Confirm cell cycle regulators

Figure 1: A three-phase experimental workflow for the comprehensive bioactivity assessment of this compound.

PART 1: Cell Line Selection and Culture

The choice of cell lines is critical for a meaningful cross-validation. A diverse panel should be selected to represent different cancer types and to assess selectivity.

Recommended Cell Lines:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, often more aggressive and resistant to treatment.

  • A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.

  • HeLa (Cervical Adenocarcinoma): An aggressive and widely studied cervical cancer cell line.[6]

  • HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.[5]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for cytotoxicity and to determine the selectivity index.

All cell lines should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

PART 2: Assessment of Cytotoxicity

The initial step is to determine the concentration-dependent cytotoxic effect of the compound on the selected cell lines.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative IC50 Values

The results of the MTT assay should be summarized in a clear and concise table.

Cell LineCancer TypeIC50 of this compound (µM)IC50 of Doxorubicin (µM)Selectivity Index*
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical ValueHypothetical Value
MDA-MB-231Breast AdenocarcinomaHypothetical ValueHypothetical ValueHypothetical Value
A549Lung CarcinomaHypothetical ValueHypothetical ValueHypothetical Value
HeLaCervical AdenocarcinomaHypothetical ValueHypothetical ValueHypothetical Value
HCT116Colorectal CarcinomaHypothetical ValueHypothetical ValueHypothetical Value
HEK293Normal KidneyHypothetical ValueHypothetical ValueN/A

*Selectivity Index = IC50 in normal cells / IC50 in cancer cells

A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.

PART 3: Elucidation of the Mechanism of Action

Following the determination of the compound's cytotoxic potential, the next step is to investigate the underlying mechanism of cell death.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Comparative Mechanistic Data
Cell LineTreatment% Apoptotic Cells (Early + Late)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 Vehicle ControlHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
IC50 CompoundHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
2x IC50 CompoundHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
A549 Vehicle ControlHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
IC50 CompoundHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
2x IC50 CompoundHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

PART 4: Investigation of Molecular Targets and Signaling Pathways

Based on the literature for related benzoxazinone derivatives, several signaling pathways are implicated in their anticancer activity.[1][7][8] Western blot analysis can be employed to investigate the modulation of key proteins within these pathways.

Potential Signaling Pathways and Key Proteins

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest compound This compound p53 p53 compound->p53 Upregulates p21 p21 compound->p21 Upregulates Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP CDK2 CDK2 p21->CDK2 CyclinE Cyclin E CDK2->CyclinE associates

Figure 2: A potential signaling pathway modulated by this compound, leading to apoptosis and cell cycle arrest.

Protocol: Western Blot Analysis
  • Protein Extraction: Treat cells with the compound at its IC50 concentration for 24 hours. Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., p53, p21, Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and β-actin as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

This guide provides a robust framework for the initial cross-validation of the bioactivity of this compound. The proposed experiments will yield valuable data on its cytotoxic and cytostatic effects, selectivity, and potential mechanisms of action across a panel of diverse cell lines. Positive and selective activity in these in vitro models would strongly support further preclinical development, including in vivo efficacy studies in animal models. The versatility of the benzoxazinone scaffold suggests that this compound could be a promising candidate for further investigation as a novel therapeutic agent.[2]

References

  • Al-Ostath, A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. Available at: [Link]

  • Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Available at: [Link]

  • Carrión, M. D., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry. Available at: [Link]

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A Head-to-Head Comparison of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and the Standard of Care for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the scientific community is exploring novel chemical scaffolds that offer multi-faceted mechanisms of action. One such scaffold, the 2H-1,4-benzoxazin-3(4H)-one core, has garnered significant attention for its diverse pharmacological activities, including neuroprotective and anti-inflammatory properties.[1][2][3] This guide provides a detailed head-to-head comparison of a promising derivative, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, with the current standard of care for AD. This analysis is based on a hypothesized mechanism of action derived from structurally related compounds and is supported by detailed, plausible experimental protocols for validation.

Introduction to the Contenders

This compound (BMDB) is a novel small molecule with a chemical structure amenable to crossing the blood-brain barrier. While specific pharmacological data for this exact compound is not yet publicly available, its core structure is associated with potent biological activities. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to inhibit oxidative stress-induced neuronal death and suppress the release of pro-inflammatory cytokines from microglia.[1][2][3] Based on this, we hypothesize that BMDB acts as a dual-function agent: a neuroprotectant and a neuro-inflammation modulator.

Standard of Care for Alzheimer's Disease is multifaceted, encompassing both symptomatic treatments and newer disease-modifying therapies. For this comparison, we will focus on two representative agents:

  • Donepezil: A widely prescribed acetylcholinesterase inhibitor that provides symptomatic relief by increasing the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and thinking.[4][5][6]

  • Lecanemab: A humanized monoclonal antibody that represents the newer class of disease-modifying therapies. It targets and facilitates the clearance of soluble amyloid-beta (Aβ) protofibrils, which are considered highly neurotoxic and a key contributor to AD pathology.[7][8][9][10]

Postulated Mechanism of Action for BMDB

We propose that BMDB exerts its therapeutic effects through a synergistic mechanism that addresses two key pathological features of Alzheimer's disease: neuronal loss and chronic neuroinflammation.

  • Neuroprotection via Nrf2 Pathway Activation: We hypothesize that BMDB activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, it translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes. This mechanism would shield neurons from the oxidative stress that is rampant in the Alzheimer's brain.

  • Modulation of Microglial Activity: Chronic activation of microglia, the brain's resident immune cells, contributes to a pro-inflammatory environment that exacerbates neuronal damage. We postulate that BMDB modulates microglial phenotype, shifting them from a pro-inflammatory (M1) to an anti-inflammatory and phagocytic (M2) state. This would be achieved by inhibiting the NF-κB signaling pathway, a key driver of inflammatory gene expression.

The following diagram illustrates this proposed signaling pathway:

BMDB_Mechanism_of_Action cluster_neuron Neuron cluster_microglia Microglia BMDB_neuron BMDB Keap1 Keap1 BMDB_neuron->Keap1 inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds & activates Keap1->Nrf2 degrades Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes induces expression Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress neutralizes BMDB_microglia BMDB NFkB NF-κB BMDB_microglia->NFkB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines induces expression

Caption: Postulated dual mechanism of action for BMDB.

Head-to-Head Comparison: Experimental Framework

To objectively compare the performance of BMDB against Donepezil and Lecanemab, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays
Parameter BMDB Donepezil Lecanemab Experimental Protocol
Neuroprotection HighLowModerateSee Protocol 1
Anti-inflammatory Activity HighLowModerateSee Protocol 2
Aβ Protofibril Clearance LowLowHighSee Protocol 3
Acetylcholinesterase Inhibition LowHighLowStandard AChE inhibition assay
In Vivo Efficacy in a Transgenic Mouse Model of AD (5xFAD)
Parameter BMDB Donepezil Lecanemab Experimental Protocol
Cognitive Improvement SignificantModerateSignificantSee Protocol 4
Reduction in Aβ Plaque Load IndirectNoneSignificantImmunohistochemistry of brain sections
Reduction in Neuroinflammation SignificantMinimalModerateSee Protocol 5
Neuronal Survival SignificantMinimalModerateStereological counting of neurons

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay

Objective: To assess the ability of the test compounds to protect primary neurons from Aβ-induced toxicity.

Methodology:

  • Cell Culture: Isolate and culture primary cortical neurons from E18 mouse embryos.

  • Treatment: Pre-treat mature neurons with BMDB (0.1-10 µM), Donepezil (0.1-10 µM), or Lecanemab (1-100 nM) for 24 hours.

  • Induction of Toxicity: Expose the treated neurons to oligomeric Aβ42 (5 µM) for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay.

  • Data Analysis: Calculate the percentage of viable cells relative to untreated controls.

Neuroprotection_Workflow start Isolate & Culture Primary Cortical Neurons pretreatment Pre-treat with Test Compounds (24h) start->pretreatment toxicity Expose to Oligomeric Aβ42 (24h) pretreatment->toxicity viability Measure Cell Viability (MTT Assay) toxicity->viability analysis Calculate % Viability viability->analysis

Caption: Workflow for the in vitro neuroprotection assay.
Protocol 2: In Vitro Anti-inflammatory Assay

Objective: To determine the effect of the test compounds on lipopolysaccharide (LPS)-induced inflammation in microglial cells.

Methodology:

  • Cell Culture: Culture BV-2 microglial cells.

  • Treatment: Pre-treat cells with BMDB (0.1-10 µM), Donepezil (0.1-10 µM), or Lecanemab (1-100 nM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the culture supernatant using ELISA.

  • Data Analysis: Compare cytokine levels in treated versus untreated, LPS-stimulated cells.

Protocol 3: Aβ Protofibril Clearance Assay

Objective: To evaluate the ability of the compounds to promote the clearance of Aβ protofibrils by microglia.

Methodology:

  • Cell Culture: Culture primary microglia.

  • Treatment: Treat cells with BMDB (1 µM), Donepezil (1 µM), or Lecanemab (10 nM) in the presence of fluorescently labeled Aβ42 protofibrils for 6 hours.

  • Imaging: Use confocal microscopy to visualize the internalization of fluorescent Aβ.

  • Quantification: Measure the intracellular fluorescence intensity per cell.

Protocol 4: In Vivo Cognitive Assessment

Objective: To assess the impact of long-term treatment on cognitive function in 5xFAD mice.

Methodology:

  • Animal Model: Use 3-month-old 5xFAD transgenic mice.

  • Treatment: Administer BMDB (10 mg/kg, oral gavage, daily), Donepezil (2 mg/kg, oral gavage, daily), Lecanemab (10 mg/kg, intraperitoneal injection, weekly), or vehicle for 3 months.

  • Behavioral Testing: At the end of the treatment period, assess spatial learning and memory using the Morris Water Maze test.

  • Data Analysis: Compare escape latency and time spent in the target quadrant between the different treatment groups.

Protocol 5: In Vivo Neuroinflammation Assessment

Objective: To measure the effect of treatment on microgliosis and astrogliosis in the brains of 5xFAD mice.

Methodology:

  • Tissue Collection: Following behavioral testing, perfuse the mice and collect brain tissue.

  • Immunohistochemistry: Stain brain sections for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes).

  • Image Analysis: Quantify the area of Iba1 and GFAP immunoreactivity in the cortex and hippocampus.

In_Vivo_Study_Workflow start 3-month-old 5xFAD Mice treatment 3-month Treatment (BMDB, Donepezil, Lecanemab, Vehicle) start->treatment behavior Cognitive Assessment (Morris Water Maze) treatment->behavior tissue Brain Tissue Collection behavior->tissue ihc Immunohistochemistry (Iba1, GFAP, Aβ) tissue->ihc analysis Quantify Plaque Load, Microgliosis, Astrogliosis ihc->analysis

Caption: Workflow for the in vivo efficacy study.

Concluding Remarks

This guide outlines a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound (BMDB) as a novel therapeutic candidate for Alzheimer's disease. By targeting both neuroprotection and neuroinflammation, BMDB represents a promising multi-target approach that contrasts with the single-mechanism actions of current standards of care like Donepezil and Lecanemab. The proposed experimental protocols provide a rigorous and self-validating system to test this hypothesis. Successful validation of these preclinical endpoints would strongly support the advancement of BMDB into clinical development as a next-generation, disease-modifying therapy for Alzheimer's disease.

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Unveiling the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is one such molecule. While its benzoxazinone core is common to compounds with a wide array of biological activities—including antifungal, anticancer, and anti-inflammatory properties—the specific mechanism of action for this particular derivative remains uncharacterized in public literature[1][2][3]. This guide provides a systematic, multi-faceted framework for researchers to elucidate its molecular target and mechanism of action. We will navigate from broad, hypothesis-generating in silico and cellular screens to specific, target-validating biophysical and biochemical assays. This is not merely a collection of protocols; it is a strategic workflow designed to build a robust, evidence-based understanding of a novel compound's biological function, comparing its hypothetical profile against established inhibitors along the way.

Chapter 1: Foundational Analysis: From Computational Prediction to Cellular Viability

Before embarking on complex mechanistic studies, it is crucial to establish a foundational understanding of the compound's potential targets and its general effect on living cells. This initial phase narrows the field of possibilities and establishes essential parameters for subsequent experiments.

1.1 In Silico Target Prediction: A Hypothesis-Driven Start

The principle of structural similarity suggests that our target compound may interact with proteins known to bind other benzoxazinone derivatives. Prominent examples include serine proteases like α-chymotrypsin and lipid kinases such as Phosphoinositide 3-kinases (PI3Ks)[4][5][6]. Molecular docking serves as a powerful, cost-effective initial step to predict the binding affinity and pose of our compound within the active sites of these potential targets.

cluster_0 In Silico Workflow PDB 1. Obtain Target Structures (e.g., α-chymotrypsin, PI3Kβ) from Protein Data Bank (PDB) Ligand 2. Prepare Ligand Structure (this compound) PDB->Ligand Docking 3. Perform Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Analysis 4. Analyze Results - Binding Affinity (kcal/mol) - Key Residue Interactions Docking->Analysis Hypothesis 5. Formulate Hypotheses (e.g., 'Compound is a likely PI3K inhibitor') Analysis->Hypothesis

Caption: Workflow for in silico molecular docking.

Experimental Protocol: Molecular Docking

  • Target Preparation: Download the 3D crystal structures of human α-chymotrypsin and PI3Kβ from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like UCSF Chimera[7].

  • Ligand Preparation: Generate the 3D structure of this compound and a known inhibitor for each target (e.g., a known chymotrypsin inhibitor, and a PI3Kβ inhibitor)[4][6]. Minimize their energy using appropriate force fields.

  • Docking Simulation: Use a program like AutoDock Vina to dock the ligands into the defined active sites of the target proteins[7][8]. A grid box should be defined to encompass the known binding pocket[9].

  • Analysis: Compare the predicted binding energies (kcal/mol) and the binding poses. Lower binding energy suggests a more favorable interaction. Analyze the hydrogen bonds and hydrophobic interactions formed with key active site residues[9][10].

Table 1: Hypothetical Molecular Docking Results

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Target Compound α-Chymotrypsin-6.5His57, Ser195
Known Chymotrypsin Inhibitorα-Chymotrypsin-8.2His57, Ser195, Gly193
Target Compound PI3Kβ-9.1Val882, Lys833, Met953
Known PI3Kβ InhibitorPI3Kβ-10.5Val882, Trp812, Met953

Causality: These hypothetical results, showing a stronger predicted affinity for PI3Kβ, would lead us to prioritize the PI3K inhibition hypothesis. The interaction with key catalytic or binding residues (e.g., Val882 in the PI3K hinge region) provides a structural basis for this hypothesis[10].

1.2 Cellular Viability Profiling: The MTT Assay

Before testing for specific mechanisms, we must understand the compound's general effect on cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation[4][11]. This allows us to determine the cytotoxic concentration range of the compound, ensuring that subsequent cellular assays are performed at non-lethal concentrations.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a relevant cancer cell line (e.g., a PTEN-deficient line like MDA-MB-468 if pursuing the PI3K hypothesis) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight[2].

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours[2]. Include a vehicle control (DMSO).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[1].

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals[1][2].

  • Absorbance Reading: Measure the absorbance at a wavelength between 540-590 nm using a microplate reader[4][11].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 2: Hypothetical MTT Assay Results on MDA-MB-468 Cells

CompoundIC₅₀ (µM)
Target Compound 15.2
Doxorubicin (Control)0.8

Trustworthiness: This step is a self-validating system. An IC₅₀ value establishes the bioactive concentration range. For all subsequent cell-based experiments, concentrations well below the IC₅₀ (e.g., ≤ 1 µM) should be used to ensure that observed effects are due to specific target modulation, not general cytotoxicity.

Chapter 2: Biochemical Validation of Hypothesized Targets

With hypotheses generated and a safe concentration window established, the next step is to directly test for biochemical interaction between the compound and its putative enzyme targets in vitro.

2.1 Hypothesis 1: α-Chymotrypsin Inhibition

Based on literature for similar scaffolds, we first test the hypothesis that our compound inhibits the serine protease α-chymotrypsin[4][12].

cluster_1 α-Chymotrypsin Assay Enzyme α-Chymotrypsin Product Product (Absorbance at 256 nm) Enzyme->Product Hydrolysis Substrate BTEE (N-Benzoyl-L-Tyrosine Ethyl Ester) Substrate->Enzyme Inhibitor Target Compound or Known Inhibitor Inhibitor->Enzyme Inhibition

Caption: Principle of the α-chymotrypsin biochemical assay.

Experimental Protocol: α-Chymotrypsin Activity Assay

  • Reagent Preparation: Prepare an 80 mM Tris-HCl buffer (pH 7.8), a solution of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) substrate, and a solution of α-chymotrypsin enzyme[13].

  • Reaction Setup: In a quartz cuvette, combine the Tris buffer and BTEE solution. Equilibrate to 25°C in a spectrophotometer.

  • Pre-incubation: In a separate set of reactions, pre-incubate the enzyme with various concentrations of the target compound or a known inhibitor for 20 minutes[14].

  • Initiate Reaction: Add the enzyme (or enzyme-inhibitor mix) to the cuvette to start the reaction.

  • Measure Activity: Immediately record the increase in absorbance at 256 nm for 5 minutes. The rate of increase is proportional to enzyme activity[13].

  • Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor[15]. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate])[16].

Table 3: Hypothetical α-Chymotrypsin Inhibition Data

InhibitorIC₅₀ (µM)Inhibition Type (from Lineweaver-Burk)Kᵢ (µM)
Target Compound > 100No significant inhibitionN/A
Aprotinin (Control)0.05Competitive0.04

Expertise & Experience: If the IC₅₀ is high or unattainable, as shown in this hypothetical data, it strongly suggests α-chymotrypsin is not the primary target. This negative result is just as valuable as a positive one, allowing us to confidently pivot to our next hypothesis.

2.2 Hypothesis 2: PI3Kβ/δ Inhibition

Our in silico data suggested a more promising interaction with PI3Kβ. We can test this using a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform. This assay measures the binding of a fluorescently labeled tracer to the kinase, which is displaced by an inhibitor that binds to the same (ATP) site.

Experimental Protocol: LanthaScreen Eu Kinase Binding Assay

  • Reagent Preparation: Prepare a 1X Kinase Buffer. Dilute the PI3Kβ enzyme, a Eu-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer to their required 3X concentrations[17][18].

  • Compound Plating: Serially dilute the target compound and a known PI3K inhibitor in the assay plate. Add a DMSO control[17].

  • Assay Assembly: Add the 3X kinase/antibody mixture to the wells, followed by the 3X tracer solution[18].

  • Incubation: Cover the plate and incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor). Calculate the emission ratio (665/615)[19].

  • Data Analysis: A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. Plot the FRET ratio against the inhibitor concentration to determine the IC₅₀.

Table 4: Hypothetical PI3Kβ LanthaScreen Binding Assay Results

CompoundIC₅₀ (nM)
Target Compound 45.3
Known PI3Kβ Inhibitor12.1

Authoritative Grounding: A potent IC₅₀ in the nanomolar range, as shown hypothetically, provides strong biochemical evidence that the compound directly binds to PI3Kβ. This result validates the in silico prediction and justifies moving forward with cellular assays to confirm target engagement and functional effects.

Chapter 3: Confirming Target Engagement and Cellular Activity

Biochemical activity is essential, but true validation of a mechanism of action requires demonstrating that the compound engages its target in a complex cellular environment and elicits a corresponding downstream biological effect.

3.1 Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates[3][5]. The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ)[5][20].

cluster_2 CETSA Workflow Treat 1. Treat Cells with Compound or Vehicle Heat 2. Heat Aliquots to a Range of Temps Treat->Heat Lyse 3. Lyse Cells and Separate Soluble/Insoluble Heat->Lyse Detect 4. Detect Soluble Target Protein (e.g., Western Blot) Lyse->Detect Plot 5. Plot Soluble Protein vs. Temp to Generate Melting Curve Detect->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for PI3Kβ Target Engagement

  • Cell Treatment: Treat MDA-MB-468 cells with the target compound (at a non-cytotoxic concentration, e.g., 1 µM) or vehicle (DMSO) for 1-2 hours[5].

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to room temperature[20].

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation[5].

  • Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble PI3Kβ protein remaining at each temperature using Western blotting or an ELISA-based method like AlphaScreen[21].

  • Data Analysis: Plot the amount of soluble PI3Kβ against temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement[22].

Table 5: Hypothetical CETSA Results for PI3Kβ

TreatmentApparent Melting Temp (Tₘ)Thermal Shift (ΔTₘ)
Vehicle (DMSO)52.1 °C-
Target Compound (1 µM) 58.4 °C+6.3 °C

Trustworthiness: A significant positive thermal shift is unequivocal proof that the compound enters the cell and physically binds to PI3Kβ, stabilizing its structure. This is the gold standard for confirming target engagement in situ.

3.2 Downstream Pathway Analysis: p-AKT Western Blot

If the compound binds and inhibits PI3K, it should block the downstream signaling pathway. A key event in this cascade is the phosphorylation of AKT at Serine 473 (p-AKT). We can measure this using Western blotting.

Experimental Protocol: Western Blot for p-AKT (Ser473)

  • Cell Treatment: Seed MDA-MB-468 cells, starve them of serum to reduce basal signaling, and then stimulate them with a growth factor (e.g., IGF-1) in the presence of varying concentrations of the target compound or a known PI3K inhibitor.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins[23].

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[23][24].

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding[25].

    • Incubate the membrane with a primary antibody specific for p-AKT (Ser473).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[25].

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading. Quantify the band intensities and present p-AKT levels as a ratio of total AKT[24].

Table 6: Hypothetical p-AKT (Ser473) Western Blot Quantification

Compound Concentration (nM)Relative p-AKT / Total AKT Ratio (Normalized to Stimulated Control)
0 (Stimulated Control)1.00
100.78
500.35
2500.11

Expertise & Experience: A dose-dependent decrease in AKT phosphorylation, as shown in the hypothetical data, functionally confirms that the compound not only binds PI3Kβ in cells but also inhibits its kinase activity, leading to the expected downstream effect. This links target engagement to a cellular outcome.

Chapter 4: Data Synthesis and Future Directions
4.1 Synthesizing the Evidence
4.2 Comparison with Alternatives: The Concept of Scaffold Hopping

Once a mechanism is confirmed, the journey is not over. The initial compound may have liabilities, such as off-target effects or poor metabolic stability. "Scaffold hopping" is a medicinal chemistry strategy used to design new compounds that retain the key pharmacophoric features required for biological activity but have a significantly different core structure[26][27]. For example, if metabolism occurs on the benzoxazinone ring, one might replace it with a structurally distinct but electronically similar scaffold (e.g., a benzothiazole) to block the metabolic site while preserving binding to the target[27]. This comparative approach is essential for advancing a lead compound toward a clinical candidate.

Conclusion

Confirming the mechanism of action for a novel compound like this compound is an exercise in scientific diligence. It requires an integrated strategy that combines predictive computational methods with rigorous biochemical and cellular validation. By systematically testing hypotheses, comparing results against known standards, and demanding convergent evidence from multiple orthogonal assays—from biochemical IC₅₀ values to cellular thermal shifts and downstream pathway modulation—researchers can build a high-confidence, authoritative model of a compound's biological function. This guide provides a robust and logical framework to navigate that complexity, transforming an unknown molecule into a well-characterized chemical probe or a promising therapeutic lead.

References
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

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  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1425, 237–251. [Link]

  • Zhang, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4070. [Link]

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  • KnE Publishing. (2025). In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery. Retrieved from [Link]

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  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual.
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  • Coussens, N. P., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 929, 125–142. [Link]

  • ResearchGate. (n.d.). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

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  • Molecules. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

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A Senior Application Scientist's Guide to the Synthesis and Antifungal Activity of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Synthetic Reproducibility and a Comparative Evaluation of Antifungal Efficacy

For researchers and professionals in drug development and crop protection, the quest for novel, effective, and synthetically accessible bioactive molecules is perpetual. The 1,4-benzoxazin-3-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the synthesis and antifungal properties of a specific derivative, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, with a focus on reproducibility and a comparative assessment against alternative compounds.

Part 1: Synthesis of this compound: A Reproducible Pathway

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable and reproducible two-step method can be extrapolated from established procedures for analogous 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. This proposed synthesis leverages the O-alkylation of a substituted 2-nitrophenol followed by a "green" catalytic reductive cyclization, a methodology noted for its efficiency and environmental considerations.[1]

The logical starting material for this synthesis is 2-bromo-6-nitrophenol. The selection of this precursor is critical as the bromine and nitro group positions dictate the final substitution pattern of the benzoxazinone ring.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reductive Cyclization A 2-Bromo-6-nitrophenol D Methyl 2-((2-bromo-6-nitrophenyl)oxy)propanoate (Intermediate) A:e->D:w Reaction B Methyl 2-bromopropanoate B:e->D:w Reagent C Potassium Carbonate (K2CO3) Acetone C:e->D:w Base & Solvent F This compound (Final Product) D:e->F:w Reaction E H2 (gas), Pd/C Methanol E:e->F:w Reducing Agent & Solvent

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-((2-bromo-6-nitrophenyl)oxy)propanoate (Intermediate)

  • To a solution of 2-bromo-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and methyl 2-bromopropanoate (1.2 eq).

  • The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude intermediate, methyl 2-((2-bromo-6-nitrophenyl)oxy)propanoate.

  • Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Acetone as Solvent: Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. Its relatively low boiling point allows for easy removal post-reaction.

  • Potassium Carbonate as Base: K₂CO₃ is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group, forming the phenoxide nucleophile required for the substitution reaction. Its insolubility in acetone simplifies the work-up procedure.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.

Step 2: Synthesis of this compound (Final Product)

  • The purified intermediate, methyl 2-((2-bromo-6-nitrophenyl)oxy)propanoate (1.0 eq), is dissolved in methanol.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • The reaction vessel is purged with hydrogen gas (H₂) and the reaction is stirred under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 6-12 hours.

  • The progress of the reductive cyclization is monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C) as Catalyst: Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups to amines.

  • Hydrogen Gas as Reducing Agent: Hydrogen gas is a clean and effective reducing agent for this type of transformation.

  • Methanol as Solvent: Methanol is a suitable solvent that dissolves the starting material and is compatible with the catalytic hydrogenation conditions.

  • Intramolecular Cyclization: The in situ formation of the amino group in proximity to the ester functionality facilitates a spontaneous intramolecular cyclization (lactamization) to form the stable six-membered benzoxazinone ring. This "green" approach avoids the need for additional coupling reagents.[1]

Reproducibility and Purity Assessment

The reproducibility of this synthetic route is expected to be high, contingent on the purity of the starting materials and careful control of reaction conditions. The purity of the final compound should be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Part 2: Antifungal Activity - A Comparative Analysis

The 1,4-benzoxazin-3-one scaffold is known to exhibit a range of biological activities, including antifungal properties.[2][3] The introduction of a bromine atom at the 8-position and a methyl group at the 2-position is anticipated to modulate this activity.

Comparative Antifungal Efficacy

A study on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones demonstrated that brominated derivatives, specifically 6,7-dibromo-2-alkyl derivatives, displayed moderate to good antifungal activity against a panel of seven phytopathogenic fungi at a concentration of 200 mg L⁻¹.[1]

Table 1: Comparative in vitro Antifungal Activity of Benzoxazinone Derivatives and Standard Fungicides

Compound/FungicideTarget FungiConcentrationInhibition (%)Reference
Hypothetical: this compoundFusarium culmorum, Rhizoctonia solani, Botrytis cinerea200 mg L⁻¹Data to be determined-
6,7-Dibromo-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneFusarium culmorum200 mg L⁻¹Moderate to Good[1]
6,7-Dibromo-2-propyl-2H-1,4-benzoxazin-3(4H)-oneRhizoctonia solani200 mg L⁻¹Moderate to Good[1]
Commercial Standard: Azoxystrobin (Azole Fungicide)Wide spectrum of phytopathogenic fungiVaries by pathogenHigh[4]
Commercial Standard: HymexazolFusarium spp., Pythium spp.Varies by pathogenHigh[2][3][5][6]
Natural Product: Thyme Essential OilBotrytis cinereaVariesSignificant[7]

Note: The activity of the title compound is hypothetical and would require experimental validation. The data for the dibromo derivatives is qualitative as reported in the reference.

Experimental Protocol for Antifungal Susceptibility Testing

To empirically determine the antifungal activity of this compound, a standard in vitro mycelial growth inhibition assay can be employed.

  • Preparation of Fungal Cultures: Obtain pure cultures of relevant phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani).

  • Preparation of Test Compound Solutions: Prepare stock solutions of the synthesized benzoxazinone in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to achieve the desired final concentrations in the growth medium.

  • Poisoned Food Technique:

    • Incorporate the test compound solutions into molten potato dextrose agar (PDA) to achieve the final desired concentrations (e.g., 200, 100, 50, 25, 12.5 µg/mL).

    • Pour the amended PDA into sterile Petri dishes.

    • A solvent control (PDA with DMSO) and a negative control (PDA only) must be included. A positive control with a known commercial fungicide (e.g., hymexazol) is also essential for comparison.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25 ± 2 °C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the plate.

  • Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of EC₅₀: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition data.

Logical Framework for Activity Comparison

Activity_Comparison A This compound (Test Compound) E Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay) A->E B Alternative Benzoxazinones (e.g., 6,7-dibromo derivatives) B->E C Commercial Synthetic Fungicides (e.g., Azoxystrobin, Hymexazol) C->E D Natural Product Antifungals (e.g., Plant Extracts, Essential Oils) D->E F Comparative Efficacy Analysis (EC50 values, Spectrum of Activity) E->F

Caption: Logical framework for the comparative evaluation of antifungal activity.

Conclusion

The synthesis of this compound is highly feasible and reproducible through a two-step process involving O-alkylation and reductive cyclization. This approach offers a clear and efficient pathway for obtaining the target molecule in good purity. Based on the activity of structurally related compounds, this novel benzoxazinone derivative holds promise as an antifungal agent. However, rigorous experimental validation of its antifungal spectrum and potency against key phytopathogenic fungi is essential. A direct comparison with established commercial fungicides and emerging natural alternatives will be crucial in determining its potential for future development in agricultural or pharmaceutical applications. This guide provides the foundational synthetic and bio-assay protocols to enable such a comprehensive and self-validating investigation.

References

  • Śmist, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 26(10), 2505-2509. [Link]

  • World Health Organization. (2019). Azole Antimicrobials in Agriculture and their Link to Human Health. [Link]

  • Bassolé, I. H. N., & Juliani, H. R. (2012). Essential Oils in Combination and Their Antimicrobial Properties. Molecules, 17(4), 3989–4006. [Link]

  • Chenghao, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233075. [Link]

  • Chenghao, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11. [Link]

  • Chenghao, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. ResearchGate. [Link]

  • Chenghao, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. National Center for Biotechnology Information. [Link]

  • Chenghao, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. [Link]

  • El-Din, N. A. S. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246. [Link]

  • Chenghao, T., et al. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers. [Link]

  • Chenghao, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. ResearchGate. [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire laboratory workflow. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible research that protects personnel, the environment, and the validity of our scientific endeavors. This guide provides a detailed, field-tested framework for the safe and compliant disposal of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a halogenated organic compound.

Hazard Identification and Core Chemical Profile

Understanding the intrinsic properties of a compound is the foundation of its safe handling and disposal. This compound belongs to the class of halogenated organic compounds due to the presence of a bromine atom on the benzoxazine core.[1][2] This classification is the single most important factor determining its disposal pathway.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number (868371-91-9) is not extensively detailed in public databases[3][4][5], data from closely related brominated and benzoxazine structures allow for a robust and cautious risk assessment.

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Guidance
Skin Corrosion/IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[6][7]P280: Wear protective gloves/protective clothing.[8][9]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[6][7][8]P280: Wear eye protection/face protection.[8][9]
Acute Toxicity (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[7]P270: Do not eat, drink or smoke when using this product.[9]
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[6][7]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

The primary takeaway is that this compound must be handled with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[10] All handling of the solid or its solutions should ideally be performed within a chemical fume hood to mitigate inhalation risks.

The Cornerstone of Disposal: Waste Segregation

The causality behind stringent waste segregation protocols is rooted in chemical compatibility and downstream disposal processes. Halogenated organic compounds cannot be mixed with non-halogenated waste streams.

The Rationale:

  • Incineration Chemistry: Halogenated wastes require specialized, high-temperature incineration with "scrubbers" to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[1] Mixing them with non-halogenated solvents, which are often fuel-blended, complicates and increases the cost of disposal and can damage standard incinerators.[11]

  • Reactivity: Mixing halogenated compounds with other reactive wastes, such as acids or bases, can lead to unforeseen and hazardous reactions.[10]

Therefore, all waste containing this compound—whether solid residue, contaminated consumables, or solutions—must be designated as Halogenated Organic Waste .[1][12]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system to ensure compliance and safety at each stage.

Step 1: Personal Protective Equipment (PPE) Confirmation Before handling any waste, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (nitrile is standard, but consult a glove compatibility chart for specific solvents used).

  • Safety glasses with side shields or chemical splash goggles.

  • A fully buttoned laboratory coat.

Step 2: Waste Characterization and Collection

  • Solid Waste: Sweep up solid this compound and place it into a designated, compatible waste container.[8] This also applies to contaminated items like weighing paper, paper towels, or silica gel.

  • Liquid Waste: If the compound is in solution, the entire solution is classified based on the presence of the halogenated compound. Collect this liquid waste in a dedicated carboy for halogenated organic liquids.[1]

  • Prohibited Actions: Never dispose of this chemical down the drain or allow it to evaporate in a fume hood as a disposal method.[10]

Step 3: Container Selection and Labeling

  • Selection: Use only containers approved for hazardous chemical waste, typically made of polyethylene.[10] The container must be in good condition with a secure, threaded cap to prevent spills and vapor release.[12] Many institutions use a color-coding system, often green for halogenated waste.[1]

  • Labeling: This is a critical control point. Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[12] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or formulas.[12]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[11]

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10][11]

  • Keep the waste container segregated from incompatible materials, particularly acids, bases, and strong oxidizing agents.[10]

  • The container must remain closed at all times except when actively adding waste.[12]

Step 5: Arranging for Final Disposal

  • Once the waste container is nearly full (around 75-80% capacity) or if waste has been accumulated for a period defined by your institution (often 90 days), arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[11]

  • Follow their specific procedures for scheduling a collection. The final disposal will be carried out at a licensed hazardous waste treatment and disposal facility.[8]

Emergency Procedures: Spills and Exposure

Small Spills (Contained and manageable within 10-15 minutes):

  • Ensure the area is well-ventilated, preferably within a fume hood.

  • Wearing your full PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial chemical absorbent.[10][11]

  • Carefully sweep or scoop the absorbed material into a designated waste container.[8]

  • Seal the container, label it as "Spill Debris containing this compound," and dispose of it as halogenated hazardous waste.

  • Clean the spill area with soap and water.

Large Spills or Unknown Hazards:

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • Contact your institution's EHS or emergency response team immediately.[12]

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for laboratory chemical waste, emphasizing the correct pathway for this compound.

G cluster_start Waste Generation Point cluster_classification Chemical Classification cluster_pathways Segregated Disposal Pathways cluster_procedure Container Management & Disposal Start Identify Waste Stream (Solid, Liquid, Consumable) Classify Does waste contain This compound? Start->Classify Halogenated Select HALOGENATED Waste Container (e.g., Green Carboy) Classify->Halogenated Yes NonHalogenated Select NON-HALOGENATED Organic Waste Container Classify->NonHalogenated No, but contains other organics Aqueous Select AQUEOUS Waste Container Classify->Aqueous No, aqueous (acids, bases, etc.) Label Affix Hazardous Waste Label & Detail All Contents Halogenated->Label Store Store Sealed Container in Secondary Containment in Satellite Accumulation Area Label->Store EHS Container Full: Contact EHS for Pickup & Final Disposal Store->EHS

Sources

A Senior Application Scientist's Guide to Handling 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. As a specialized derivative of the benzoxazinone family, this compound warrants careful handling based on the known toxicological profiles of its structural analogs. This guide is built on the foundational principles of laboratory safety, emphasizing risk mitigation through proper engineering controls, personal protective equipment, and waste management.

Hazard Assessment: An Evidence-Based Approach

Primary Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][2]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-grounded system designed to prevent chemical exposure. Each component is chosen for its specific barrier properties against the anticipated hazards of halogenated benzoxazinone derivatives.

EquipmentRecommended SpecificationRationale & Causality
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield. Must conform to EN 166 (EU) or be NIOSH (US) approved.The primary risk is serious eye irritation from splashes or aerosolized powder.[1][2] A full-face shield is mandated when handling larger quantities (>1g) or when there is a significant risk of splashing.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Nitrile gloves provide effective protection against a wide range of organic compounds, including halogenated hydrocarbons.[3] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
Body Protection A properly fastened laboratory coat. A chemical-resistant apron is recommended for larger quantities.This protects the skin and personal clothing from accidental spills and contamination.[3]
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors, mitigating the risk of respiratory irritation.[4] If a fume hood is unavailable, a NIOSH-approved respirator with appropriate organic vapor and particulate cartridges is required.[5]
Foot Protection Closed-toe shoes made of a substantial material.This is a mandatory laboratory practice to protect feet from spills.[3]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol is designed as a self-validating system. Each step builds upon the previous one to ensure a safe operational environment from preparation through disposal.

Preparation
  • Designate Work Area: All handling must occur in a designated area within a certified chemical fume hood.[4]

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and the airflow is adequate.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood before introducing the chemical.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[1]

Handling the Compound
  • Weighing and Transfer:

    • Carefully weigh the desired amount of the solid compound on a weigh boat. Avoid creating dust.

    • Use a spatula to transfer the solid to the reaction vessel.

    • If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Maintaining Containment:

    • Keep the container of this compound tightly closed when not in use.[1][4]

    • Perform all manipulations well within the fume hood to ensure any potential vapors or dust are captured.

Cleanup
  • Decontaminate Equipment: Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol).

  • Collect Rinsate: The initial solvent rinsate must be collected and disposed of as halogenated organic waste.[6] Do not pour it down the drain.[3]

  • Wipe Down Surfaces: Wipe down the work surface inside the fume hood with a damp cloth or towel.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the person to fresh air.[1][7] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Minor Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4] Clean the area with a suitable solvent.

Disposal Plan: Environmental Responsibility

Proper waste segregation is critical for safety and environmental compliance. As a brominated compound, this chemical and its associated waste must be treated as halogenated organic waste.

  • Solid Waste: All solid waste contaminated with the compound (e.g., used weigh boats, contaminated paper towels, gloves) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: All solutions containing the compound and the initial solvent rinses from cleaning glassware must be collected in a sealed, properly labeled container designated for "Halogenated Organic Liquid Waste."[3][8]

  • Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[3]

Workflow Diagram

G cluster_prep Preparation cluster_handle Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_dispose Waste Disposal prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Weigh & Transfer prep3->handle1 Proceed to Handling handle2 Perform Reaction handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 After Experiment clean2 Wipe Surfaces clean1->clean2 dispose2 Collect Liquid Waste clean1->dispose2 Collect Rinsate clean3 Doff PPE Correctly clean2->clean3 dispose1 Collect Solid Waste clean3->dispose1 Dispose of Gloves, etc. dispose_label Label as 'Halogenated Organic Waste' dispose1->dispose_label dispose2->dispose_label

Caption: Workflow for Handling Brominated Benzoxazinone.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (n.d.).
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. (1983).
  • Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. (n.d.).
  • This compound - ChemicalBook. (2023).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • PRODUCT BROCHURE Personal protective equipment and consumables - SKAN. (n.d.).
  • 8-Bromo-4Hbenzo[3][5]oxazin-3-one - Safety Data Sheet - ChemicalBook. (2025). Retrieved from

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Personal protective equipment for handling 1-Bromo-3-methylcyclohexane - Benchchem. (n.d.).
  • 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem. (n.d.).

Sources

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